molecular formula C15H26O2 B15593277 Ilicol

Ilicol

Cat. No.: B15593277
M. Wt: 238.37 g/mol
InChI Key: RMARCXQAHOJNRB-KBUPBQIOSA-N
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Description

Ilicol has been reported in Flourensia oolepis with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMARCXQAHOJNRB-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)CO)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Life Cycle and Development of Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilyonectria liriodendri, a soil-borne ascomycete fungus, is a significant plant pathogen, notoriously known for causing black foot disease in grapevines. Understanding its life cycle and developmental processes is paramount for devising effective control strategies and exploring potential avenues for drug development. This technical guide provides a comprehensive overview of the known life cycle of I. liriodendri, detailing its asexual and sexual reproductive stages. It summarizes key quantitative data on its growth and development under various environmental conditions, outlines detailed experimental protocols for its study, and presents visual diagrams of its life cycle and experimental workflows to facilitate a deeper understanding of its biology.

Introduction

Ilyonectria liriodendri (Anamorph: Cylindrocarpon liriodendri) is a member of the Nectriaceae family and a primary causal agent of black foot disease, which leads to significant economic losses in viticulture worldwide. The fungus infects the roots and basal end of the rootstock, causing necrosis, reduced vigor, and eventual death of the vine. The pathogen's ability to persist in the soil through resilient structures and its dual modes of reproduction contribute to its successful colonization and dissemination. This document synthesizes current knowledge on the life cycle, developmental biology, and pathogenesis of I. liriodendri to serve as a technical resource for the scientific community.

The Life Cycle of Ilyonectria liriodendri

The life cycle of Ilyonectria liriodendri encompasses both asexual (anamorph) and sexual (teleomorph) reproduction, allowing for rapid propagation and genetic recombination.

Asexual Reproduction

The asexual cycle is the predominant mode of reproduction and is critical for the rapid spread of the fungus. It involves the production of three types of propagules: microconidia, macroconidia, and chlamydospores.

  • Mycelial Growth: The vegetative stage consists of a septate mycelium that grows through the soil and host tissues.

  • Conidiogenesis: The mycelium develops simple or complex conidiophores that produce two types of asexual spores:

    • Microconidia: These are small, single-celled, and ellipsoidal to ovoid. They are produced abundantly and are thought to be involved in the rapid colonization of new substrates.

    • Macroconidia: These are larger, multicellular (typically 1-3 septa), cylindrical, and slightly curved. They serve as a primary means of dispersal.

  • Conidial Germination: Under favorable conditions of temperature and moisture, both micro- and macroconidia germinate to produce a germ tube, which develops into a new mycelium.

  • Chlamydospore Formation: In response to adverse environmental conditions such as low temperatures, unfavorable pH, or nutrient deficiency, the fungus produces chlamydospores.[1] These are thick-walled, resting spores formed from the modification of mycelial or conidial cells. They are highly resistant to environmental stresses and can survive in the soil for extended periods, acting as a long-term inoculum source.

Sexual Reproduction

The sexual stage of Ilyonectria liriodendri is classified as Neonectria liriodendri. It involves the formation of perithecia, asci, and ascospores, facilitating genetic recombination.

  • Perithecia Formation: I. liriodendri is heterothallic, meaning that two compatible mating types are required for sexual reproduction to occur. Perithecia are flask-shaped, reddish-brown fruiting bodies that form on the surface of infected plant material.

  • Ascus and Ascospore Development: Within the perithecia, asci develop. Each ascus typically contains eight ascospores.

  • Ascospore Discharge: Mature ascospores are forcibly discharged from the perithecia, often in response to environmental cues such as changes in humidity. These ascospores can be dispersed by wind and rain, contributing to the spread of the fungus over longer distances.

  • Ascospore Germination: Upon landing on a suitable substrate, ascospores germinate to form a new haploid mycelium, which can then initiate a new cycle of asexual or sexual reproduction.

G cluster_asexual Asexual Cycle (Anamorph: Cylindrocarpon liriodendri) cluster_sexual Sexual Cycle (Teleomorph: Neonectria liriodendri) Mycelium Mycelium Conidiophores Conidiophores Mycelium->Conidiophores Sporulation Chlamydospores (Survival) Chlamydospores (Survival) Mycelium->Chlamydospores (Survival) Adverse Conditions Mycelium_A Mycelium (Mating Type 1) Mycelium_B Mycelium (Mating Type 2) Microconidia Microconidia Conidiophores->Microconidia Macroconidia Macroconidia Conidiophores->Macroconidia Conidial Germination Conidial Germination Microconidia->Conidial Germination Macroconidia->Conidial Germination Conidial Germination->Mycelium New Growth Chlamydospores (Survival)->Mycelium Favorable Conditions Plasmogamy Plasmogamy Mycelium_A->Plasmogamy Mycelium_B->Plasmogamy Perithecium Perithecium Plasmogamy->Perithecium Karyogamy & Meiosis Asci Asci Perithecium->Asci Ascospores Ascospores Asci->Ascospores Ascospore Germination Ascospore Germination Ascospores->Ascospore Germination Discharge Ascospore Germination->Mycelium_A New Growth Ascospore Germination->Mycelium_B New Growth

Figure 1: Life cycle of Ilyonectria liriodendri.

Quantitative Data on Development

The development of Ilyonectria liriodendri is significantly influenced by environmental factors, particularly temperature and pH.

Table 1: Mycelial Growth Rate at Different Temperatures
Temperature (°C)Daily Growth Rate (mm/day)Colony Diameter after 20 days (mm)Reference
50.40-[2]
100.75-[2]
20-25Optimal-[3]
25-~57.8[2]
30Growth observed-[3]
35No growth-[3]
Table 2: Influence of Environmental Factors on Sporulation and Survival Structures
FactorEffect on SporulationEffect on Chlamydospore FormationReference
Temperature Occurs across a range of 5-30°C.Favored by low temperatures.[1][3]
pH Active from pH 4 to 8.Favored by unfavorable pH.[1][3]
Nutrient Availability Generally required.Induced by nutrient deficiency.[1]

Detailed Experimental Protocols

Isolation and Culture of Ilyonectria liriodendri

Objective: To isolate I. liriodendri from infected plant tissue and establish pure cultures.

Protocol:

  • Excise small pieces of tissue from the margin of necrotic lesions on grapevine roots or rootstock bases.

  • Surface sterilize the tissue fragments by immersing them in a 0.35% sodium hypochlorite (B82951) solution for 1 minute, followed by rinsing with sterile distilled water.[4]

  • Place the sterilized tissue fragments onto Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 250 mg/L chloramphenicol) to inhibit bacterial growth.[4]

  • Incubate the plates at 25°C in the dark.

  • Monitor the plates for fungal growth. I. liriodendri colonies typically appear as white to yellow or light brown with a flaky to matted aerial mycelium.[2]

  • Subculture morphologically distinct colonies onto fresh PDA plates to obtain pure cultures.

  • For long-term storage, cultures can be maintained on PDA slants at 4°C.

Quantification of Mycelial Growth

Objective: To determine the effect of environmental factors (e.g., temperature, pH) on the mycelial growth rate of I. liriodendri.

Protocol:

  • Prepare PDA plates with varying temperatures or pH levels.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing I. liriodendri culture.

  • Incubate the plates under the desired conditions.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours).

  • Calculate the average daily growth rate (mm/day).

Induction and Observation of Asexual Sporulation

Objective: To induce the formation of conidia and chlamydospores for morphological characterization and quantification.

Protocol:

  • Conidia Production:

    • Culture I. liriodendri on PDA at 25°C under a 12-hour photoperiod for 2-3 weeks.

    • To harvest conidia, flood the plate with sterile distilled water and gently scrape the surface of the mycelium with a sterile glass rod.

    • Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

    • Quantify the conidial concentration using a hemocytometer. One study reported a sporulation of 5.4 x 10^6 conidia per mL from PDA cultures.[5][2]

  • Chlamydospore Induction:

    • Induce chlamydospore formation by transferring an actively growing culture to a nutrient-poor medium or by subjecting the culture to stressful conditions such as low temperature (e.g., 4°C) or unfavorable pH.[1]

    • Observe the formation of thick-walled chlamydospores microscopically after several weeks.

Grapevine Infection Assay

Objective: To assess the pathogenicity of I. liriodendri on grapevine rootstocks.

Protocol:

  • Prepare a conidial suspension of I. liriodendri with a concentration of 1 x 10^6 conidia/mL.[1]

  • Gently prune the roots of young, healthy grapevine rootstocks.

  • Inoculate the rootstocks by dipping the pruned roots into the conidial suspension for 1 hour.[1] Control plants should be dipped in sterile distilled water.

  • Plant the inoculated and control rootstocks in a sterile potting mix.

  • Maintain the plants in a greenhouse or growth chamber at 25°C with a 16-hour photoperiod.[5]

  • After a designated period (e.g., 30-90 days), assess the plants for symptoms of black foot disease, including root necrosis, reduced root biomass, and foliar symptoms (e.g., chlorosis, stunting).

  • Re-isolate the fungus from symptomatic tissues to confirm Koch's postulates.

G cluster_workflow Grapevine Infection Assay Workflow prep_inoculum Prepare Conidial Suspension (1x10^6 conidia/mL) inoculation Inoculation (Root Dip for 1 hour) prep_inoculum->inoculation prep_plants Prepare Grapevine Rootstocks (Root Pruning) prep_plants->inoculation control Control (Sterile Water Dip) prep_plants->control planting Planting in Sterile Potting Mix inoculation->planting control->planting incubation Incubation (25°C, 16h Photoperiod) planting->incubation assessment Symptom Assessment (30-90 days) incubation->assessment reisolation Re-isolation of Pathogen assessment->reisolation

Figure 2: Workflow for grapevine infection assay.

Virulence Factors and Pathogenesis

The mechanisms by which Ilyonectria liriodendri causes disease are complex and involve the secretion of various virulence factors. While specific signaling pathways in I. liriodendri are not well-defined, research in related pathogenic fungi suggests the involvement of pathways that regulate the expression of cell wall degrading enzymes, toxins, and effectors that suppress the host immune response. The infection process is generally thought to occur through wounds in the root system.

G cluster_pathogenesis Proposed Pathogenesis Pathway inoculum Inoculum (Conidia, Chlamydospores, Mycelium) host_recognition Host Recognition (Root Exudates) inoculum->host_recognition attachment Attachment to Root Surface host_recognition->attachment penetration Penetration (via Wounds) attachment->penetration colonization Colonization of Vascular Tissue penetration->colonization virulence_factors Secretion of Virulence Factors (Enzymes, Toxins) colonization->virulence_factors symptoms Symptom Development (Necrosis, Stunting) virulence_factors->symptoms

Figure 3: Proposed pathogenesis pathway.

Conclusion

This technical guide provides a foundational understanding of the life cycle and development of Ilyonectria liriodendri. The quantitative data and experimental protocols presented herein offer valuable resources for researchers investigating the biology of this important plant pathogen. Future research should focus on elucidating the specific molecular and genetic mechanisms that regulate its development, virulence, and interaction with host plants. A deeper understanding of these processes will be instrumental in the development of novel and effective strategies for the management of black foot disease and may provide insights for the discovery of new antifungal compounds.

References

Ilyonectria liriodendri taxonomy and phylogeny

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Taxonomy and Phylogeny of Ilyonectria liriodendri

Introduction

Ilyonectria liriodendri is a significant fungal species within the Nectriaceae family, primarily recognized as a causal agent of black foot disease in grapevines and root rot in various other woody plants.[1][2][3][4] This guide provides a detailed overview of its taxonomy, phylogeny, and the key experimental protocols used for its identification and characterization, tailored for researchers, scientists, and professionals in drug development.

Taxonomy and Morphology

The taxonomic classification of Ilyonectria liriodendri is as follows:

  • Kingdom: Fungi

  • Phylum: Ascomycota

  • Class: Sordariomycetes

  • Order: Hypocreales

  • Family: Nectriaceae

  • Genus: Ilyonectria

  • Species: Ilyonectria liriodendri[1]

Synonyms and Previous Classifications:

  • Cylindrocarpon liriodendri J.D. MacDonald & E.E. Butler

  • Neonectria liriodendri Halleen, Rego & Crous[1][2]

The species was reclassified from Cylindrocarpon and later Neonectria to Ilyonectria based on detailed morphological and molecular analyses that helped to resolve the taxonomy of "Cylindrocarpon-like" fungi.[5]

Morphological Characteristics

Ilyonectria liriodendri is characterized by specific microscopic and macroscopic features when cultured on standard media like Potato Dextrose Agar (PDA).

  • Colony Morphology: On PDA, colonies are typically medium-growing, with some unevenness, and can range in color from buff to cinnamon and dark brown with a felty mycelium.[6][7]

  • Conidiophores: Conidiophores are long, slender, and can arise from aerial hyphae or form sporodochial pulvinate domes of slimy masses.[6]

  • Conidia: The species produces both macroconidia and microconidia.

    • Macroconidia are cylindrical, straight to slightly curved, and are typically 1–3 septate.[6]

    • Microconidia are abundant, aseptate (non-septate), and elliptical in shape.[6]

  • Chlamydospores: Chlamydospores, which are resistance spores, may be present, often forming singly or in short chains. Their presence can sometimes be discrete.[8]

Quantitative Morphological Data

The dimensions of the conidia are a key diagnostic feature. The following table summarizes the reported size ranges for the different structures of Ilyonectria liriodendri.

Morphological StructureCharacteristicDimension (µm)Reference
Macroconidia 1-septate(11.5–) 17 (–24.5) × (2–) 3 (–3.5)[6]
2-septate(11.5–) 15.5 (–20.5) × (2.5–) 3 (–4.5)[6]
3-septate(13–) 18.5 (–24) × (2.5–) 3.5 (–4.5)[6]
Microconidia Aseptate, elliptical(4.5–) 6 (–8) × (1.5–) 2 (–3)[6]
Phialides Wider at the base, tapering at the apex(13.5–) 21.5 (–32.5) long; (1.5–) 2 (–3) wide at base; (1–) 1.5 (–2) wide at apex[6]
Conidiophores Long, slender(29–) 63 (–88)[6]
Chlamydospores Ellipsoids8.5 – 20 × 9.0 - 16.5[8]

Phylogeny

Ilyonectria liriodendri belongs to a complex of species often referred to as "Cylindrocarpon-like" asexual morphs.[7] Phylogenetic studies have shown that the genus Ilyonectria is paraphyletic, leading to taxonomic revisions and the establishment of new genera such as Dactylonectria.[5][9][10]

Multi-locus phylogenetic analyses are essential for the accurate identification of I. liriodendri and to distinguish it from closely related species. The most commonly used genetic markers for this purpose are:

  • Internal Transcribed Spacer (ITS) of rDNA: A universal fungal barcode, useful for placing isolates within the broader fungal classification.[3][4]

  • Beta-tubulin (TUB2 or β-tubulin): A protein-coding gene that provides higher resolution for species-level identification.[3][4][11][12]

  • Histone H3 (HIS3): Another conserved protein-coding gene used to resolve relationships among closely related species.[3][7][13][14]

  • Translation Elongation Factor 1-alpha (TEF1-α): This gene is highly informative for phylogenetic studies within Fusarium and other related genera.[3][6][15][16][17]

Phylogenetic analyses consistently place I. liriodendri in a distinct clade, closely related to but separate from other species that were previously grouped under Cylindrocarpon destructans.[2][4]

phylogeny Nectriaceae Nectriaceae Ilyonectria Ilyonectria Nectriaceae->Ilyonectria Dactylonectria Dactylonectria Nectriaceae->Dactylonectria Thelonectria Thelonectria Nectriaceae->Thelonectria Neonectria Neonectria Nectriaceae->Neonectria liriodendri I. liriodendri Ilyonectria->liriodendri robusta I. robusta Ilyonectria->robusta macrodidyma D. macrodidyma Dactylonectria->macrodidyma

Caption: Simplified phylogenetic relationship of Ilyonectria liriodendri within the Nectriaceae family.

Experimental Protocols

Accurate identification and characterization of Ilyonectria liriodendri rely on standardized laboratory procedures.

Fungal Isolation and Culture
  • Sample Collection: Collect symptomatic root tissues from affected plants.

  • Surface Sterilization: Wash the tissue fragments with running water. Subsequently, sterilize them by immersion in 70% ethanol (B145695) for 20-30 seconds, followed by a 1-4 minute soak in a 1-2% sodium hypochlorite (B82951) (NaOCl) solution.[7] Finally, rinse the fragments twice with sterile distilled water.[7]

  • Plating: Place the sterilized tissue fragments onto Potato Dextrose Agar (PDA) medium, often supplemented with antibiotics (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.[3]

  • Incubation: Incubate the plates at 25°C in the dark for 7-10 days, monitoring for fungal growth.[7]

  • Single-Spore Isolation: To obtain a pure culture, perform single-spore isolation. Prepare a conidial suspension by scraping the surface of the mycelium.[18] Dilute the suspension and spread it on a new PDA plate to obtain isolated colonies originating from a single conidium.

DNA Extraction, PCR, and Sequencing

The following workflow is standard for the molecular identification of I. liriodendri.

workflow start Fungal Mycelium (Pure Culture) dna_extraction Genomic DNA Extraction (e.g., CTAB method) start->dna_extraction pcr PCR Amplification (ITS, TUB2, HIS3, TEF1-α) dna_extraction->pcr gel Gel Electrophoresis (Verification of Amplicons) pcr->gel sequencing Sanger Sequencing gel->sequencing analysis Sequence Assembly & Alignment sequencing->analysis phylogeny Phylogenetic Analysis (Bayesian, Maximum Likelihood) analysis->phylogeny end Species Identification phylogeny->end

Caption: Standard experimental workflow for the molecular identification and phylogenetic analysis of fungi.

DNA Extraction: Genomic DNA can be extracted from fresh mycelium grown in pure culture using various commercial kits or standard protocols like the CTAB (cetyltrimethylammonium bromide) method.

PCR Amplification: The following table lists the primers commonly used for the amplification of key phylogenetic markers in Ilyonectria liriodendri.

Gene TargetPrimer NameSequence (5' - 3')Reference
ITS ITS1TCCGTAGGTGAACCTGCGG[3]
ITS4TCCTCCGCTTATTGATATGC[3]
Beta-tubulin (TUB2) T1AACATGCGTGAGATTGTAAGT[3]
Bt2bACCCTCAGTGTAGTGACCCTTGGC[3]
Histone H3 (HIS3) CYLH3FAGGTCCACTGGTGGCAAGG[3]
CYLH3RAGCTGGATGTCCTTGGACTG[3]
TEF1-α EF1-728FCATCGAGAAGTTCGAGAAGG[3]
EF1-986RTACTTGAAGGAACCCTTACC[3]

A typical PCR protocol involves an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (temperature is primer-dependent), and extension, and a final extension step. The amplified products are visualized using gel electrophoresis.

Sequencing and Phylogenetic Analysis: Verified PCR products are purified and sequenced. The resulting sequences are assembled, edited, and aligned with reference sequences from databases like GenBank. Phylogenetic trees are then constructed using methods such as Bayesian inference or Maximum Likelihood to determine the evolutionary relationships and confirm the species identity.[6]

Conclusion

The accurate identification of Ilyonectria liriodendri requires a polyphasic approach, combining morphological characterization with multi-locus phylogenetic analysis. This technical guide provides the foundational data and protocols necessary for researchers to reliably identify and study this important plant pathogen. Understanding its taxonomy and phylogeny is crucial for developing effective disease management strategies and for potential applications in drug discovery research.

References

Morphological Profile of Ilyonectria liriodendri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key morphological characteristics of Ilyonectria liriodendri, a significant fungal species implicated in black foot disease of grapevines and other plants. The data presented herein is a synthesis of findings from multiple scientific studies, intended to aid in the accurate identification and characterization of this pathogen for research and development purposes.

Macroscopic Morphology: Colony Characteristics

The macroscopic appearance of Ilyonectria liriodendri colonies is a primary diagnostic feature. Observations are typically made on standard culture media such as Potato Dextrose Agar (PDA).

Colonies of I. liriodendri generally exhibit aerial mycelium that can be described as flaky to matted.[1] The coloration can vary from white to yellow or light brown, with some isolates showing a grayish-white margin and a mix of brown-white smooth mycelium.[1][2] The center of the colony on PDA may appear buff with felty aerial hyphae, while the margin is also buff, flat, and submerged.[3][4] The colony margins are typically whole or slightly lobulated.[1]

Table 1: Colony Growth and Appearance of Ilyonectria liriodendri

ParameterDescriptionSource(s)
Culture Medium Potato Dextrose Agar (PDA)[1][3][4][5]
Color White to yellow, light brown, buff, cinnamon, dark brown[1][3][4][6]
Mycelium Appearance Aerial, flaky to matted, felty[1][3][4][6]
Colony Margin Whole, slightly lobulated, light orange[1][5]
Growth Rate (Diameter) ~57.8 mm after 20 days at 25°C[1]
78 mm after 17 days at 20°C[5]
50.3 mm after 14 days on PDA[3][4]
Daily Growth Rate 0.40 mm at 5°C[1]
0.75 mm at 10°C[1]

Microscopic Morphology: Spores and Conidiophores

Microscopic examination reveals the detailed structures of the asexual reproductive components of I. liriodendri, which are crucial for species-level identification. These include macroconidia, microconidia, chlamydospores, and the conidiophores from which conidia are produced.

2.1 Conidia

Ilyonectria liriodendri produces both macroconidia and microconidia. Macroconidia are typically cylindrical, straight to slightly curved, and possess multiple septa.[2][3] Microconidia are abundant, generally aseptate (lacking septa), and have an elliptical or oval shape.[2][3]

Table 2: Dimensions of Ilyonectria liriodendri Conidia

StructureSeptationDimensions (µm)Source(s)
Macroconidia 1-septate(10-) 17.5 (-21) × (3-) 4.5 (-5)[2]
(11.5-) 17 (-24.5) × (2-) 3 (-3.5)[3]
2-septate(20-) 26 (-32.5) × (5-) 5.5 (-6.5)[2]
(11.5-) 15.5 (-20.5) × (2.5-) 3 (-4.5)[3]
3-septate(20-) 32.5 (-35) × (5-) 5.5 (-7)[2]
(13-) 18.5 (-24) × (2.5-) 3.5 (-4.5)[3]
1-3 septate35.6 × 5.3 (average)[6]
Microconidia 0-1 septate(6-) 10 (-15) × (2.5-) 4 (-5)[2]
Aseptate(4.5-) 6 (-8) × (1.5-) 2 (-3)[3]
0-1 septate12.5 × 6.0 (average)[6]

2.2 Chlamydospores

Chlamydospores are thick-walled resting spores that allow the fungus to survive in adverse conditions.[7] In I. liriodendri, they are medium brown, globose to subglobose, and can be found singly, in short chains, or as intercalary or terminal structures within the mycelium.[5][8]

Table 3: Dimensions of Ilyonectria liriodendri Chlamydospores

ParameterDescriptionSource(s)
Shape Globose to subglobose, ellipsoids[5][8]
Arrangement Singly or in chains (intercalary or terminal)[2][5][8]
Dimensions (µm) (10-) 16.5 (-20.5) × (7.5) 11.5 (16)[2]
8.5–20 × 9.0–16.5[8]
8.9–18.8 × 9.7–15.7[5]
(7.5-) 13.5 (-19) × (6.5-) 12 (-15.5)[3]

2.3 Conidiophores and Phialides

Conidiophores of I. liriodendri are structures that bear the conidia-producing cells (phialides). They can be simple or complex, unbranched or sparsely branched, long, and slender, arising from aerial hyphae.[2][3][4] They can also form sporodochial pulvinate domes of slimy masses on Synthetic Nutrient-poor Agar (SNA).[3][4]

Table 4: Dimensions of Ilyonectria liriodendri Conidiophores and Phialides

StructureDimensions (µm)Source(s)
Conidiophores (29-) 63 (-88)[3][4]
Phialides (13.5-) 21.5 (-32.5) long; (1.5-) 2 (-3) wide at base; (1-) 1.5 (-2) wide at apex[3]

Experimental Protocols for Morphological Characterization

Accurate morphological identification of Ilyonectria liriodendri relies on standardized laboratory procedures for fungal isolation, cultivation, and microscopic observation.

3.1 Fungal Isolation

  • Sample Collection : Obtain tissue fragments from the roots and basal parts of symptomatic plants showing necrosis.[6]

  • Surface Sterilization : Wash the tissue fragments under running water. Subsequently, sterilize the surface by immersing them in 70% ethanol (B145695) for 20-30 seconds, followed by a 2% sodium hypochlorite (B82951) (NaOCl) solution for 4 minutes.[6]

  • Rinsing : Rinse the sterilized fragments twice in sterile distilled water to remove residual sterilants.[6]

  • Plating : Place the dried tissue fragments onto Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 1.000 mg L-1 rifampicin) to inhibit bacterial growth.[1]

  • Incubation : Incubate the plates at 25°C in the dark for 10-20 days.[1][6]

3.2 Monosporic Culture (Single Spore Isolation)

  • Spore Suspension : After incubation, when conidia are observed, scrape the surface of the mycelium to create a spore suspension in sterile water.[1]

  • Dilution and Streaking : Place a drop of the spore suspension on an agar/water medium plate and streak it to dilute the conidia.[1]

  • Germination and Isolation : After 48 hours, identify germinated spores under a microscope. Using a sterile stylet, excise a single germinated spore and transfer it to a fresh PDA plate.[1]

  • Incubation : Incubate the new plate at 25 ± 1°C for approximately 20 days, or until the mycelial growth reaches the edges of the Petri dish.[1]

3.3 Microscopic Characterization

  • Slide Preparation : Mount a small portion of the fungal colony from the monosporic culture in a drop of lactic acid or a suitable mounting fluid on a microscope slide.

  • Observation : Use a light microscope to observe and measure the dimensions of at least 30-50 structures (macroconidia, microconidia, chlamydospores, conidiophores, and phialides) to ensure statistical relevance.

  • Culture Media for Sporulation : For detailed characterization of conidiophores and conidia, cultivate the fungus on various media such as PDA, Oatmeal Agar (OA), Malt Extract Agar (MEA), and Synthetic Nutrient-poor Agar (SNA), as sporulation characteristics can vary with the nutrient source.[3][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the morphological identification of Ilyonectria liriodendri.

G cluster_characterization Morphological Characterization cluster_micro Microscopic Structures Sample Collect Symptomatic Plant Tissue Sterilize Surface Sterilize (Ethanol & NaOCl) Sample->Sterilize Plate Plate on PDA with Antibiotics Sterilize->Plate Incubate_Isolation Incubate at 25°C in the Dark Plate->Incubate_Isolation Spore_Suspension Create Spore Suspension Incubate_Isolation->Spore_Suspension Primary Culture Established Streak Streak on Water Agar Spore_Suspension->Streak Isolate_Spore Isolate Single Germinated Spore Streak->Isolate_Spore Incubate_Culture Incubate on PDA at 25°C Isolate_Spore->Incubate_Culture Macro_Morph Macroscopic Observation (Colony Features) Incubate_Culture->Macro_Morph Pure Culture Established Micro_Morph Microscopic Observation Incubate_Culture->Micro_Morph Macroconidia Macroconidia Micro_Morph->Macroconidia Microconidia Microconidia Micro_Morph->Microconidia Chlamydospores Chlamydospores Micro_Morph->Chlamydospores Conidiophores Conidiophores Micro_Morph->Conidiophores Data_Analysis Measure & Record Dimensions Macroconidia->Data_Analysis Microconidia->Data_Analysis Chlamydospores->Data_Analysis Conidiophores->Data_Analysis

References

Genetic Diversity of Ilyonectria liriodendri: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ilyonectria liriodendri, a significant plant pathogen, is a primary causative agent of black foot disease in grapevines and affects a wide range of other woody hosts. Understanding the genetic diversity of I. liriodendri populations is crucial for developing effective disease management strategies and for identifying potential targets for novel antifungal therapies. This technical guide provides a comprehensive overview of the genetic diversity of I. liriodendri isolates, detailing the molecular markers and analytical techniques used to assess population structure and virulence. It includes detailed experimental protocols for key methodologies and summarizes quantitative data from pivotal studies to facilitate comparative analysis. Furthermore, this guide presents a logical workflow for conducting a comprehensive population genetics study of this pathogen, visualized through a detailed diagram.

Introduction to Ilyonectria liriodendri

Ilyonectria liriodendri (formerly known as Cylindrocarpon liriodendri) is a soil-borne fungus belonging to the family Nectriaceae. It is globally recognized as a major contributor to black foot disease in grapevines, causing significant economic losses in viticulture. The pathogen infects plants through the root system, leading to root necrosis, reduced biomass, and ultimately, the decline and death of the plant[1][2]. Affected plants often exhibit symptoms of reduced vigor, including shortened internodes, sparse foliage, and interveinal chlorosis[1]. The fungus can survive as a saprophyte or endophyte, becoming pathogenic under conditions of plant stress[1]. Given its economic impact and complex lifestyle, a thorough understanding of its genetic makeup is imperative.

Genetic Diversity and Population Structure

Studies have revealed considerable genetic and virulence diversity among Ilyonectria liriodendri isolates. This diversity is a key factor in the pathogen's ability to adapt to different hosts and environmental conditions. Molecular markers are essential tools for dissecting this diversity and understanding the population structure of the fungus.

Molecular Markers for Assessing Genetic Diversity

A variety of molecular markers have been employed to study the genetic diversity of I. liriodendri and related species. These include:

  • Inter-Simple Sequence Repeats (ISSRs): These markers are highly effective for detecting polymorphisms and have been used to analyze the genetic diversity of Cylindrocarpon species associated with black foot disease[3].

  • Random Amplified Polymorphic DNA (RAPDs): RAPD markers have been used in conjunction with ISSRs to assess the inter- and intra-specific variability among Ilyonectria isolates[4].

  • Sequence-Based Markers: DNA sequencing of conserved genes provides high-resolution data for phylogenetic and population genetic analyses. Commonly used gene regions include:

    • Histone H3 (his3): This gene has been shown to be highly informative for distinguishing between species of Ilyonectria and related genera[4].

    • Internal Transcribed Spacer (ITS) region of the rDNA: The ITS region is a standard marker for fungal barcoding and phylogenetic studies.

    • β-tubulin (tub2): Partial sequences of the β-tubulin gene are used for species identification and phylogenetic analysis[2].

    • Translation Elongation Factor 1-alpha (tef1-α): This protein-coding gene is widely used in fungal phylogenetics due to its high level of sequence conservation interspersed with informative variable regions.

Quantitative Data on Genetic Diversity

While comprehensive population genetic studies focusing solely on Ilyonectria liriodendri are limited, research on the broader Cylindrocarpon-like fungal complexes provides valuable insights into the expected levels of diversity. The following tables summarize key quantitative data from relevant studies. It is important to note that the specific values for I. liriodendri may vary depending on the geographic region, host population, and the molecular markers used.

Table 1: Genetic Diversity of Cylindrocarpon-like Fungi Infecting Ginseng Roots in Northeast China (Based on histone H3 gene sequences)

PopulationNo. of IsolatesNo. of HaplotypesHaplotype Diversity (Hd)Nucleotide Diversity (π)
Overall 169 20 0.824 0.045
JBCM2580.8930.059
JYW1520.1860.004

Source: Adapted from data on Cylindrocarpon-like fungi, which includes Ilyonectria species.[5]

Table 2: Virulence of Ilyonectria Species on Grapevine Rootstock 1103P

SpeciesIsolate OriginMean Lesion Length (mm) ± SE
Ilyonectria liriodendriGrapevineData not available in abstract
Ilyonectria lusitanicaGrapevineMore virulent than I. liriodendri
Ilyonectria estremocensisGrapevineMore virulent than I. liriodendri
Ilyonectria europaeaGrapevine & Other HostsMore virulent than I. liriodendri
Ilyonectria macrodidymaGrapevine & Other HostsLess virulent than other species

Source: Qualitative comparison from Cabral et al. (2012) as cited in other studies.[6]

Table 3: Pathogenicity of Ilyonectria liriodendri on Almond

Inoculation TreatmentMean Lesion Length (cm)
Ilyonectria liriodendri3.5 - 4.4
Neonectria quercicola1.5 - 2.8
Neonectria sp. 11.1 - 2.5
Dactylonectria novozelandica0.7 - 1.1
Dactylonectria macrodidyma0.2 - 0.9

Source: Data on Cylindrocarpon-like anamorphs causing root and basal rot of almonds.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the genetic diversity of Ilyonectria liriodendri.

Fungal Isolation and Culture
  • Isolate fungi from symptomatic plant tissue (e.g., grapevine roots) by plating small tissue fragments onto potato dextrose agar (B569324) (PDA) amended with an antibiotic (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.

  • Incubate plates at 25°C in the dark for 5-7 days.

  • Subculture emergent fungal colonies to fresh PDA plates to obtain pure cultures.

  • For long-term storage, mycelial plugs can be placed in cryovials with 15% glycerol (B35011) and stored at -80°C.

DNA Extraction

A robust DNA extraction protocol is critical for downstream molecular analyses. The following is a generalized protocol suitable for Ilyonectria species:

  • Grow the fungal isolate in potato dextrose broth (PDB) at 25°C for 7-10 days.

  • Harvest the mycelium by filtration and freeze-dry or grind in liquid nitrogen.

  • Use a commercial fungal DNA extraction kit (e.g., DNeasy Plant Mini Kit, QIAGEN) following the manufacturer's instructions for optimal results.

  • Alternatively, a CTAB-based method can be employed.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

PCR Amplification of Genetic Markers
  • Primers:

    • CYLH3F: 5'-AGGTCCACTGGTGGCAAG-3'

    • CYLH3R: 5'-TIDGGDGCAITRATGSACRTCCAT-3'

  • PCR Reaction Mixture (50 µL):

    • 5 µL 10x PCR Buffer

    • 1.5 µL 50 mM MgCl₂

    • 1 µL 10 mM dNTPs

    • 2.5 µL of each primer (10 µM)

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • 1 µL template DNA (10-50 ng)

    • 36 µL nuclease-free water

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 5 min

    • 35 cycles of:

      • Denaturation: 94°C for 30 s

      • Annealing: 55°C for 30 s

      • Extension: 72°C for 1 min

    • Final extension: 72°C for 7 min

  • Primers:

    • ITS1: 5'-TCCGTAGGTGAACCTGCGG-3'

    • ITS4: 5'-TCCTCCGCTTATTGATATGC-3'

  • PCR Reaction Mixture (50 µL): (As described for histone H3)

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 3 min

    • 35 cycles of:

      • Denaturation: 94°C for 1 min

      • Annealing: 56°C for 1 min

      • Extension: 72°C for 2 min

    • Final extension: 72°C for 7 min

  • Primers:

    • EF1-728F: 5'-CATCGAGAAGTTCGAGAAGG-3'

    • EF-2: 5'-GGARGTACCAGTSATCATGTT-3'

  • PCR Reaction Mixture (25 µL):

    • 2.5 µL 10x PCR Buffer

    • 2 mM MgCl₂

    • 0.1 µM of each primer

    • 20 µM dNTPs

    • 0.12 µL Taq DNA Polymerase (5 U/µL)

    • 2 µL template DNA (25-40 ng)

    • Adjust volume with nuclease-free water

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 5 min

    • 40 cycles of:

      • Denaturation: 94°C for 45 s

      • Annealing: 52°C for 30 s

      • Extension: 72°C for 90 s

    • Final extension: 72°C for 7 min

Amplified Fragment Length Polymorphism (AFLP) Analysis

AFLP provides a powerful method for DNA fingerprinting without prior sequence knowledge.

  • Restriction-Ligation:

    • Digest 100-500 ng of genomic DNA with two restriction enzymes (e.g., EcoRI and MseI).

    • Ligate double-stranded adaptors specific to the restriction sites to the ends of the DNA fragments. This is often performed in a single reaction with the restriction digest.

  • Pre-selective Amplification:

    • Perform a PCR using primers complementary to the adaptor sequences with a single selective nucleotide at the 3' end. This reduces the number of fragments for the final amplification.

  • Selective Amplification:

    • Use the product from the pre-selective amplification as a template for a second round of PCR. The primers for this step have additional selective nucleotides (typically 2-3) at their 3' ends. One of the primers is usually fluorescently labeled for detection.

  • Fragment Analysis:

    • Separate the fluorescently labeled fragments by capillary electrophoresis on a genetic analyzer.

    • Analyze the resulting electropherogram to score the presence or absence of fragments.

Data Analysis

The data generated from the molecular markers are analyzed using various population genetics software to estimate parameters of genetic diversity and population structure.

  • Sequence Data Analysis:

    • Align sequences using software such as MAFFT or ClustalW.

    • Determine haplotypes and calculate haplotype diversity (Hd) and nucleotide diversity (π) using software like DnaSP.

    • Infer phylogenetic relationships using programs like MEGA or BEAST.

  • AFLP/ISSR Data Analysis:

    • Score the presence (1) or absence (0) of bands to create a binary matrix.

    • Calculate genetic similarity or distance matrices.

    • Analyze population structure using software like GenAlEx or STRUCTURE.

    • Perform an Analysis of Molecular Variance (AMOVA) to partition genetic variation among and within populations.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a population genetics study of Ilyonectria liriodendri.

G cluster_sampling 1. Sample Collection cluster_mol_work 2. Molecular Work cluster_data_analysis 3. Data Analysis cluster_interpretation 4. Interpretation & Application Sample Collect Isolates (Different Hosts/Locations) Isolate Pure Culture Isolation (PDA Medium) Sample->Isolate DNA_Ext Genomic DNA Extraction Isolate->DNA_Ext Virulence Virulence Assays Isolate->Virulence PCR PCR Amplification (his3, ITS, tef1-α, etc.) DNA_Ext->PCR AFLP AFLP Analysis DNA_Ext->AFLP Sequencing DNA Sequencing PCR->Sequencing PopGen_Stats Population Genetics Statistics (Hd, π, Fst, AMOVA) AFLP->PopGen_Stats Seq_Analysis Sequence Analysis (Alignment, Haplotype ID) Sequencing->Seq_Analysis Seq_Analysis->PopGen_Stats Phylo Phylogenetic Analysis Seq_Analysis->Phylo Pop_Structure Determine Population Structure & Gene Flow PopGen_Stats->Pop_Structure Phylo->Pop_Structure Correlation Correlate Genotype with Virulence/Origin Virulence->Correlation Disease_Mgmt Inform Disease Management Strategies Correlation->Disease_Mgmt Drug_Dev Identify Targets for Drug Development Correlation->Drug_Dev Pop_Structure->Correlation Pop_Structure->Disease_Mgmt

Caption: Workflow for Investigating the Genetic Diversity of Ilyonectria liriodendri.

Conclusion and Future Directions

The study of the genetic diversity of Ilyonectria liriodendri is an active and essential field of research. The application of a range of molecular markers has revealed a complex and diverse pathogen population. Future research should focus on:

  • Whole-genome sequencing: This will provide the ultimate resolution for understanding the genetic diversity, population structure, and evolutionary history of I. liriodendri.

  • Genome-wide association studies (GWAS): These studies can identify the genetic basis of virulence and other important traits.

  • Transcriptomics and Proteomics: Analyzing gene expression and protein profiles under different conditions can provide insights into the molecular mechanisms of pathogenesis.

A deeper understanding of the genetic diversity of Ilyonectria liriodendri will undoubtedly lead to more effective and sustainable strategies for the control of black foot disease and may reveal novel targets for the development of next-generation fungicides.

References

Host Range of the Plant Pathogen Ilyonectria liriodendri: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilyonectria liriodendri, a soil-borne fungal pathogen, is a significant concern for a variety of economically important agricultural and horticultural crops. This guide provides an in-depth overview of the known host range of I. liriodendri, supported by quantitative data from pathogenicity studies. Furthermore, it details the experimental protocols for assessing the pathogenicity of this fungus, offering a standardized framework for future research and the development of effective control strategies.

Host Range and Disease Severity

Ilyonectria liriodendri has a broad host range, primarily affecting woody and herbaceous plants. The most well-documented host is grapevine (Vitis vinifera), where it is a causal agent of black foot disease, a significant threat to young vineyards.[1][2][3] Other notable hosts include the tulip tree (Liriodendron tulipifera), various fruit trees, and leguminous crops.[4][5]

The following table summarizes the known host range of Ilyonectria liriodendri and presents available quantitative data on disease severity from various studies.

Host Plant (Scientific Name)Common NameDisease SymptomsQuantitative Disease Severity DataReferences
Vitis viniferaGrapevineBlack foot disease, root necrosis, reduced root biomass, wood necroses at the trunk base.High disease incidence and severity on rootstocks '101–14' and '5C'.[2] Conidial inoculation resulted in greater disease incidence.[6] Isolates can cause significant reductions in root biomass.[7][1][2][7]
Juglans regiaWalnutBlack foot, root necrosis characterized by brown-black coloration.Inoculated walnut rootstocks showed necrosis developing upwards from wounded roots after 6 weeks.[8]
Malus domesticaAppleRoot and stem rot.Associated with root and stem rots in horticultural fruit crops.[4][6]
Actinidia deliciosaKiwifruitRoot rot.Associated with root and stem rots in horticultural fruit crops.[4][6]
Persea americanaAvocadoRoot rot.Associated with root and stem rots in horticultural fruit crops.[4][6]
Liriodendron tulipiferaTulip TreeNot specified in detail in the provided results.Originally isolated from this host.[5]
Cyclamen sp.CyclamenNot specified in detail in the provided results.Listed as a host.[5]
Trifolium spp.CloverPathogen of pasture species.Reported as a pathogen of pasture species.[4]
Medicago sativaLucernePathogen of pasture species.Reported as a pathogen of pasture species.[4]
Pisum sativumPeaPathogen of various crops.Reported as a pathogen of various crops.[4]
Vicia spp.BeanPathogen of various crops.Reported as a pathogen of various crops.[4]

Experimental Protocols for Pathogenicity Testing

A standardized methodology is crucial for accurately assessing the virulence of Ilyonectria liriodendri isolates and evaluating the susceptibility of different host plants. The following protocol is a synthesis of methodologies described in the scientific literature.[8][9][10]

I. Inoculum Preparation
  • Fungal Culture: Culture Ilyonectria liriodendri on Potato Dextrose Agar (PDA) for 2-3 weeks at 25°C in the dark to promote sporulation.

  • Spore Suspension: Flood the surface of the PDA plates with sterile distilled water and gently scrape the mycelium with a sterile glass slide to release the conidia.

  • Filtration: Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

  • Quantification: Adjust the concentration of the conidial suspension to a final concentration of 1 x 10^6 conidia/mL using a hemocytometer.

II. Plant Inoculation
  • Plant Material: Use healthy, young plants (e.g., 6-month-old rootstocks).

  • Root Wounding (Optional but Recommended): Gently wash the roots to remove soil and prune the root tips (approximately 5 cm from the tip) to create entry points for the pathogen.[8]

  • Inoculation: Immerse the roots of the test plants in the conidial suspension (1 x 10^6 conidia/mL) for 30-60 minutes.[8][9] For control plants, immerse the roots in sterile distilled water.

  • Planting: Transplant the inoculated and control plants into pots containing a sterile substrate.

III. Incubation and Disease Assessment
  • Growth Conditions: Maintain the plants in a greenhouse under controlled conditions (e.g., temperature, humidity, and photoperiod) for a period of 4-6 weeks or until symptoms develop.[8]

  • Symptom Observation: Regularly monitor the plants for the appearance of disease symptoms such as wilting, chlorosis, and stunting.

  • Disease Severity Assessment: After the incubation period, carefully uproot the plants and assess the following parameters:

    • Root Necrosis: Measure the length of necrotic lesions on the roots. A disease severity index can be calculated based on the extent of necrosis.

    • Root Biomass: Determine the dry weight of the roots after drying them in an oven at 60-70°C until a constant weight is achieved. Compare the root biomass of inoculated plants to that of control plants.

  • Re-isolation of the Pathogen (Koch's Postulates): To confirm that Ilyonectria liriodendri is the causal agent of the observed symptoms, re-isolate the fungus from the necrotic root tissues of inoculated plants onto a selective medium. The morphological and molecular characteristics of the re-isolated fungus should match the original isolate.[8]

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the pathogenicity testing protocol for Ilyonectria liriodendri.

experimental_workflow cluster_prep Inoculum Preparation cluster_inoculation Plant Inoculation cluster_assessment Disease Assessment culture 1. Fungal Culture on PDA suspension 2. Prepare Conidial Suspension culture->suspension quantification 3. Adjust to 1x10^6 conidia/mL suspension->quantification plant_prep 4. Prepare Healthy Plants (e.g., Root Wounding) quantification->plant_prep inoculate 5. Root Dip Inoculation (30-60 min) plant_prep->inoculate planting 6. Transplant to Sterile Substrate inoculate->planting incubation 7. Greenhouse Incubation (4-6 weeks) planting->incubation assessment 8. Evaluate Symptoms (Necrosis, Biomass) incubation->assessment reisolation 9. Re-isolate Pathogen (Koch's Postulates) assessment->reisolation

Caption: Experimental workflow for Ilyonectria liriodendri pathogenicity testing.

Conclusion

This technical guide consolidates the current knowledge on the host range of Ilyonectria liriodendri and provides a detailed, standardized protocol for conducting pathogenicity assays. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in the study and management of this important plant pathogen. The continued application of standardized methodologies will be essential for comparing research findings across different studies and for the development of effective and sustainable disease control strategies.

References

Pathogenicity of Ilyonectria liriodendri on Grapevine Rootstocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilyonectria liriodendri, a soil-borne fungus, is a significant causal agent of black foot disease in grapevines, a condition that leads to decline and death in young vineyards, thereby causing substantial economic losses globally.[1][2][3] This disease is characterized by a reduction in root biomass, root and trunk necroses, and subsequent wilting and dieback of the aerial parts of the plant.[4][5][6] The pathogen can infect grapevines through wounds in the roots or at the base of the rootstock, making nursery propagation and planting critical stages for infection.[3][7] This technical guide provides an in-depth overview of the pathogenicity of I. liriodendri on grapevine rootstocks, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant biological and experimental processes.

Data Presentation: Pathogenicity and Virulence

The pathogenicity of Ilyonectria liriodendri has been evaluated on various grapevine rootstocks, often in comparison with other black foot disease pathogens. The following tables summarize quantitative data from several studies, focusing on disease incidence, severity, and the impact on plant biomass.

Table 1: Pathogenicity of Ilyonectria liriodendri on Different Grapevine Rootstocks
Rootstock Parameter Value Reference
101-14Disease IncidenceHigh[7]
5CDisease IncidenceHigh[7]
101-14Disease SeverityHigh[7]
5CDisease SeverityHigh[7]
3309CVirulenceHighly virulent[1]
Chardonnay (on 110R)Isolation Frequency24.3% in one vineyard[8]
GravesacPathogenicityCaused necrotic lesions and reduced root biomass[7]
P1103 (V. berlandieri x V. rupestris)PathogenicityNegative impact on plant health in vitro[6]
VR039-16 (V. rotundifolia x V. vinifera)PathogenicityNegative impact on plant health in vitro[6]
IBBT481 (V. labrusca 'Isabel' x V. champinii)PathogenicityNegative impact on plant health in vitro[6]
Table 2: Comparative Virulence of Ilyonectria liriodendri and Other Black Foot Disease Pathogens
Pathogen Parameter Observation Reference
Ilyonectria liriodendriVirulence vs. Dactylonectria macrodidymaI. liriodendri was among the most virulent species.[1]
Ilyonectria liriodendriVirulence vs. other Ilyonectria spp.Less virulent than I. lusitanica, I. estremocensis, and I. europaea.[9][10][11]
Ilyonectria liriodendriVirulence vs. D. macrodidymaNo significant difference in disease incidence or severity on rootstocks '101–14' and '5C'.[7]
Ilyonectria liriodendriImpact on Shoot Dry Weight vs. D. macrodidymaSignificantly higher for I. liriodendri.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the pathogenicity of Ilyonectria liriodendri on grapevine rootstocks.

Fungal Isolate Collection and Preparation
  • Isolation from Symptomatic Tissue :

    • Collect samples from grapevine roots and basal ends of rootstocks exhibiting characteristic black foot disease symptoms, such as necrotic lesions and dark vascular streaking.[8][12]

    • Surface sterilize the tissue fragments. A typical procedure involves washing with running water, followed by immersion in 70% ethanol (B145695) for 20-60 seconds, then in a 2% sodium hypochlorite (B82951) solution for 4 minutes, and finally rinsing twice with sterile distilled water.[12]

    • Plate the sterilized tissue onto a suitable culture medium, such as Potato Dextrose Agar (PDA), often amended with an antibiotic like tetracycline (B611298) (0.01%) to inhibit bacterial growth.[8]

    • Incubate the plates at approximately 24-25°C in the dark for up to 18 days.[8][12]

    • Isolate and purify the emerging fungal colonies resembling Ilyonectria spp. through single spore cultures.[12]

  • Inoculum Preparation :

    • For pathogenicity tests, prepare conidial suspensions by flooding the surface of established fungal cultures with sterile distilled water and scraping the mycelium.

    • Filter the resulting suspension to remove mycelial fragments.

    • Adjust the concentration of the conidial suspension to a desired level, for example, 10^6 conidia per milliliter, using a hemocytometer.[12]

Pathogenicity Testing
  • Plant Material :

    • Use one-year-old rooted grapevine canes or micropropagated plantlets of the desired rootstock cultivars.[6][12]

  • Inoculation Methods :

    • Root Dipping : Prune the roots of the grapevine plantlets and immerse them in the prepared conidial suspension for a specified duration, typically around 60 minutes.[12]

    • Soil Inoculation : Introduce the fungal inoculum into the potting mix before planting the grapevine rootstocks.

  • Incubation and Disease Assessment :

    • Plant the inoculated and control (mock-inoculated with sterile water) plantlets in pots containing a suitable substrate.

    • Maintain the plants in a greenhouse under controlled conditions (e.g., 25-30°C).[12]

    • After a designated incubation period (e.g., 4 months), assess the plants for disease symptoms.[8][12]

    • Aerial Symptoms : Record the presence of leaf wilting, chlorosis, stunted growth, and dieback.[4][8]

    • Below-ground Symptoms : Observe necrotic lesions on roots and at the basal end of the canes, as well as any reduction in root biomass.[6][12]

    • Internal Symptoms : Make cross and longitudinal sections of the rootstock to observe vascular discoloration (dark brown to black streaking).[4][8]

    • Fungal Reisolation : To fulfill Koch's postulates, reisolate the fungus from the necrotic tissues of inoculated plants to confirm that the observed symptoms were caused by Ilyonectria liriodendri.[8][12]

Visualizations

Experimental Workflow for Pathogenicity Testing

The following diagram illustrates the typical workflow for assessing the pathogenicity of Ilyonectria liriodendri on grapevine rootstocks.

G cluster_0 Fungal Preparation cluster_1 Plant Preparation & Inoculation cluster_2 Incubation & Assessment A Isolation from Symptomatic Tissue B Pure Culture (PDA) A->B C Inoculum Preparation (Conidial Suspension) B->C F Inoculation (Root Dipping) C->F D Grapevine Rootstock (e.g., 1-year-old canes) E Root Pruning D->E E->F G Planting & Greenhouse Incubation (e.g., 4 months) F->G H Symptom Assessment (Aerial & Below-ground) G->H I Fungal Reisolation (Koch's Postulates) H->I

Caption: Workflow for Ilyonectria liriodendri pathogenicity testing.

Putative Signaling Pathway in Plant Defense

While specific signaling pathways for Ilyonectria liriodendri are not extensively detailed in the provided search results, a generalized plant defense signaling pathway against fungal pathogens can be depicted. This serves as a foundational model for future research in this specific host-pathogen interaction.

G cluster_0 Fungal Pathogen cluster_1 Plant Cell cluster_2 Plant Defense Response A Ilyonectria liriodendri (PAMPs/Effectors) B Pattern Recognition Receptors (PRRs) A->B Recognition C Signal Transduction (ROS, Ca2+, Kinases) B->C Activation D Transcription Factors (e.g., WRKY, ERF) C->D Nuclear Translocation E Defense Gene Expression D->E Induction F Pathogenesis-Related (PR) Proteins E->F G Phytoalexin Production E->G H Cell Wall Reinforcement E->H

References

An In-depth Technical Guide on Ilyonectria liriodendri as a Causal Agent of Black Foot Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Black foot disease, a significant threat to viticulture worldwide, is a complex soil-borne fungal disease primarily affecting young grapevines. Among the key causal agents is Ilyonectria liriodendri, a pathogen that incites root necrosis, vascular decay, and ultimately, the decline and death of the plant. This technical guide provides a comprehensive overview of Ilyonectria liriodendri, encompassing its biology, the pathology of the disease it causes, and the current methodologies for its study and control. Detailed experimental protocols, quantitative data on disease impact and management efficacy, and diagrams of relevant biological pathways are presented to serve as a valuable resource for researchers and professionals in plant pathology and drug development.

Introduction

Black foot disease (BFD) poses a considerable economic threat to the global grapevine industry by diminishing vineyard establishment and longevity.[1] The disease complex is caused by a number of soil-borne fungal species, with Ilyonectria liriodendri being one of the most frequently isolated and virulent pathogens.[2][3] Initially identified as Cylindrocarpon destructans, subsequent molecular and morphological analyses led to its reclassification.[4] Understanding the intricate details of I. liriodendri's life cycle, its interaction with the grapevine host, and effective methods for its management is paramount for developing sustainable viticultural practices.

This guide aims to consolidate the current scientific knowledge on I. liriodendri, offering a technical and in-depth perspective for the scientific community.

Taxonomy and Morphology

Ilyonectria liriodendri belongs to the family Nectriaceae, order Hypocreales, and phylum Ascomycota.[5] Its anamorphic state is Cylindrocarpon liriodendri.[6]

Morphological Characteristics:

  • Macroconidia: These are cylindrical, straight or slightly curved, and typically have 1 to 3 septa. Their dimensions are approximately 32–38 x 4.9–5.7 µm.[7]

  • Microconidia: Less abundant than macroconidia, they are ellipsoid to ovoid and may have 0 to 1 septum.[6]

  • Chlamydospores: These are thick-walled resting spores, typically ovoid, brown, and often found in short chains. Their size ranges from 10–20 x 10–17 µm.[6][7]

  • Colonies: On potato dextrose agar (B569324) (PDA), colonies of I. liriodendri are floccose to felted and their color can range from white to shades of orange and brown as they age.[7]

Disease Cycle and Epidemiology

Ilyonectria liriodendri is a soil-borne pathogen that can persist in the soil for extended periods as resilient chlamydospores.[8] The fungus can also survive as a saprophyte on dead organic matter. Infection of grapevines primarily occurs through wounds on the roots and the base of the rootstock. These wounds can be created during nursery propagation, planting, or by agricultural practices.

Once inside the host, the fungus colonizes the vascular tissues, leading to the characteristic symptoms of black foot disease. The pathogen produces conidia which can be dispersed through soil and water, contributing to the spread of the disease within a vineyard. The disease is often more severe in young vineyards and in vines that are under stress, such as from water-logging, drought, or poor nutrition.[8]

Symptomatology

The symptoms of black foot disease can be observed both above and below ground.

  • Below-ground symptoms: The most characteristic symptoms are found on the roots and the base of the rootstock. These include necrotic lesions on the roots, a reduction in root biomass, and a characteristic black, sunken necrosis of the wood at the base of the trunk.[3]

  • Above-ground symptoms: Infected vines often exhibit reduced vigor, stunted growth, shortened internodes, and sparse, chlorotic foliage. In advanced stages, the disease can lead to dieback and the eventual death of the vine.[3]

  • Internal symptoms: A cross-section of the infected rootstock reveals dark brown to black streaking in the vascular tissues, indicative of wood necrosis.[3]

Host-Pathogen Interaction and Signaling Pathways

The interaction between Ilyonectria liriodendri and grapevine is a complex process involving host recognition and defense responses, and pathogen strategies to overcome these defenses. While specific molecular details for the I. liriodendri-grapevine interaction are still under investigation, a general model of fungal pathogen recognition and subsequent defense signaling in grapevine can be described.

Grapevine, like other plants, possesses a two-tiered innate immune system. The first line of defense is Pattern-Triggered Immunity (PTI) , initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by host Pattern Recognition Receptors (PRRs). PAMPs from fungi can include chitin (B13524) and β-glucans from the cell wall. This recognition triggers a signaling cascade leading to downstream defense responses.

Successful pathogens, however, can suppress PTI by deploying effectors . In turn, grapevines have evolved a second layer of defense, Effector-Triggered Immunity (ETI) , where intracellular resistance (R) proteins recognize specific pathogen effectors, leading to a more robust and often localized defense response, such as a hypersensitive response (HR).

The signaling pathways activated during both PTI and ETI are complex and involve the interplay of various signaling molecules, including reactive oxygen species (ROS), calcium ions (Ca2+), and plant hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA).

G cluster_pathogen Ilyonectria liriodendri cluster_grapevine Grapevine Cell cluster_pti PTI cluster_eti ETI PAMPs PAMPs (e.g., Chitin) PRR PRR (at cell surface) PAMPs->PRR Recognition Effectors Effectors PTI_signaling PTI Signaling (ROS, Ca2+, MAPKs) Effectors->PTI_signaling Suppression R_protein R Protein (intracellular) Effectors->R_protein Recognition PRR->PTI_signaling Activation PTI_response Basal Defense (e.g., Callose deposition, Phytoalexin synthesis) PTI_signaling->PTI_response ETI_signaling ETI Signaling PTI_signaling->ETI_signaling Crosstalk R_protein->ETI_signaling Activation ETI_response Strong Defense (e.g., Hypersensitive Response, SAR) ETI_signaling->ETI_response

Figure 1. Generalized model of grapevine immune response to fungal pathogens.

Experimental Protocols

Isolation of Ilyonectria liriodendri from Infected Grapevine Tissue

This protocol is adapted from methodologies described in the literature.[7]

Materials:

  • Symptomatic grapevine roots and rootstock base

  • Sterile distilled water

  • 70% ethanol (B145695)

  • 1% sodium hypochlorite (B82951) solution

  • Sterile filter paper

  • Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 0.5 g/L streptomycin (B1217042) sulfate)

  • Sterile scalpel and forceps

  • Petri dishes

  • Incubator

Procedure:

  • Wash the infected plant material under running tap water to remove soil and debris.

  • Cut small sections (approx. 5x5 mm) from the margin of the necrotic lesions.

  • Surface sterilize the tissue sections by sequential immersion in:

    • 70% ethanol for 1 minute.

    • 1% sodium hypochlorite solution for 3 minutes.

    • Three rinses in sterile distilled water for 1 minute each.

  • Blot the sterilized tissue sections dry on sterile filter paper.

  • Place 4-5 tissue sections onto each PDA plate.

  • Incubate the plates at 25°C in the dark for 7-14 days.

  • Monitor the plates for fungal growth emerging from the tissue sections. Ilyonectria liriodendri will typically form white to pale orange or brownish colonies.

  • Subculture the emerging fungi onto fresh PDA plates to obtain pure cultures.

Single-Spore Isolation

This is a crucial step to ensure the purity of the fungal culture for further studies.

Materials:

  • Pure culture of Ilyonectria liriodendri on PDA

  • Sterile distilled water

  • Sterile inoculation loop

  • Water agar (2% agar in water) plates

  • Sterile glass spreader

  • Microscope

  • Sterile needle or scalpel

Procedure:

  • Add a few drops of sterile distilled water to the surface of a mature I. liriodendri culture.

  • Gently scrape the surface with a sterile inoculation loop to dislodge the conidia, creating a spore suspension.

  • Transfer a small aliquot (e.g., 100 µL) of the spore suspension to a water agar plate.

  • Spread the suspension evenly over the surface of the agar using a sterile glass spreader.

  • Incubate the plates at 25°C for 12-24 hours.

  • Examine the plate under a microscope at low magnification to locate germinating conidia that are well-separated from others.

  • Under aseptic conditions, use a sterile needle or a fine-tipped scalpel to excise a small block of agar containing a single germinating spore.

  • Transfer the agar block to a fresh PDA plate.

  • Incubate at 25°C until a new colony develops.

DNA Extraction and Molecular Identification

Molecular techniques are essential for the definitive identification of Ilyonectria liriodendri.

Materials:

  • Pure fungal culture

  • Liquid nitrogen

  • Sterile mortar and pestle

  • DNA extraction kit (e.g., DNeasy Plant Mini Kit, QIAGEN) or CTAB buffer

  • PCR thermocycler

  • Primers for target genes (e.g., ITS, β-tubulin, histone H3, TEF1-α)

  • PCR master mix

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Scrape mycelium from a pure culture grown on PDA.

  • Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a sterile mortar and pestle.

  • Extract genomic DNA from the powdered mycelium using a commercial kit or a standard CTAB protocol.

  • Perform PCR amplification of target gene regions. For example, for the ITS region, primers ITS1 and ITS4 are commonly used. For β-tubulin, primers T1 and Bt2b can be used.

  • Visualize the PCR products on an agarose gel to confirm amplification.

  • Purify the PCR products and send them for Sanger sequencing.

  • Compare the obtained sequences with those in public databases (e.g., NCBI GenBank) using BLASTn for species identification.

G start Infected Grapevine Tissue isolation Isolation on Amended PDA start->isolation pure_culture Pure Culture isolation->pure_culture single_spore Single-Spore Isolation pure_culture->single_spore pure_isolate Pure Isolate single_spore->pure_isolate dna_extraction DNA Extraction pure_isolate->dna_extraction pcr PCR Amplification (ITS, TUB2, etc.) dna_extraction->pcr sequencing Sequencing pcr->sequencing blast BLAST Analysis sequencing->blast identification Species Identification blast->identification

References

Methodological & Application

Application Notes and Protocols for the Isolation of Ilyonectria liriodendri from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of the fungus Ilyonectria liriodendri from soil samples. This fungus, a known plant pathogen responsible for black foot disease in grapevines, is a member of the Nectriaceae family, a group of fungi recognized for producing a diverse array of secondary metabolites with potential pharmaceutical applications.[1][2][3] The following protocols are designed to guide researchers in obtaining pure cultures of I. liriodendri for further investigation into its biology, pathology, and potential for producing novel bioactive compounds.

Introduction to Ilyonectria liriodendri

Ilyonectria liriodendri is a soil-borne fungus that infects the roots of various woody plants, most notably grapevines.[4] It is characterized by the production of microconidia and septate macroconidia.[5][6] On culture media such as Potato Dextrose Agar (PDA), it typically forms colonies with a buff-colored center and felty aerial hyphae.[7][8] Understanding the isolation and cultivation of this fungus is the first critical step for any research aimed at exploring its metabolic potential for drug discovery.

Data Presentation

The following tables summarize quantitative data related to the detection and pathogenicity of Ilyonectria liriodendri in soil and plant samples.

Table 1: Detection of Ilyonectria liriodendri DNA in Vineyard Soil and Plant Fractions using qPCR and ddPCR

Sample FractionDNA Concentration (pg/μL) - qPCRDNA Copies/μL - ddPCR
Bulk Soil0.5 - 38.6840 - 9,470
Rhizosphere0.03 - 53.84.7 - 5,270
Endorhizosphere (Roots)0.78 - 107.7375 - 8,680

Data adapted from a study on the detection of I. liriodendri in grapevine environmental samples. The ranges represent the minimum and maximum values detected across different vineyards.[9]

Table 2: Frequency of Ilyonectria spp. Detection in Nursery Soils

Species/ComplexNumber of Positive Samples (out of 180)Frequency of Detection
Ilyonectria spp. (total)17295.6%
I. macrodidyma complex14178.3%
Ilyonectria liriodendri168.9%

This data highlights the prevalence of Ilyonectria species in grapevine nursery soils, with I. liriodendri being less frequently detected than the I. macrodidyma complex in this particular study.[10][11]

Table 3: Effect of Propagule and Soil Type on Grapevine Rootstock Dry Weight

Soil TypePropagule TypeMean Root Dry Weight (g)Mean Shoot Dry Weight (g)
Sandy LoamControl15.210.1
Mycelium14.89.8
Conidia14.19.5
Chlamydospores14.09.3
Clay LoamControl11.510.5
Mycelium11.210.2
Conidia10.69.9
Chlamydospores10.39.7
Silt LoamControl7.97.2
Mycelium7.66.9
Conidia7.16.5
Chlamydospores6.96.3

This table demonstrates the impact of different soil types and fungal propagules on grapevine rootstock growth, indicating that heavier clay loam soils can lead to greater disease severity.[12]

Experimental Protocols

Protocol 1: Isolation of Ilyonectria liriodendri from Soil using Serial Dilution and Plating

This protocol is a standard method for isolating fungi from soil samples.[4][5][13][14]

Materials:

  • Soil sample

  • Sterile distilled water

  • Sterile 250 ml Erlenmeyer flasks

  • Sterile test tubes

  • Sterile pipettes (1 ml and 10 ml)

  • Potato Dextrose Agar (PDA) plates (amended with an antibacterial agent like streptomycin (B1217042) or chloramphenicol)

  • Incubator set to 25 ± 1°C[6]

  • Bunsen burner or laminar flow hood

  • Vortex mixer

  • Sterile glass spreader

Procedure:

  • Sample Preparation:

    • Air-dry the collected soil sample at room temperature for 3 days.

    • Grind the air-dried soil using a sterile mortar and pestle and pass it through a 2 mm sieve to remove large debris.

  • Serial Dilution:

    • Aseptically weigh 10 g of the sieved soil and transfer it to a 250 ml Erlenmeyer flask containing 90 ml of sterile distilled water. This is the 10⁻¹ dilution.

    • Agitate the flask on a rotary shaker for 30 minutes to ensure thorough mixing.

    • Allow the soil suspension to settle for a few minutes.

    • Prepare a series of sterile test tubes, each containing 9 ml of sterile distilled water. Label them 10⁻², 10⁻³, 10⁻⁴, and 10⁻⁵.

    • Using a sterile pipette, transfer 1 ml of the supernatant from the 10⁻¹ dilution to the test tube labeled 10⁻². Vortex for 30 seconds.

    • Using a new sterile pipette, transfer 1 ml from the 10⁻² dilution to the 10⁻³ dilution tube. Vortex for 30 seconds.

    • Continue this serial dilution process up to the 10⁻⁵ dilution.

  • Plating:

    • Pipette 1 ml from the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto separate, appropriately labeled PDA plates.

    • Use a sterile glass spreader to evenly distribute the suspension across the surface of the agar.

    • Prepare three replicate plates for each dilution.

  • Incubation:

    • Seal the plates with parafilm and incubate them in an inverted position at 25 ± 1°C in the dark.

  • Isolation and Purification:

    • After 5-7 days, observe the plates for fungal growth.

    • Identify colonies with morphology characteristic of Ilyonectria (e.g., buff-colored, felty).[7][8]

    • Under aseptic conditions, pick a small portion of a well-isolated colony with a sterile inoculating needle.

    • Streak the picked mycelium onto a fresh PDA plate to obtain a pure culture.

    • Incubate the pure culture plate under the same conditions as before.

Protocol 2: Morphological Identification of Ilyonectria liriodendri

Materials:

  • Pure culture of the isolated fungus on PDA

  • Microscope slides and coverslips

  • Lactophenol cotton blue stain

  • Microscope

Procedure:

  • Macroscopic Examination:

    • Observe the colony morphology on the PDA plate, noting the color, texture, and growth rate.[6]

  • Microscopic Examination:

    • Place a drop of lactophenol cotton blue stain on a clean microscope slide.

    • Using a sterile inoculating needle, take a small piece of the mycelium from the edge of the fungal colony and place it in the drop of stain.

    • Gently tease the mycelium apart with the needle.

    • Place a coverslip over the specimen, avoiding air bubbles.

    • Observe under the microscope at 100x and 400x magnification.

    • Look for the characteristic conidiophores, microconidia, and macroconidia of Ilyonectria liriodendri.[5][6] Microconidia are typically ellipsoidal to ovoidal, while macroconidia are cylindrical and septate.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow for isolating Ilyonectria liriodendri and generalized signaling pathways that are likely to be relevant in this fungus.

experimental_workflow soil_sample Soil Sample Collection air_drying Air Drying & Sieving soil_sample->air_drying serial_dilution Serial Dilution (10⁻¹ to 10⁻⁵) air_drying->serial_dilution plating Plating on PDA + Antibiotics serial_dilution->plating incubation Incubation (25°C, 5-7 days) plating->incubation isolation Isolation of Putative Colonies incubation->isolation purification Purification on Fresh PDA isolation->purification identification Morphological & Molecular ID purification->identification bioactive_screening Bioactive Compound Screening identification->bioactive_screening

Caption: Experimental workflow for the isolation and screening of Ilyonectria liriodendri.

mapk_pathway stimulus External Stimulus (e.g., Host Signal) receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK mapkk->mapk P transcription_factor Transcription Factor mapk->transcription_factor P gene_expression Gene Expression (e.g., Pathogenicity) transcription_factor->gene_expression

Caption: Generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungi.[15][16][17]

calcium_signaling stimulus Stress Signal ca_channel Ca²⁺ Channel (Plasma Membrane) stimulus->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin calmodulin->calcineurin cellular_response Cellular Response (e.g., Growth, Virulence) calcineurin->cellular_response

Caption: Simplified Calcium (Ca²⁺) signaling pathway in fungi.[18][19][20][21][22]

Bioactive Compounds and Signaling Pathways

While specific information on bioactive compounds from Ilyonectria liriodendri is limited, the Nectriaceae family, to which it belongs, is known to produce a wide range of secondary metabolites.[1][2][3] Fungi within this family are a promising source for the discovery of novel compounds with potential therapeutic applications.[10] Further research, including co-culturing with other microorganisms, may induce the production of novel bioactive compounds from I. liriodendri.[23]

The signaling pathways illustrated above, the MAPK and calcium signaling pathways, are conserved in fungi and play crucial roles in regulating growth, development, stress responses, and pathogenicity.[15][16][17][19][20][21][22] In pathogenic fungi, the MAPK pathway is essential for processes like the formation of infection structures and sensing host signals.[15][16] Calcium signaling is a universal second messenger system that is involved in a wide range of cellular processes, including virulence.[19][20][21][22] Understanding these pathways in I. liriodendri could provide insights into its pathogenic mechanisms and potentially reveal targets for novel antifungal agents.

References

Cultivation and Sporulation of Ilyonectria liriodendri: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ilyonectria liriodendri is a soil-borne, asexual filamentous fungus belonging to the Nectriaceae family. It is a significant plant pathogen, notably causing black foot disease in grapevines, which can lead to substantial economic losses in the viticulture industry. The fungus produces three main types of propagules: mycelia, asexual spores (micro- and macroconidia), and chlamydospores, which are resilient survival structures. Understanding the techniques for culturing this fungus and inducing sporulation is crucial for research into its pathogenicity, for screening potential fungicides, and for developing novel disease management strategies in agriculture and drug development.

These application notes provide detailed protocols for the isolation, cultivation, and induction of both conidial and chlamydospore sporulation of Ilyonectria liriodendri. The included data on the effects of key environmental parameters such as temperature and pH will aid researchers in optimizing culture conditions for specific experimental needs.

Data Presentation: Optimizing Growth and Sporulation

The following tables summarize the impact of temperature and pH on the mycelial growth and conidial production of Ilyonectria liriodendri. This data is critical for establishing optimal conditions for fungal culture and for designing experiments that require specific growth or sporulation rates.

Table 1: Effect of Temperature on Mycelial Growth and Conidiation of Ilyonectria liriodendri

Temperature (°C)Mean Radial Growth Rate (cm/day)Mean Conidia Production (conidia/mm²)
50.041,000 - 10,000
100.08> 10,000
150.16> 10,000
200.22> 10,000
250.22> 10,000
300.12> 10,000
35No GrowthNot Applicable

Data adapted from studies on Cylindrocarpon spp., including I. liriodendri.

Table 2: Effect of pH on Mycelial Growth and Conidiation of Ilyonectria liriodendri

pH LevelMean Radial Growth Rate (cm/day)Mean Conidia Production (conidia/mm²)
40.17> 10,000
50.21> 10,000
60.22> 10,000
70.21> 10,000
80.19> 10,000

Data adapted from studies on Cylindrocarpon spp., including I. liriodendri, at optimal temperature.

Experimental Protocols

Protocol 1: Isolation of Ilyonectria liriodendri from Infected Plant Tissue

This protocol describes the method for isolating I. liriodendri from symptomatic plant material, such as grapevine roots.

Materials:

  • Infected plant tissue (e.g., roots with necrotic lesions)

  • 70% Ethanol (B145695)

  • 1% Sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Sterile filter paper

  • Potato Dextrose Agar (B569324) (PDA) supplemented with an antibiotic (e.g., 1 g/L rifampicin)

  • Sterile scalpels and forceps

  • Petri dishes

  • Incubator

Procedure:

  • Wash the plant tissue under running tap water to remove soil and debris.

  • Select small sections (approx. 5x5 mm) from the margin of necrotic lesions.

  • Surface sterilize the tissue segments by sequential immersion in:

    • 70% ethanol for 1 minute.

    • 1% sodium hypochlorite for 3-5 minutes.

    • Sterile distilled water (three rinses).

  • Dry the sterilized segments on sterile filter paper.

  • Aseptically place 4-5 tissue segments onto a PDA plate containing antibiotics to suppress bacterial growth.

  • Seal the Petri dishes with paraffin (B1166041) film.

  • Incubate the plates at 25°C in the dark for 7-10 days.

  • Monitor the plates for fungal growth emerging from the tissue segments. I. liriodendri typically forms colonies that are white to yellow or light brown with a flaky to matted aerial mycelium.[1]

  • For pure cultures, subculture a small piece of the leading edge of the fungal mycelium onto a fresh PDA plate.

  • To obtain single-spore isolates, prepare a conidial suspension from a sporulating culture and streak it onto a water-agar plate to achieve separation of individual spores. After 24-48 hours, individual germinated spores can be transferred to new PDA plates.[1]

Protocol 2: Routine Culture and Maintenance

This protocol is for the routine growth and maintenance of pure I. liriodendri cultures.

Materials:

  • Pure culture of I. liriodendri

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Incubator

Procedure:

  • From a stock culture, cut a small agar plug (approx. 5 mm diameter) from the actively growing margin of the colony.

  • Place the agar plug, mycelium-side down, in the center of a fresh PDA plate.

  • Seal the plate and incubate at 20-25°C. For general maintenance, incubation in the dark is sufficient.

  • Colonies should reach a diameter of approximately 50-58 mm after 14-20 days.[1][2]

  • Subculture onto fresh PDA every 4-6 weeks to maintain viability. For long-term storage, mycelial discs can be stored in glycerol (B35011) at -80°C.[3]

Protocol 3: Induction and Quantification of Conidial Sporulation

This protocol details a method to induce the production of asexual spores (conidia).

Materials:

  • Mature (14-21 day old) culture of I. liriodendri on PDA

  • Sterile distilled water containing 0.01% Tween 80

  • Sterile glass spreader or scalpel

  • Hemocytometer or spectrophotometer

  • Microscope

Procedure:

  • Grow I. liriodendri on PDA plates at 20-25°C for 3 weeks. Incubation can be done in the dark or under fluorescent light, as both conditions have been reported to yield conidia.[1][3]

  • Pipette 10 mL of sterile distilled water with Tween 80 onto the surface of the mature culture.

  • Gently scrape the surface of the mycelium with a sterile glass spreader or scalpel to release the conidia.

  • Transfer the resulting conidial suspension to a sterile tube.

  • Vortex the suspension for 30 seconds to ensure homogeneity.

  • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

  • To quantify the conidia, use a hemocytometer under a microscope to count the spores. Alternatively, a spectrophotometer can be used to measure absorbance and determine concentration from a standard curve.

  • The concentration can be adjusted with sterile water as needed for subsequent experiments. A typical yield can range from 5.4 x 10⁶ to 11.3 x 10⁶ conidia per mL.[1]

Protocol 4: Induction of Chlamydospore Formation

This protocol is designed to induce the formation of chlamydospores, the thick-walled resting spores of the fungus.

Materials:

  • Pure culture of I. liriodendri

  • Potato Dextrose Broth (PDB) or a nutrient-poor medium

  • Sterile flasks

  • Orbital shaker

Procedure:

  • Inoculate a flask containing PDB with several agar plugs from an active I. liriodendri culture.

  • Incubate the flask on an orbital shaker at approximately 100 rpm at room temperature (around 20-25°C) for 30 days.[3]

  • The initial phase will show mycelial growth, which will later differentiate to form chlamydospores. Chlamydospores are typically formed in response to nutrient limitation or other stressors.[4]

  • To harvest, the culture can be homogenized in a blender to break up the mycelium.

  • The resulting homogenate can be sieved to separate the chlamydospores from the larger mycelial fragments.

  • Chlamydospores can be observed and quantified using a microscope and hemocytometer. They appear as thick-walled, brown, and often intercalary or terminal on the hyphae.[1]

Visualizations: Workflows and Signaling

experimental_workflow cluster_isolation Protocol 1: Isolation cluster_culture Protocol 2: Culture & Maintenance cluster_sporulation Protocols 3 & 4: Sporulation plant Infected Plant Tissue sterilize Surface Sterilization plant->sterilize plate Plate on PDA + Antibiotics sterilize->plate incubate_iso Incubate at 25°C plate->incubate_iso pure_culture Pure Culture incubate_iso->pure_culture subculture Subculture on PDA pure_culture->subculture incubate_culture Incubate at 20-25°C subculture->incubate_culture storage Long-term Storage (-80°C) incubate_culture->storage induce_conidia Induce Conidia (PDA) incubate_culture->induce_conidia induce_chlamy Induce Chlamydospores (PDB) incubate_culture->induce_chlamy harvest_conidia Harvest & Quantify Conidia induce_conidia->harvest_conidia harvest_chlamy Harvest & Quantify Chlamydospores induce_chlamy->harvest_chlamy

Caption: Experimental workflow for I. liriodendri.

putative_sporulation_pathway ext_signal External Signals (Nutrient Limitation, Light, pH) gpc_receptor G-Protein Coupled Receptor (GPCR) ext_signal->gpc_receptor 1. Perception g_protein Heterotrimeric G-Protein gpc_receptor->g_protein 2. Activation adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase 3. Regulation mapk_cascade MAPK Cascade (e.g., Hog1) g_protein->mapk_cascade Alternate Path camp cAMP adenylate_cyclase->camp 4. Synthesis pka Protein Kinase A (PKA) camp->pka 5. Activation transcription_factors Transcription Factors pka->transcription_factors 6. Phosphorylation mapk_cascade->transcription_factors Phosphorylation gene_expression Sporulation-Specific Gene Expression transcription_factors->gene_expression 7. Regulation sporulation Sporulation (Conidiation) gene_expression->sporulation 8. Morphogenesis

Caption: Putative signaling pathway for fungal sporulation.

References

Application Notes and Protocols for DNA Extraction from Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilyonectria liriodendri is a filamentous fungus of significant interest in plant pathology and drug discovery. Obtaining high-quality genomic DNA is a critical prerequisite for a wide range of molecular studies, including whole-genome sequencing, PCR-based diagnostics, and the identification of biosynthetic gene clusters for novel secondary metabolites. The robust cell wall of filamentous fungi, rich in chitin (B13524) and other complex polysaccharides, presents a significant challenge to efficient DNA extraction. This document provides a detailed protocol for the extraction of high molecular weight genomic DNA from Ilyonectria liriodendri using a Cetyl Trimethylammonium Bromide (CTAB) based method. This protocol is optimized for yielding DNA of sufficient quantity and purity for downstream molecular applications.

Data Presentation: Expected DNA Yield and Purity

The following table summarizes typical quantitative data obtained from CTAB-based DNA extraction protocols for filamentous fungi. While specific yields for Ilyonectria liriodendri may vary depending on culture conditions and mycelial mass, these values provide a general benchmark for expected results.

Fungal Species (Proxy)Extraction MethodStarting Material (mg)DNA Yield (µg/g)A260/A280 RatioA260/A230 Ratio
Cercospora sojinaModified CTAB~1000 mg (fresh weight)~984.8 ± 21.62.03 - 2.052.08 - 2.20
Schizophyllum communeCTAB-PEG90 - 120 mg (dry weight)> 30Not specifiedNot specified
Various Food-borne FungiModified SDS-CTAB200 mg (lyophilized)Not specified1.8 - 2.0Not specified
Aspergillus fumigatusCTAB + SDSNot specified20.12 ± 0.32 µg (total)> 1.8> 2.0

Experimental Workflow Diagram

DNA_Extraction_Workflow Figure 1. DNA Extraction Workflow for Ilyonectria liriodendri cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Precipitation cluster_qc Quality Control Harvest Harvest Mycelia Grind Grind with Liquid N2 Harvest->Grind Lysis Cell Lysis (CTAB Buffer, Proteinase K) Grind->Lysis Incubate65C Incubate at 65°C Lysis->Incubate65C PCI_Extraction Phenol:Chloroform:Isoamyl Alcohol Extraction Incubate65C->PCI_Extraction Centrifuge1 Centrifuge PCI_Extraction->Centrifuge1 Transfer Transfer Aqueous Phase Centrifuge1->Transfer CI_Extraction Chloroform:Isoamyl Alcohol Extraction Transfer->CI_Extraction Centrifuge2 Centrifuge CI_Extraction->Centrifuge2 Precipitate Precipitate DNA (Isopropanol & NaOAc) Centrifuge2->Precipitate Centrifuge3 Centrifuge Precipitate->Centrifuge3 Wash Wash with 70% Ethanol Centrifuge3->Wash Dry Air Dry Pellet Wash->Dry Resuspend Resuspend in TE Buffer Dry->Resuspend Quantify Quantify DNA (Spectrophotometer) Resuspend->Quantify Visualize Visualize on Agarose Gel Quantify->Visualize

Application Notes and Protocols for PCR-Based Detection of Ilyonectria liriodendri in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of the plant pathogenic fungus Ilyonectria liriodendri, a known agent of black foot disease in grapevines and other plants, using PCR-based methods.[1][2][3][4][5][6] The following sections detail DNA extraction from infected plant tissues, standard PCR for qualitative detection, and quantitative PCR (qPCR) for sensitive and specific quantification of the pathogen.

Introduction

Ilyonectria liriodendri is a soilborne fungus that can cause significant economic losses in viticulture and other agricultural sectors.[1][3][4] Accurate and early detection is crucial for managing the spread of this pathogen.[1][2][3][4] Molecular methods, particularly Polymerase Chain Reaction (PCR), offer rapid, sensitive, and specific identification of I. liriodendri directly from plant tissue. This document outlines validated protocols for researchers to effectively utilize these techniques.

Experimental Protocols

DNA Extraction from Plant Tissue

High-quality genomic DNA is essential for successful PCR detection. Several methods can be employed, from commercial kits to manual protocols. Below is a generalized protocol effective for isolating total DNA (plant and fungal) from various plant tissues.

Materials:

  • Plant tissue (e.g., roots, stems)

  • Mortar and pestle

  • Liquid nitrogen

  • Microcentrifuge tubes (1.5 or 2.0 ml)

  • DNA Extraction Kit (e.g., Plant/Fungi DNA Isolation Kit) or laboratory-prepared buffers (CTAB-based)[7][8][9]

  • RNase A

  • Ethanol (B145695) (70% and 96-100%)

  • Elution buffer or sterile deionized water

Protocol using a Spin-Column Based Kit: [7][8]

  • Sample Preparation: Weigh approximately 100 mg of fresh or frozen plant tissue.[7] Using a mortar and pestle pre-chilled with liquid nitrogen, grind the tissue into a fine powder.[7][9] Transfer the powder to a 1.7 mL microcentrifuge tube.

  • Lysis: Add 500 µL of Lysis Solution and 1 µL of RNase A to the powdered tissue.[7] Vortex thoroughly. Incubate the mixture at 65°C for 15 minutes, vortexing once during the incubation.[9]

  • Debris Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes to pellet cellular debris.[7]

  • Binding: Carefully transfer the supernatant to a new collection tube. Add ethanol (typically 96-100%) as specified by the kit manufacturer and mix well.[7] Apply the mixture to a spin column placed in a collection tube and centrifuge for 1 minute. Discard the flow-through.

  • Washing: Add 500 µL of the first Wash Solution to the column and centrifuge for 1 minute.[7] Discard the flow-through. Repeat this step with the second Wash Solution. After the final wash, centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

  • Elution: Place the spin column into a clean 1.7 mL elution tube.[7] Add 50-100 µL of Elution Buffer directly to the center of the column membrane. Incubate at room temperature for 2-5 minutes. Centrifuge for 1 minute to elute the purified DNA.

  • Storage: The purified DNA can be stored at 2-8°C for short-term use or at -20°C for long-term storage.[7]

Visualization of DNA Extraction Workflow:

DNA_Extraction start Plant Tissue Sample grinding Grind in Liquid N2 start->grinding lysis Lysis at 65°C (Lysis Buffer + RNase A) grinding->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 bind Bind DNA to Spin Column centrifuge1->bind wash1 Wash Step 1 bind->wash1 wash2 Wash Step 2 wash1->wash2 elute Elute DNA wash2->elute end Purified gDNA elute->end

Caption: Workflow for genomic DNA extraction from plant tissue.

Standard PCR for Qualitative Detection

This protocol is for the specific detection of Ilyonectria species using a multiplex PCR system. This allows for the simultaneous detection of several related pathogens.

Primers for Multiplex PCR: [5][6]

  • For Ilyonectria liriodendri (formerly Cylindrocarpon liriodendri):

    • Lir1/Lir2

  • For Ilyonectria macrodidyma (formerly Cylindrocarpon macrodidymum):

    • Mac1/MaPa2

  • For "Cylindrocarpon" pauciseptatum:

    • Pau1/MaPa2

PCR Reaction Mix (25 µL):

Component Final Concentration Volume (µL)
5x PCR Buffer 1x 5.0
dNTP Mix (10 mM) 0.2 mM each 0.5
Primer Mix (10 µM each) 0.4 µM each 1.0
Taq DNA Polymerase 1.25 units 0.25
Template DNA (10-50 ng) - 2.0

| Nuclease-Free Water | - | to 25.0 |

PCR Thermal Cycling Conditions:

Step Temperature (°C) Time Cycles
Initial Denaturation 94 5 min 1
Denaturation 94 30 s 35
Annealing 60 30 s
Extension 72 1 min
Final Extension 72 10 min 1

| Hold | 4 | ∞ | |

Analysis: Analyze the PCR products by gel electrophoresis on a 1.5% agarose (B213101) gel stained with a suitable DNA stain. The expected fragment sizes will differentiate the species.

Quantitative PCR (qPCR) for Detection and Quantification

qPCR provides a highly sensitive method for not only detecting but also quantifying the amount of I. liriodendri DNA in a sample.[1][2][3]

Primers and Probe:

  • Specific primers and a probe designed for I. liriodendri are required. For example, a study by Martínez-Diz et al. (2020) utilized a specific assay for their qPCR analysis.[2]

qPCR Reaction Mix (10 µL): [2]

Component Final Concentration Volume (µL)
2x Supermix for Probes 1x 5.0
Forward Primer (10 µM) 750 nM 0.75
Reverse Primer (10 µM) 750 nM 0.75
Probe (5 µM) 500 nM 0.5
Template DNA - 2.0

| Nuclease-Free Water | - | to 10.0 |

qPCR Thermal Cycling Conditions: [2]

Step Temperature (°C) Time Cycles
Initial Denaturation 95 10 min 1
Denaturation 94 30 s 40

| Annealing/Extension | 62 | 60 s | |

Data Analysis: Quantification is achieved by creating a standard curve using a serial dilution of known concentrations of I. liriodendri genomic DNA. The cycle threshold (Ct) values of the unknown samples are then compared to the standard curve to determine the initial quantity of fungal DNA.

Visualization of PCR Workflow:

PCR_Workflow cluster_analysis Analysis start Purified gDNA prep Prepare PCR/ qPCR Master Mix start->prep pcr Perform Thermal Cycling prep->pcr gel Agarose Gel Electrophoresis (Standard PCR) pcr->gel quant Quantification via Standard Curve (qPCR) pcr->quant end_qual Qualitative Result (Presence/Absence) gel->end_qual end_quan Quantitative Result (Fungal Load) quant->end_quan

Caption: General workflow for PCR-based detection of I. liriodendri.

Data Presentation

Quantitative data from comparative studies of qPCR and droplet digital PCR (ddPCR) for I. liriodendri detection highlight the sensitivity of these methods.

Table 1: Comparison of qPCR and ddPCR Assay Performance [3]

ParameterqPCRddPCR
Coefficient of Determination (R²)0.98930.9917
Reaction Efficiency97%83%
Limit of Detection (LOD)10 fg/µL5 fg/µL

Table 2: Quantification of I. liriodendri in Environmental Samples (qPCR) [3]

Sample FractionDNA Concentration Range (pg/µL)Average DNA Concentration (pg/µL)
Bulk Soil0.5 - 38.6810.07
Rhizosphere0.03 - 53.810.49
Endorhizosphere (Roots)0.78 - 107.7311.53

Table 3: Quantification of I. liriodendri in Environmental Samples (ddPCR) [3]

Sample FractionDNA Concentration Range (copies/µL)Average DNA Concentration (copies/µL)
Bulk Soil40 - 9,4701,275
Rhizosphere4.7 - 5,2701,028
Endorhizosphere (Roots)75 - 8,6801,233

Conclusion

The protocols described provide robust and reliable methods for the detection and quantification of Ilyonectria liriodendri in plant tissues. The choice between standard PCR, qPCR, or ddPCR will depend on the specific research question, with qPCR and ddPCR offering higher sensitivity and quantitative data.[2][3] These tools are invaluable for disease diagnostics, epidemiological studies, and evaluating the efficacy of disease management strategies.

References

Application Notes and Protocols for Droplet Digital PCR Quantification of Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilyonectria liriodendri is a significant fungal pathogen associated with black foot disease in grapevines, leading to considerable economic losses in vineyards and nurseries.[1] Accurate and sensitive quantification of this pathogen in soil and plant tissues is crucial for early detection, disease management, and the development of effective control strategies. Droplet Digital PCR (ddPCR) offers a powerful technology for the absolute quantification of target DNA, providing higher sensitivity and precision compared to traditional quantitative PCR (qPCR), especially at low target concentrations.[1][2] This document provides detailed application notes and protocols for the quantification of Ilyonectria liriodendri using ddPCR.

Core Applications

  • Early Detection: Detect the presence of Ilyonectria liriodendri in soil and grapevine roots before the onset of visible disease symptoms.

  • Disease Monitoring: Quantify the pathogen load in vineyards over time to assess disease progression and the efficacy of treatment strategies.

  • Nursery Screening: Screen grapevine planting material to ensure it is free from Ilyonectria liriodendri contamination, preventing the spread of the pathogen.

  • Research: Investigate the epidemiology and ecology of Ilyonectria liriodendri in different environmental compartments.

Experimental Workflow

The overall experimental workflow for the ddPCR quantification of Ilyonectria liriodendri is depicted below.

workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_ddpcr ddPCR Analysis cluster_analysis Data Analysis soil Bulk Soil & Rhizosphere dna_extraction DNA Extraction (DNeasy PowerSoil Kit) soil->dna_extraction roots Grapevine Roots roots->dna_extraction reaction_setup ddPCR Reaction Setup dna_extraction->reaction_setup droplet_generation Droplet Generation reaction_setup->droplet_generation pcr_amplification PCR Amplification droplet_generation->pcr_amplification droplet_reading Droplet Reading pcr_amplification->droplet_reading quantification Absolute Quantification (copies/µL) droplet_reading->quantification

References

Application Notes and Protocols for Ilyonectria liriodendri Pathogenicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ilyonectria liriodendri, a soil-borne fungus, is a significant plant pathogen responsible for black foot disease, particularly in grapevines, and root rot in various other plants like walnuts and almonds.[1] Pathogenicity testing is a critical component in understanding the virulence of different isolates, evaluating the susceptibility of host plants, and developing effective disease management strategies, including the screening of potential fungicides or biocontrol agents. This document provides detailed application notes and standardized protocols for conducting pathogenicity tests with I. liriodendri, aimed at researchers, scientists, and professionals in drug development.

Inoculation Methods: An Overview

Several methods have been established for the pathogenicity testing of Ilyonectria liriodendri. The choice of method often depends on the specific research question, the host plant, and the available resources. The most commonly employed techniques include:

  • Root Dipping/Soaking: This is a rapid and effective method, particularly for seedlings and young plants, to evaluate the virulence of different fungal isolates.[2] It involves immersing the plant's root system in a conidial suspension.

  • Soil Drench: This method mimics the natural infection process from soil-borne inoculum. A known concentration of fungal propagules is applied to the soil surrounding the plant.

  • Detached Twig/Stem Inoculation: This in vitro method is useful for rapid screening of isolate aggressiveness and for studying the pathogen's ability to colonize woody tissues.[1]

The infectivity of I. liriodendri is influenced by the type of propagule used, with conidia generally causing greater disease incidence and severity compared to chlamydospores and mycelium.[3] Furthermore, the concentration of propagules has a significant impact on disease development.

Experimental Protocols

Protocol 1: Root Dipping Inoculation

This protocol is adapted from methodologies described for pathogenicity testing on walnut and grapevine rootstocks.[4][5]

Objective: To assess the pathogenicity of I. liriodendri isolates on young plants by direct root inoculation.

Materials:

  • Healthy, young host plants (e.g., 6-month-old walnut rootstocks or grapevine seedlings).[4][5]

  • Ilyonectria liriodendri isolate(s) cultured on Potato Dextrose Agar (PDA).

  • Sterile distilled water.

  • Spectrophotometer or hemocytometer.

  • Sterile beaker or container for inoculation.

  • Sterile substrate (e.g., potting mix, sand).

  • Pots.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Inoculum Preparation:

    • Grow the I. liriodendri isolate on PDA plates for 7-10 days at 24-25°C in the dark.[4][6]

    • Flood the surface of the culture with sterile distilled water and gently scrape the mycelium with a sterile glass rod to release conidia.[5][6]

    • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.[7]

    • Adjust the concentration of the conidial suspension to the desired level (e.g., 1 x 10⁵ or 1 x 10⁶ conidia/mL) using a hemocytometer or spectrophotometer.[4][5]

  • Plant Preparation:

    • Carefully remove the plants from their growing medium and gently wash the roots under running water to remove soil particles.[5]

    • For some applications, roots may be wounded to facilitate infection. For example, cutting the roots 5 cm from the root tip.[4]

  • Inoculation:

    • Immerse the roots of the prepared plants in the conidial suspension for a specified duration, typically ranging from 30 minutes to 1 hour.[4][5]

    • For the control group, immerse the roots of an equal number of plants in sterile distilled water for the same duration.[4]

  • Post-Inoculation and Incubation:

    • After inoculation, transplant the seedlings into pots containing a sterile substrate.

    • Maintain the plants in a greenhouse or a controlled environment chamber at approximately 24-25°C.[4][6]

    • Water the plants as needed, avoiding waterlogging.

  • Disease Assessment:

    • After a designated incubation period (e.g., 6 weeks), carefully uproot the plants.[4]

    • Wash the roots and assess for disease symptoms, such as necrotic lesions, root rot, and discoloration.[4]

    • Disease severity can be quantified by measuring the length of vascular discoloration or by using a disease severity index.

    • To fulfill Koch's postulates, reisolate the fungus from the symptomatic tissues onto a selective medium.[4]

Protocol 2: Soil Drench Inoculation

This protocol is based on the principle of introducing the inoculum into the soil, simulating a natural infection pathway.

Objective: To evaluate the pathogenicity of I. liriodendri through soil-borne infection.

Materials:

  • Potted host plants.

  • Prepared conidial suspension of I. liriodendri (as described in Protocol 1).

  • Sterile distilled water.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Inoculum Preparation:

    • Prepare a conidial suspension of I. liriodendri as described in Protocol 1, adjusting to the desired concentration (e.g., 1 x 10⁶ conidia/mL).[8]

  • Inoculation:

    • Water the potted plants with a specific volume of the conidial suspension (e.g., 20 mL per pot) to drench the soil around the base of the plant.[7]

    • For the control group, drench the soil of an equal number of plants with the same volume of sterile distilled water.

  • Incubation and Assessment:

    • Maintain the plants in a greenhouse or controlled environment.

    • After a suitable incubation period (e.g., 5 months for almond trees), assess the plants for both external (stunting, wilting) and internal symptoms (root and basal stem necrosis).[1]

    • Measure parameters such as root and shoot dry weight to quantify the impact on plant growth.[1]

    • Re-isolate the pathogen from symptomatic tissues to confirm the cause of the disease.

Protocol 3: Detached Twig/Stem Inoculation

This method allows for rapid assessment of the aggressiveness of different fungal isolates on woody tissue.[1]

Objective: To quickly screen the virulence of I. liriodendri isolates on detached host stems.

Materials:

  • Healthy, young twigs or shoots from the host plant.

  • Ilyonectria liriodendri isolates cultured on PDA.

  • Sterile cork borer or scalpel.

  • Parafilm.

  • Moist chamber (e.g., a sealed container with sterile moist filter paper).

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • Grow the I. liriodendri isolates on PDA plates.

  • Twig Preparation:

    • Collect young, healthy twigs and cut them into uniform lengths.

    • Surface sterilize the twigs by immersing them in a sodium hypochlorite (B82951) solution (1%) for 3 minutes, followed by rinsing with sterile distilled water.[4]

  • Inoculation:

    • Create a wound on the center of each twig using a sterile cork borer or scalpel.

    • Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of the I. liriodendri culture into the wound.

    • For the control group, place a sterile PDA plug into the wound of an equal number of twigs.

    • Seal the inoculation site with Parafilm to maintain moisture.

  • Incubation and Assessment:

    • Place the inoculated twigs in a moist chamber and incubate at a suitable temperature (e.g., 25°C) in the dark.

    • After a defined period (e.g., 15 days), measure the length of the necrotic lesion that develops from the inoculation point.[1]

    • Re-isolate the fungus from the lesion margins to confirm the pathogen's role.

Data Presentation

Table 1: Inoculum Concentrations and Incubation Conditions for Ilyonectria liriodendri Pathogenicity Testing
Host PlantInoculation MethodInoculum ConcentrationIncubation DurationIncubation TemperatureReference
Walnut (Vlach rootstock)Root Dipping (wounded roots)1 x 10⁵ conidia/mL6 weeksGreenhouse conditions[4]
Grapevine (IBBT481 rootstock)Root Dipping (pruned roots)1 x 10⁶ spores/cm³38 days (post-transplant)25°C[5][9]
Almond ('Lauranne' on 'GxN-15')Soil DrenchNot specified5 monthsGreenhouse conditions[1]
Almond ('Guara')Detached TwigMycelial plug15 daysNot specified[1]
Table 2: Disease Assessment Parameters and Outcomes from Ilyonectria liriodendri Pathogenicity Studies
Host PlantInoculation MethodAssessment ParameterKey FindingsReference
GrapevineRoot DippingDisease Incidence & SeverityConidia caused greater disease incidence and severity than chlamydospores and mycelium.
WalnutRoot DippingRoot NecrosisInoculated plants showed brown-black necrosis developing upwards from wounded roots.
GrapevineRoot DippingPlant Height & Dry BiomassCo-inoculation with a specific bacterium and I. liriodendri resulted in superior height and biomass compared to single inoculations.[5]
GrapevineSoil Drench (different propagules)Disease IncidenceIn a pot experiment, chlamydospores, conidia, and mycelium resulted in similar disease incidence at the stem base.[3]
AlmondSoil DrenchRoot & Basal Stem Necrosis, Root BiomassI. liriodendri was among the most aggressive species, causing significant necrosis and reduction in root biomass.[1]
AlmondDetached TwigLesion LengthI. liriodendri was highly aggressive, causing lesions of 3.5 to 4.4 cm.[1]

Visualizations

experimental_workflow_root_dipping cluster_prep Preparation cluster_inoc Inoculation cluster_post Post-Inoculation & Assessment A 1. Culture I. liriodendri on PDA B 2. Prepare Conidial Suspension (e.g., 10^5-10^6 conidia/mL) A->B D 4. Immerse Roots in Conidial Suspension (30-60 min) B->D C 3. Prepare Seedlings (Wash & Wound Roots) C->D E Control: Immerse Roots in Sterile Water C->E F 5. Transplant into Sterile Substrate D->F E->F G 6. Incubate in Greenhouse (e.g., 6 weeks at 25°C) F->G H 7. Assess Disease Symptoms (Necrosis, Lesions) G->H I 8. Reisolate Pathogen H->I

Fig. 1: Experimental workflow for the root dipping inoculation method.

experimental_workflow_soil_drench cluster_prep Preparation cluster_inoc Inoculation cluster_post Incubation & Assessment A 1. Culture I. liriodendri on PDA B 2. Prepare Conidial Suspension (e.g., 10^6 conidia/mL) A->B D 3. Drench Soil with Conidial Suspension B->D C Potted Host Plants C->D E Control: Drench Soil with Sterile Water C->E F 4. Incubate in Greenhouse (e.g., 5 months) D->F E->F G 5. Assess Symptoms (External & Internal) F->G H 6. Measure Growth Parameters (Root/Shoot Dry Weight) G->H I 7. Reisolate Pathogen H->I

Fig. 2: Experimental workflow for the soil drench inoculation method.

propagule_infectivity cluster_propagules Propagule Types Conidia Conidia Infection Host Plant Infection Conidia->Infection High Incidence & Severity Chlamydospores Chlamydospores Chlamydospores->Infection Lower Incidence Mycelium Mycelium Mycelium->Infection Lower Incidence Disease Disease Development (Black Foot / Root Rot) Infection->Disease

Fig. 3: Logical relationship of I. liriodendri propagule types and infectivity.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilyonectria liriodendri (anamorph: Cylindrocarpon liriodendri) is a soil-borne fungus recognized as a significant plant pathogen, notably as one of the causal agents of black foot disease in grapevines. As research into the management of this and other fungal pathogens expands, standardized methods for evaluating the in vitro efficacy of antifungal compounds are crucial. These application notes provide detailed protocols for determining the antifungal susceptibility of Ilyonectria liriodendri, primarily based on the widely recognized Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi. The protocols and data herein are intended to guide researchers in the consistent and reproducible assessment of novel and existing antifungal agents.

Data Presentation: In Vitro Susceptibility of Ilyonectria liriodendri

Quantitative data on the minimum inhibitory concentrations (MICs) of common antifungal agents against Ilyonectria liriodendri are not extensively available in publicly accessible literature. However, some studies have evaluated the in vitro efficacy of certain fungicides. The following table summarizes available data. Researchers are encouraged to establish their own baseline MICs for control strains.

Antifungal AgentStrain(s)MIC (µg/mL)Reference
PH 151 (8-Hydroxyquinoline derivative)176 and 11176.25[1][2]
Tebuconazole176 and 1117>50[1][2]
Mancozeb17612.5[1][2]
Mancozeb111725[1][2]

Experimental Protocols

The following are detailed protocols for antifungal susceptibility testing of Ilyonectria liriodendri. The broth microdilution method is presented as the primary recommended technique, adhering to CLSI M38 standards. An agar (B569324) dilution method is also described as an alternative.

Protocol 1: Broth Microdilution Susceptibility Testing

This method is adapted from the CLSI M38-A2 document, the reference standard for filamentous fungi.[3][4]

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of Ilyonectria liriodendri.

  • Culture the isolate on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days to encourage sporulation.

2. Inoculum Preparation:

  • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the supernatant (conidial suspension) to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and a hemocytometer for verification. This is the working inoculum suspension.

3. Antifungal Agent Preparation:

  • Prepare stock solutions of each antifungal agent, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • The range of concentrations will depend on the agent being tested but should cover a clinically or biologically relevant range.

4. Inoculation and Incubation:

  • Add 100 µL of the working inoculum suspension to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

  • Seal the plates and incubate at 35°C for 72 hours.[3]

5. Reading and Interpretation of Results:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes complete inhibition (100%) of visible growth as compared to the growth control well.

Protocol 2: Agar Dilution Susceptibility Testing

This method is an alternative for determining MICs and can be particularly useful for certain fungi.

1. Fungal Isolate and Inoculum Preparation:

  • Prepare the conidial suspension as described in the broth microdilution protocol (steps 1 and 2).

2. Antifungal-Containing Agar Plates:

  • Prepare a stock solution of the antifungal agent at 10 times the highest desired final concentration.

  • Prepare sterile molten RPMI 1640 agar (or other suitable agar medium) and cool to 45-50°C.

  • Create a series of twofold dilutions of the antifungal agent.

  • Add 1 part of each antifungal dilution to 9 parts of molten agar to achieve the final desired concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Include a drug-free agar plate as a growth control.

3. Inoculation and Incubation:

  • Spot-inoculate a small volume (e.g., 1-10 µL) of the adjusted fungal inoculum onto the surface of each agar plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 28-35°C for 72 hours, or until sufficient growth is observed on the control plate.

4. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of the antifungal agent that prevents any visible growth on the agar surface.

Visualizations

Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis fungal_culture 1. Fungal Culture (Ilyonectria liriodendri on PDA) inoculum_prep 2. Inoculum Preparation (Conidial Suspension) fungal_culture->inoculum_prep inoculation 4. Inoculation (96-well plate) inoculum_prep->inoculation antifungal_prep 3. Antifungal Dilutions (in RPMI) antifungal_prep->inoculation incubation 5. Incubation (35°C, 72h) inoculation->incubation read_mic 6. Read MIC (Visual Inspection) incubation->read_mic data_analysis 7. Data Analysis read_mic->data_analysis

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathway: Generalized Fungal Azole Resistance

Specific signaling pathways for antifungal resistance in Ilyonectria liriodendri have not been extensively characterized. The following diagram illustrates common mechanisms of azole resistance found in fungi, which may be relevant for investigating resistance in I. liriodendri.

Azole_Resistance_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms azole Azole Antifungal erg11 ERG11/CYP51A1 (Lanosterol 14α-demethylase) azole->erg11 Inhibits ergosterol Ergosterol (Cell Membrane Component) erg11->ergosterol Synthesizes point_mutation Point mutations in ERG11 gene point_mutation->erg11 Alters target site overexpression Upregulation of ERG11 gene overexpression->erg11 Increases target amount efflux_pumps Overexpression of Efflux Pumps (e.g., ABC, MFS) pump Efflux Pump efflux_pumps->pump Increases pumps pump->azole Exports drug

Caption: Common Mechanisms of Azole Resistance in Fungi.

References

Application Notes and Protocols for Metabolomic Profiling of Ilyonectria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilyonectria species, particularly Ilyonectria mors-panacis (formerly known as Cylindrocarpon destructans), are significant plant pathogens responsible for root rot diseases in a variety of crops, most notably American ginseng.[1][2] Understanding the biochemical mechanisms underlying their pathogenicity is crucial for developing effective disease management strategies and for the potential discovery of novel bioactive compounds. Metabolomic profiling, a powerful analytical approach, allows for the comprehensive analysis of the small-molecule metabolites produced by these fungi. This data can reveal key differences between virulent (disease-causing) and avirulent (non-disease-causing) strains, identify potential virulence factors, and uncover novel secondary metabolites with pharmaceutical potential.

This document provides detailed application notes and protocols for the metabolomic profiling of Ilyonectria species using liquid chromatography-mass spectrometry (LC-MS). It is intended to guide researchers in designing and executing robust metabolomics experiments to investigate the chemical biology of these important fungi.

Key Findings from Metabolomic Studies of Ilyonectria

Metabolomic studies have consistently demonstrated a strong correlation between the production of a specific class of secondary metabolites, resorcylic acid lactones (RALs) , and the virulence of Ilyonectria strains.[1][3] Virulent strains of I. mors-panacis have been shown to produce a complex mixture of RALs, which are largely absent in their avirulent counterparts.[1][3] These compounds are hypothesized to act as virulence factors by suppressing the host plant's defense mechanisms.[3]

Key RALs identified in virulent Ilyonectria strains include:

  • Radicicol : A well-characterized antifungal compound.[1]

  • Pochonins : A group of RALs with documented antimicrobial activity, not previously reported in Ilyonectria spp. before recent metabolomic studies.[1]

  • Other Radicicol Derivatives : A variety of structurally related RALs.[1]

Untargeted metabolomic analyses using techniques like LC-MS/MS paired with global natural products social molecular networking (GNPS) have been instrumental in distinguishing between the metabolite profiles of virulent and avirulent strains.[1][2] Principal component analysis (PCA) of the LC-MS data typically shows a clear separation of virulent and avirulent strains into distinct groups based on their metabolic fingerprints.[1]

Data Presentation: Comparative Metabolite Profiles

The following table summarizes the representative relative abundance of key virulence-associated metabolites identified in virulent versus avirulent Ilyonectria species. This data is synthesized from multiple studies and is presented to illustrate the general trends observed. Actual values will vary depending on the specific strains and experimental conditions.

Metabolite ClassMetabolite NameVirulent Strain (Relative Peak Area)Avirulent Strain (Relative Peak Area)
Resorcylic Acid Lactones (RALs) Radicicol+++-
Pochonin D+++-
Monocillin II++-
12,13-deepoxy-12,13-didehydro-radicicol++-
Other Secondary Metabolites Brevianamide F++/-
Cyclo(Pro-Val)++

Key:

  • +++ : High abundance

  • ++ : Moderate abundance

  • + : Low abundance

  • +/- : Trace amounts or inconsistently detected

  • - : Not detected

Experimental Protocols

This section provides detailed protocols for the key experimental stages of a metabolomic study of Ilyonectria species.

Fungal Culture and Sample Preparation

Objective: To cultivate Ilyonectria isolates under standardized conditions to ensure reproducible metabolite production.

Materials:

  • Ilyonectria isolates (virulent and avirulent strains)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile petri dishes

  • Sterile scalpel or cork borer (0.5 cm diameter)

  • Incubator set to 21°C

  • 70% ethanol (B145695) for surface sterilization

Protocol:

  • Streak or inoculate Ilyonectria isolates onto fresh PDA plates.

  • Incubate the plates at 21°C in the dark for 20 days.[4]

  • After the incubation period, visually inspect the cultures for purity and growth characteristics.

  • To harvest the fungal biomass and secreted metabolites, use a sterile 0.5 cm cork borer or scalpel to cut six agar plugs from each plate.[4]

Metabolite Extraction

Objective: To efficiently extract a broad range of secondary metabolites from the fungal cultures.

Materials:

  • Fungal agar plugs (from Protocol 1)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.45 µm PTFE syringe filters

  • Glass vials for extract storage

Protocol:

  • Place the six agar plugs from each culture plate into a 15 mL centrifuge tube.

  • Add 4 mL of ethyl acetate to each tube.[4]

  • Vortex the tubes vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet the agar and fungal biomass.

  • Carefully transfer the ethyl acetate supernatant to a clean, pre-weighed glass vial.

  • Dry the extracts to completeness using a centrifugal vacuum evaporator.[4]

  • Reconstitute the dried extracts in 1 mL of a 3:1 methanol:water solution.[4]

  • Filter the reconstituted extracts through a 0.45 µm PTFE syringe filter into a clean LC-MS vial.[4]

  • Store the filtered extracts at -20°C until LC-MS analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and identify metabolites using high-resolution liquid chromatography-mass spectrometry.

Instrumentation (Example):

  • LC System: Agilent 1290 Infinity LC system or equivalent

  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1mm, 1.8µm) or equivalent reversed-phase column

  • Mass Spectrometer: Thermo Q-Exactive Orbitrap mass spectrometer or equivalent high-resolution mass spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI)

LC Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 100% B

    • 10-12 min: Hold at 100% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS Parameters (Example):

  • Ionization Mode: Positive and Negative

  • Full Scan (MS1) Resolution: 70,000

  • Scan Range: m/z 100-1500

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 17,500

    • Isolation Window: 2.0 m/z

    • Normalized Collision Energy (NCE): Stepped 20, 30, 40

Data Analysis Workflow

A typical data analysis workflow for untargeted metabolomics data from Ilyonectria species involves several steps to process the raw data, identify features, and perform statistical analysis to find significant differences between virulent and avirulent strains.

rawData Raw LC-MS Data (.raw, .mzXML) preprocessing Data Preprocessing (Peak Picking, Feature Detection, Alignment) rawData->preprocessing 1. Convert & Process dataMatrix Data Matrix (Features x Samples) preprocessing->dataMatrix 2. Generate Matrix statisticalAnalysis Statistical Analysis (PCA, OPLS-DA, Volcano Plots) dataMatrix->statisticalAnalysis 3. Statistical Comparison featureAnnotation Feature Annotation (Database Searching - GNPS, METLIN, etc.) statisticalAnalysis->featureAnnotation 4. Identify Significant Features biologicalInterpretation Biological Interpretation (Pathway Analysis, Virulence Factor Identification) featureAnnotation->biologicalInterpretation 5. Contextualize Findings

Caption: A typical workflow for metabolomics data analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between metabolite production and virulence in Ilyonectria.

Experimental Workflow

start Start: Ilyonectria Strains (Virulent & Avirulent) culture Fungal Culture (PDA, 21°C, 20 days) start->culture extraction Metabolite Extraction (Ethyl Acetate) culture->extraction analysis LC-MS/MS Analysis (Reversed-Phase C18) extraction->analysis dataProcessing Data Processing & Analysis (PCA, GNPS Networking) analysis->dataProcessing results Results: Identification of Virulence- Associated Metabolites dataProcessing->results

Caption: Experimental workflow for metabolomic profiling of Ilyonectria.
Virulence and Metabolite Production Relationship

virulent Virulent Ilyonectria Strain rals Production of Resorcylic Acid Lactones (Radicicol, Pochonins) virulent->rals avirulent Avirulent Ilyonectria Strain noRals No/Low Production of Resorcylic Acid Lactones avirulent->noRals pathogenicity Pathogenicity & Disease Symptoms (e.g., Ginseng Root Rot) rals->pathogenicity noPathogenicity No/Reduced Pathogenicity noRals->noPathogenicity

References

Application Notes and Protocols for the Biological Control of Ilyonectria liriodendri using Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in the biological control of the plant pathogenic fungus Ilyonectria liriodendri, a causal agent of black foot disease in grapevines. The information is based on published research investigating the antagonistic properties of various bacterial species.

Introduction

Ilyonectria liriodendri is a significant soil-borne pathogen affecting a wide range of woody plants, most notably grapevines, where it causes black foot disease. This disease leads to root necrosis, reduced vigor, and eventual plant death, resulting in substantial economic losses in viticulture. Biological control has emerged as a promising and environmentally sustainable alternative to chemical fungicides for managing this pathogen. Several bacterial species, particularly from the genus Burkholderia, have demonstrated antagonistic activity against I. liriodendri. This document outlines the protocols for screening, evaluating, and applying these bacterial biocontrol agents.

Bacterial Strains with Biocontrol Activity

Research has identified several bacterial isolates with promising biocontrol potential against Ilyonectria liriodendri. The most notable of these belong to the genus Burkholderia.

Table 1: Bacterial Isolates with Antagonistic Activity Against Ilyonectria liriodendri

Bacterial IsolateGenusEfficacySource
POA 89Burkholderia (Burkholderia catarinensis sp. nov.)High in vitro mycelial growth inhibition[1][2][3][4]
POA 108BurkholderiaPromising biocontrol agent[1][2]
POA 245BurkholderiaPromising biocontrol agent[1][2]
POA 75BurkholderiaReduced mycelial growth[2]
Other tested generaRohnella, Pseudomonas, Leclercia, EwingelaNo significant inhibitory effect observed in the cited study[1]

Experimental Data

In Vitro Antagonism Assays

The efficacy of bacterial isolates in inhibiting the mycelial growth of I. liriodendri has been quantified in dual culture assays.

Table 2: In Vitro Mycelial Growth Inhibition of Ilyonectria liriodendri by Burkholderia Isolates

Bacterial IsolateMean Mycelial Growth Reduction (cm)Reference
POA 75~2.0[2]
POA 89>2.0 (Largest inhibition zone)[2]
POA 245~2.0[2]

Note: The study indicated that these three isolates had significant inhibitory effects compared to the control.

Ex Vitro Plant Growth Promotion and Disease Suppression

The effects of bacterial inoculation on plant health and growth in the presence of the pathogen have been assessed in greenhouse trials using grapevine rootstocks.

Table 3: Vegetative Growth of IBBT481 Grapevine Rootstock 90 Days After Inoculation

TreatmentPlant Height (cm)Total Dry Biomass (g)Reference
Control (-BAC, -ILY)6.430.09[1][4]
Pathogen only (-BAC, +ILY)5.550.08[1][4]
Bacterium only (+BAC, -ILY)5.610.11[1][4]
Bacterium + Pathogen (+BAC, +ILY)6.670.13[1][4]

BAC: Burkholderia catarinensis sp. nov. isolate POA 89 ILY: Ilyonectria liriodendri isolate 2T-VSC-101

These results show a favorable effect on plant height and biomass when the bacterium is co-inoculated with the pathogen, suggesting a synergistic effect on plant growth promotion and disease suppression under ex vitro conditions.[2] Interestingly, while isolate POA 89 was detrimental to rootstocks in vitro, it did not cause damage and was beneficial ex vitro.[1]

Experimental Protocols

Protocol for In Vitro Antagonism Assay (Dual Culture Method)

This protocol is used to screen for and quantify the antagonistic activity of bacterial isolates against I. liriodendri.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) as the culture medium for both the fungus and the bacteria.

  • Fungal Inoculum: From a pure, actively growing culture of I. liriodendri, cut a 5 mm diameter mycelial plug from the edge of the colony.

  • Assay Setup:

    • Place the 5 mm fungal plug in the center of a fresh PDA plate.

    • Streak the antagonistic bacterial isolate(s) at four cardinal points on the same plate.[5] Some protocols suggest placing the bacterial streaks at a set distance from the fungal plug.

    • The control plate consists of a fungal plug in the center of the PDA plate without any bacteria.[5]

  • Incubation: Incubate the plates at 25 ± 1°C for up to 10 days.[1][4]

  • Data Collection:

    • Measure the radius of the fungal colony in the direction of the bacterial streak (MR) and the radius of the fungal colony in the control plate (MC).

    • The percentage of inhibition of radial growth (PIRG) can be calculated using the formula: PIRG (%) = [(MC - MR) / MC] * 100.

    • Alternatively, measure the zone of inhibition, which is the clear area between the bacterial colony and the fungal mycelium.[1]

Protocol for Ex Vitro Biocontrol Assay in Grapevine Rootstocks

This protocol evaluates the ability of a biocontrol agent to protect plants from disease and promote growth in a greenhouse setting.

  • Plant Material: Use micropropagated grapevine rootstocks (e.g., IBBT481).[1]

  • Bacterial Inoculum Preparation: Culture the selected bacterial isolate (e.g., Burkholderia catarinensis sp. nov. POA 89) in a suitable liquid medium (e.g., King's B) to a desired cell density.

  • Fungal Inoculum Preparation: Prepare a spore suspension or mycelial slurry of I. liriodendri from a PDA culture.

  • Inoculation (Biotization):

    • Bacterial Treatment: Inoculate the root system of the grapevine plantlets with the bacterial suspension.

    • Pathogen Treatment: Inoculate the substrate or root system with the fungal inoculum.

    • Co-inoculation: Apply both the bacterial and fungal inocula to the plants.

    • Control: Treat a group of plants with a sterile medium or water.

  • Acclimatization and Growth: Transfer the treated plants to a suitable substrate (e.g., a modified medium with sand) and grow under greenhouse conditions for at least 90 days.[1][4]

  • Data Collection:

    • Disease Severity: Assess the extent of root necrosis and other disease symptoms.

    • Plant Growth Parameters: Measure plant height, root length, and total dry biomass.[1][4]

    • Pathogen Reisolation: To fulfill Koch's postulates, re-isolate the pathogen from the roots of symptomatic plants.[2]

Visualized Workflows

experimental_workflow cluster_invitro In Vitro Antagonism Assay cluster_exvitro Ex Vitro Biocontrol Assay prep_media Prepare PDA Medium prep_fungus Prepare Fungal Inoculum (5mm plug of I. liriodendri) prep_media->prep_fungus prep_bacteria Prepare Bacterial Inoculum (Pure Culture) prep_media->prep_bacteria setup_assay Dual Culture Plate Setup (Fungus at center, Bacteria at cardinal points) prep_fungus->setup_assay prep_bacteria->setup_assay incubation Incubate at 25°C for 10 days setup_assay->incubation data_collection Measure Inhibition Zone or Mycelial Growth Reduction incubation->data_collection prep_plants Prepare Micropropagated Grapevine Rootstocks inoculation Inoculate Plants (4 Treatment Groups: Control, +BAC, +ILY, +BAC+ILY) prep_plants->inoculation prep_bact_inoc Prepare Bacterial Inoculum (e.g., Burkholderia POA 89) prep_bact_inoc->inoculation prep_fung_inoc Prepare Fungal Inoculum (I. liriodendri) prep_fung_inoc->inoculation acclimatization Acclimatize and Grow in Greenhouse (90 days) inoculation->acclimatization data_analysis Measure Plant Height, Dry Biomass, and Disease Severity acclimatization->data_analysis

Caption: Experimental workflows for in vitro and ex vitro biocontrol assays.

Potential Mechanisms of Action

While not explicitly detailed for the Burkholderia isolates against I. liriodendri in the provided search results, the mechanisms of bacterial biocontrol agents against fungal pathogens generally include:

  • Antibiosis: Production of antifungal metabolites that inhibit fungal growth.

  • Competition: Competition for nutrients and space on the root surface.

  • Induced Systemic Resistance (ISR): Stimulation of the plant's own defense mechanisms.

  • Parasitism: Direct parasitism of the fungal hyphae.

Further research is needed to elucidate the specific mechanisms employed by Burkholderia species in the suppression of I. liriodendri.

logical_relationship cluster_screening Screening Phase cluster_validation Validation Phase cluster_outcome Desired Outcome invitro In Vitro Antagonism Assay (Dual Culture) exvitro Ex Vitro/Greenhouse Trial (Plant Inoculation) invitro->exvitro Select Promising Candidates biocontrol Effective Biocontrol Agent for Ilyonectria liriodendri exvitro->biocontrol Confirm Efficacy and Plant Growth Promotion

Caption: Logical progression from screening to a validated biocontrol agent.

Conclusion and Future Directions

The use of Burkholderia species, particularly B. catarinensis sp. nov. isolate POA 89, presents a viable strategy for the biological control of Ilyonectria liriodendri. The provided protocols offer a framework for screening and validating potential biocontrol agents. A critical finding is the discrepancy between in vitro and ex vitro results, underscoring the necessity of plant-based assays in the evaluation process.[1][2] Future research should focus on elucidating the molecular mechanisms of antagonism, optimizing application methods for field conditions, and exploring the potential of synergistic microbial consortia for enhanced disease control.

References

Application Notes and Protocols for Screening Fungicides Against Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for screening chemical and biological fungicides for the control of Ilyonectria liriodendri, a significant pathogen causing black foot disease in grapevines. The included protocols are based on established research to ensure reliable and reproducible results.

Introduction

Ilyonectria liriodendri is a soil-borne fungus that poses a serious threat to viticulture worldwide, causing significant economic losses in nurseries and young vineyards.[1][2][3] Effective management strategies are crucial, and the screening of fungicides is a primary step in developing control measures. This document outlines detailed protocols for in vitro and in vivo screening of fungicides against this pathogen.

Data Presentation: Fungicide Efficacy

The following tables summarize quantitative data from various studies on the efficacy of different fungicides against I. liriodendri.

Table 1: In Vitro Mycelial Growth Inhibition of Ilyonectria liriodendri

Fungicide/Active Ingredient(s)Efficacy/Inhibition (%)Key FindingsReference
Tebuconazole (B1682727)99.11%Highly effective in inhibiting mycelial growth.[1]
Fluopyram + Tebuconazole99.03%Combination shows very high efficacy.[1]
Thiophanate-methyl88.79%Effective in inhibiting mycelial growth.[1]
Cyprodinil + Fludioxonil85.66%A combination that shows significant inhibition.[1]
Thiabendazole + Fludioxonil + Metalaxyl-M + AzoxystrobinHighly EffectiveOne of the most effective mixtures in inhibiting mycelial growth.[2]
Azoxystrobin + Metalaxyl-M + FludioxonilHighly EffectiveAnother highly effective fungicide mixture.[2]
Trichoderma harzianum Rifai KRL-AG260.1% - 80.6%Biological control agent shows good inhibitory effects.[2]
CarbendazimEffectiveAmong the most effective in reducing mycelial growth.[4][5]
Hydroxyquinoline sulphateEffectiveDemonstrated effectiveness in reducing mycelial growth.[4][5]
ImazalilEffectiveShown to be effective in reducing mycelial growth.[4][5]
ProchlorazEffectiveOne of the most effective fungicides in reducing mycelial growth.[4][5]
PH 151 (8-Hydroxyquinoline derivative)MIC: 6.25 µg/mlShowed better results than tebuconazole and mancozeb.[6][7]

Table 2: In Vivo Efficacy of Fungicides Against Ilyonectria liriodendri

Fungicide/TreatmentApplication MethodEfficacy/Disease ReductionHostReference
Cyprodinil + FludioxonilRooting of cuttings63.4% (2020), 69.6% (2021) reduction in incidence1103 Paulsen grapevine rootstock[1]
Fluopyram + TebuconazolePre-inoculation field trial38.91% effectiveApricot trees (vs. L. persoonii)[1]
Trichoderma harzianumPot trialsSignificantly reduced disease severity1103 P rootstocks[1]
Thiabendazole + Fludioxonil + Metalaxyl-M + AzoxystrobinControlled conditionsMost effective in 2020 and 2021 experiments1103 Paulsen grapevine rootstocks[2]
Azoxystrobin + Metalaxyl-M + FludioxonilControlled conditionsFollowed the most effective fungicides in efficacy1103 Paulsen grapevine rootstocks[2]
PH 151 (8-Hydroxyquinoline derivative)Preventive application on woundsExcellent resultsGrapevines[6][7]
CaptanField trialSignificantly reduced disease severity and incidenceGrapevine rootstocks 101-14 and 5C[8]
Carbendazim + FlusilazoleField trialEffective in reducing disease severity and incidenceGrapevine rootstocks 101-14 and 5C[8]
Copper oxychloridePot assaySignificantly decreased root disease severityGrapevine cuttings[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Fungicide Screening: Mycelial Growth Inhibition Assay

This protocol is for assessing the efficacy of fungicides in inhibiting the mycelial growth of I. liriodendri on a solid medium.

Materials:

  • Pure culture of Ilyonectria liriodendri

  • Potato Dextrose Agar (PDA) medium

  • Fungicides to be tested

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-8 mm diameter)

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare stock solutions of the test fungicides at desired concentrations. The solvent used should be sterile and should not affect fungal growth (sterile distilled water is preferred).

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and allow it to cool to 45-50°C.

  • Fungicide Incorporation: Add the appropriate volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control, add an equivalent volume of sterile solvent (e.g., distilled water) to the PDA. Pour the amended and control PDA into sterile Petri dishes.

  • Inoculation: From a 7-10 day old culture of I. liriodendri, take mycelial plugs from the actively growing edge using a sterile cork borer. Place a single mycelial plug in the center of each PDA plate (both fungicide-amended and control).

  • Incubation: Incubate the plates in the dark at 25°C.[9]

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or at the end of the incubation period (e.g., 7 days), when the control colony has reached a significant size.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

In Vivo Fungicide Screening: Grapevine Rootstock Protection Assay

This protocol evaluates the efficacy of fungicides in protecting grapevine rootstocks from infection by I. liriodendri under controlled conditions.

Materials:

  • Healthy, dormant grapevine rootstock cuttings (e.g., 1103 Paulsen)

  • Ilyonectria liriodendri conidial suspension (e.g., 10^6 conidia/mL)

  • Fungicides to be tested

  • Sterile potting mix (e.g., perlite, vermiculite, and peat moss)

  • Pots

  • Greenhouse or controlled environment chamber

Procedure:

  • Inoculum Preparation: Grow I. liriodendri on a suitable medium (e.g., PDA) for 2-3 weeks. Prepare a conidial suspension by flooding the culture surface with sterile distilled water and gently scraping. Filter the suspension through sterile cheesecloth and adjust the concentration using a hemocytometer.

  • Fungicide Treatment:

    • Preventive Application: Dip the basal ends of the grapevine cuttings in the fungicide solution for a specified duration (e.g., 30 minutes) before inoculation. Air-dry the cuttings.

    • Curative Application: Inoculate the cuttings first (see step 3) and then apply the fungicide treatment after a certain period.

  • Inoculation: Dip the basal ends of the fungicide-treated and control cuttings in the conidial suspension of I. liriodendri for a specified time (e.g., 1 hour). Control cuttings for the fungicide treatment should be dipped in sterile water. A positive control group should be inoculated with the pathogen but not receive fungicide treatment. A negative control group should receive neither pathogen nor fungicide.

  • Planting: Plant the cuttings in pots containing the sterile potting mix.

  • Incubation: Maintain the pots in a greenhouse or a controlled environment chamber with conditions suitable for grapevine rooting and growth.

  • Data Collection and Evaluation: After a designated period (e.g., 8-12 weeks), carefully remove the plants from the pots and wash the roots. Evaluate the following parameters:

    • Disease Incidence (%): Percentage of plants showing symptoms of black foot disease (e.g., necrotic lesions on roots and basal end).

    • Disease Severity: Score the severity of symptoms on a scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).

    • Plant Growth Parameters: Measure root and shoot dry weight, and root length.

    • Re-isolation: To confirm the presence of the pathogen, plate small sections of symptomatic tissue onto a selective medium.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

In_Vitro_Fungicide_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis fungicide_prep Prepare Fungicide Stock Solutions incorporate Incorporate Fungicide into PDA fungicide_prep->incorporate media_prep Prepare and Cool PDA Medium media_prep->incorporate pour Pour into Petri Dishes incorporate->pour inoculate Inoculate with I. liriodendri Plug pour->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Workflow for in vitro screening of fungicides.

In_Vivo_Fungicide_Screening cluster_prep Preparation cluster_treatment Treatment and Inoculation cluster_growth Growth and Evaluation inoculum_prep Prepare I. liriodendri Conidial Suspension inoculation Inoculate Cuttings with Pathogen inoculum_prep->inoculation cuttings_prep Prepare Grapevine Cuttings fungicide_treat Fungicide Treatment (e.g., Dip) cuttings_prep->fungicide_treat fungicide_treat->inoculation planting Plant Cuttings in Pots inoculation->planting incubation Incubate in Greenhouse planting->incubation evaluation Evaluate Disease and Plant Growth incubation->evaluation

Caption: Workflow for in vivo screening of fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming PCR inhibition during the detection of the fungal pathogen Ilyonectria liriodendri.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the PCR-based detection of Ilyonectria liriodendri from environmental samples such as soil and plant tissue.

Frequently Asked Questions (FAQs)

Q1: My PCR/qPCR for Ilyonectria liriodendri shows no amplification or very high Ct values, even with samples I suspect are positive. What could be the issue?

A1: This is a classic sign of PCR inhibition. PCR inhibitors are substances that interfere with the enzymatic amplification of DNA, leading to false-negative results or reduced sensitivity. Common inhibitors in soil and plant samples include humic acids, polysaccharides, and polyphenols.[1] These substances can co-purify with your DNA and hinder the activity of the DNA polymerase.

Q2: What are the most common sources of PCR inhibitors when working with Ilyonectria liriodendri?

A2: For Ilyonectria liriodendri, which is often detected in soil and grapevine roots, the primary sources of inhibitors are:

  • Soil: Humic and fulvic acids are the most potent inhibitors found in soil.[1][2]

  • Plant Tissue (especially roots): Polysaccharides and polyphenolic compounds are abundant in plant tissues and can interfere with PCR.[1][3] Thoroughly washing soil from root samples is a crucial first step to reduce inhibitor load.[1]

Q3: How can I assess if my DNA extract is contaminated with PCR inhibitors?

A3: You can assess for inhibition using the following methods:

  • Spectrophotometry: Measure the absorbance ratios of your DNA extract. A low A260/230 ratio (ideally >1.8) can indicate the presence of humic acids or other organic compounds. A poor A260/280 ratio (ideally ~1.8) may suggest protein contamination.

  • Internal Amplification Control (IAC): Add a known amount of a non-target DNA sequence to your PCR reaction. If the IAC fails to amplify or shows a significant shift in Ct value in the presence of your sample DNA compared to the control, it indicates inhibition.

  • Serial Dilution: Diluting your DNA extract (e.g., 1:10, 1:100) can dilute the inhibitors to a concentration that no longer interferes with the PCR. If a diluted sample amplifies better (lower Ct value) than the neat sample, inhibition is likely.[1]

Q4: Which DNA extraction method is best for removing inhibitors from soil samples for Ilyonectria liriodendri detection?

A4: Commercial kits specifically designed for soil samples are highly effective at removing inhibitors. The DNeasy PowerSoil Kit (now DNeasy PowerSoil Pro Kit) from Qiagen is frequently cited for its ability to yield high-quality DNA from challenging environmental samples due to its Inhibitor Removal Technology (IRT).[1][4] These kits often outperform standard CTAB (cetyltrimethylammonium bromide) protocols, especially for samples rich in humic acids.

Q5: Can I modify my existing DNA extraction protocol to better remove inhibitors?

A5: Yes. If you are using a CTAB-based method, you can incorporate the following steps:

  • Add Polyvinylpyrrolidone (PVP): PVP helps to remove polyphenolic compounds by forming hydrogen bonds with them.[5][6]

  • Use a high salt concentration in your extraction buffer: This can help to remove polysaccharides.[2]

  • Include an additional purification step: Using DNA clean-up kits like the PowerClean® DNA Clean-Up kit after your initial extraction can effectively remove residual inhibitors.[7]

Q6: Are there any additives I can include in my PCR reaction to overcome inhibition?

A6: Yes, several PCR facilitators can be added to the reaction mix:

  • Bovine Serum Albumin (BSA): BSA can bind to humic acids and other inhibitors, preventing them from interfering with the DNA polymerase.[8][9][10] A typical concentration ranges from 0.1 to 0.8 mg/ml.[10]

  • T4 Gene 32 Protein (gp32): This single-stranded DNA binding protein can also help to relieve inhibition from substances like humic acids.[11]

Q7: I'm still having issues with inhibition. Are there alternative detection technologies that are more robust?

A7: Droplet digital PCR (ddPCR) has been shown to be more resilient to PCR inhibitors than qPCR when detecting Ilyonectria liriodendri in environmental samples.[12][13][14] ddPCR partitions the PCR reaction into thousands of tiny droplets, effectively isolating inhibitors and allowing for the amplification of target DNA even at low concentrations. Studies have demonstrated that ddPCR can be more sensitive than qPCR for detecting I. liriodendri in soil and root samples.[15][16]

Data Presentation

The following tables summarize quantitative data related to overcoming PCR inhibition in the context of fungal pathogen detection.

Table 1: Comparison of DNA Extraction Kits for Fungal DNA from Inhibitor-Rich Samples

DNA Extraction KitSample TypeKey FindingsReference
DNeasy PowerSoil Pro Kit (Qiagen) SoilFeatures Inhibitor Removal Technology (IRT) to eliminate challenging inhibitors. Yields high-purity DNA suitable for NGS and qPCR.[1][4]
UltraClean Soil Kit (Mo Bio) Dust with Fungal SporesMost effective at removing PCR inhibitors from dust samples, yielding amplifiable DNA from samples spiked with up to 10 mg of dust.[17][18]
High Pure PCR Template Kit (Roche) Dust with Fungal SporesMost efficient at extracting amplifiable DNA from low spore counts (as few as 100 spores).[18]
Modified CTAB Method Plant TissueAddition of PVP and β-mercaptoethanol helps in removing phenolic compounds and other secondary metabolites.[5][6]

Table 2: Efficacy of PCR Additives in Overcoming Inhibition

AdditiveTarget Inhibitor(s)Recommended ConcentrationKey FindingsReference
Bovine Serum Albumin (BSA) Humic acids, fulvic acids, tannic acids, hemin0.1 - 0.8 mg/mL (400 ng/µL often cited)Binds to inhibitors, preventing their interaction with DNA polymerase. Significantly improves amplification in the presence of these inhibitors.[8][10][11][19]
Polyvinylpyrrolidone (PVP) Polyphenols1% (w/v) in extraction bufferBinds to polyphenolic compounds, preventing DNA damage and inhibition.[2][5][6]
T4 Gene 32 Protein (gp32) Humic acids, fulvic acids, tannic acids, hemin150 ng/µLRelieves inhibition from various environmental extracts.[11]

Table 3: Comparison of qPCR and ddPCR for Ilyonectria liriodendri Detection

ParameterqPCRddPCRReference
Limit of Detection (LOD) 10 fg/µL5 fg/µL[15]
Reaction Efficiency 97%83%[13][15]
Inhibitor Tolerance LowerHigher[12][13][14]
Correlation High correlation between the two methods (R² = 0.95)High correlation between the two methods (R² = 0.95)[15][16]

Experimental Protocols

Protocol 1: Modified DNA Extraction from Soil using DNeasy PowerSoil Pro Kit

This protocol is a modified version for enhanced recovery of fungal DNA from soil samples.

  • Sample Preparation: Weigh out 250 mg of soil and add it to a PowerBead Pro Tube.

  • Lysis: Add 800 µL of Solution CD1. Vortex briefly to mix.

  • Mechanical Disruption: Secure the tube horizontally on a vortex adapter and vortex at maximum speed for 10 minutes.

  • Centrifugation: Centrifuge the tube at 15,000 x g for 1 minute.

  • Supernatant Transfer: Transfer the supernatant (approx. 500-600 µL) to a clean 2 mL microcentrifuge tube.

  • Inhibitor Removal (IRT): Add 200 µL of Solution CD2 and vortex for 5 seconds. Centrifuge at 15,000 x g for 1 minute.

  • Supernatant Transfer: Avoiding the pellet, transfer up to 700 µL of the supernatant to a new 2 mL microcentrifuge tube.

  • Binding: Add 600 µL of Solution CD3 and vortex for 5 seconds.

  • Column Loading: Load 650 µL of the lysate onto an MB Spin Column and centrifuge at 15,000 x g for 1 minute. Discard the flow-through and repeat with the remaining lysate.

  • Washing: Place the spin column in a new collection tube. Add 500 µL of Solution EA and centrifuge at 15,000 x g for 1 minute. Discard the flow-through. Add 500 µL of Solution C5 and centrifuge at 15,000 x g for 1 minute.

  • Drying: Discard the flow-through, place the column in a new collection tube, and centrifuge at up to 16,000 x g for 2 minutes to dry the membrane.

  • Elution: Place the MB Spin Column into a 1.5 mL Elution Tube. Add 50-100 µL of Solution C6 directly to the center of the filter membrane.

  • Final Centrifugation: Centrifuge at 15,000 x g for 1 minute to elute the DNA. Store the eluted DNA at -20°C.

(Based on Qiagen DNeasy PowerSoil Pro Kit Handbook and modified protocols)[1][20][21]

Protocol 2: qPCR for Ilyonectria liriodendri Detection

This protocol is based on the methodology described by Martínez-Diz et al. (2020).

  • Reaction Mix Preparation: Prepare the following reaction mix in a final volume of 10 µL:

    • 5 µL of 1x Supermix for Probes (Bio-Rad)

    • 750 nM of each primer (forward and reverse)

    • 500 nM of TaqMan probe

    • 2 µL of DNA template

    • Sterile distilled water to a final volume of 10 µL

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing/Extension: 62°C for 60 seconds

  • Data Acquisition: Set the real-time PCR system to acquire fluorescence data during the annealing/extension step of each cycle.

(Based on Martínez-Diz et al., 2020)[22]

Visualizations

The following diagrams illustrate key workflows for overcoming PCR inhibition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dna_extraction DNA Extraction cluster_pcr_setup PCR/qPCR Setup cluster_analysis Analysis Sample Soil or Plant Root Sample Wash Wash Roots to Remove Soil Sample->Wash Homogenize Homogenize Sample Wash->Homogenize Lysis Cell Lysis Homogenize->Lysis Input for Extraction InhibitorRemoval Inhibitor Removal Step (e.g., IRT, PVP) Lysis->InhibitorRemoval Purification DNA Purification (Silica Column) InhibitorRemoval->Purification Elution DNA Elution Purification->Elution Dilution Dilute DNA Template (if needed) Elution->Dilution Extracted DNA Additives Add PCR Facilitators (e.g., BSA) Dilution->Additives ReactionMix Prepare Reaction Mix Additives->ReactionMix Amplification PCR/qPCR Amplification ReactionMix->Amplification DataAnalysis Data Analysis (Ct values, ddPCR copies) Amplification->DataAnalysis

Caption: Workflow for overcoming PCR inhibition from sample to analysis.

troubleshooting_logic Start No or Poor Amplification (High Ct) CheckRatios Check A260/230 Ratio Start->CheckRatios DiluteSample Dilute DNA Template (1:10, 1:100) CheckRatios->DiluteSample Ratio < 1.8 CheckRatios->DiluteSample Ratio OK ReExtract Re-extract DNA with Inhibitor Removal Kit (e.g., PowerSoil) DiluteSample->ReExtract No Improvement Success Successful Amplification DiluteSample->Success Amplification Improves AddBSA Add BSA to PCR Mix ReExtract->AddBSA UseDDPCR Consider ddPCR AddBSA->UseDDPCR No Improvement AddBSA->Success Amplification Improves UseDDPCR->Success Amplification Improves Failure Persistent Issue: Check Primers/Probe/Template Integrity UseDDPCR->Failure No Improvement

Caption: Troubleshooting flowchart for PCR inhibition issues.

References

Technical Support Center: Optimizing Ilyonectria liriodendri Toxin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for toxin production by Ilyonectria liriodendri.

Troubleshooting Guides

Issue: Poor or No Mycelial Growth

Possible Cause Troubleshooting Step
Suboptimal Temperature Ensure the incubation temperature is within the optimal range of 20-25°C. Ilyonectria liriodendri can grow between 5°C and 30°C, but growth is significantly reduced or absent at 35°C[1].
Inappropriate pH of the Medium Adjust the pH of your culture medium to be within the optimal range of 4 to 8. The fungus exhibits active mycelial growth within this range[1]. A common starting pH for fungal culture media like PDA is around 5.6 ± 0.2[2].
Nutrient Deficiency Use a rich culture medium such as Potato Dextrose Agar (PDA), which is commonly used for the cultivation of Ilyonectria liriodendri[3][4][5][6]. Ensure all components of the medium are correctly prepared and sterilized.
Contamination Inspect cultures for signs of bacterial or other fungal contamination. If contamination is suspected, discard the culture and use fresh, sterile media and aseptic techniques for subsequent experiments. The use of antibiotics (e.g., rifampicin) in the initial isolation medium can help suppress bacterial growth[3][4].

Issue: Low or Inconsistent Toxin Yield

Possible Cause Troubleshooting Step
Suboptimal Culture Conditions for Secondary Metabolism While optimal growth conditions are a good starting point, toxin production, as a secondary metabolic process, may have different optimal conditions. Systematically vary key parameters such as temperature, pH, and aeration to determine the optimal conditions for toxin synthesis.
Inappropriate Carbon and Nitrogen Sources The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production. Experiment with different C:N ratios and sources. High carbon and limited nitrogen often induce secondary metabolism in fungi[7][8].
Incorrect Incubation Time Toxin production often occurs during the stationary phase of fungal growth. Harvest the culture at different time points to determine the peak of toxin accumulation.
Inefficient Toxin Extraction The chosen extraction solvent and method may not be suitable for the specific toxin(s). Test a range of solvents with varying polarities. Common mycotoxin extraction solvents include methanol (B129727), acetonitrile, and mixtures with water[9][10].

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH for the growth of Ilyonectria liriodendri?

A1: The optimal temperature for the mycelial growth of Ilyonectria liriodendri is between 20°C and 25°C. The fungus can grow in a temperature range of 5°C to 30°C but fails to grow at 35°C. The optimal pH range for its growth is between 4 and 8[1].

Q2: What is a suitable culture medium for Ilyonectria liriodendri?

A2: Potato Dextrose Agar (PDA) is a commonly used and effective medium for the isolation and cultivation of Ilyonectria liriodendri[3][4][5][6].

Q3: How do carbon and nitrogen sources affect toxin production?

A3: The balance of carbon and nitrogen is crucial for fungal secondary metabolism. Generally, a high carbon-to-nitrogen (C:N) ratio can trigger toxin production as the fungus enters a stationary phase due to nitrogen limitation[7][8]. It is recommended to experiment with different carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts) to find the optimal combination for your specific toxin of interest.

Q4: Is there a standard protocol for extracting toxins from Ilyonectria liriodendri?

A4: While there is no specific published protocol for toxin extraction from Ilyonectria liriodendri, general mycotoxin extraction methods can be adapted. A common approach involves solvent extraction from the fungal mycelium and the culture medium. The choice of solvent will depend on the chemical properties of the toxin. A biphasic extraction using a combination of polar and non-polar solvents (e.g., methanol-chloroform-water) can be a good starting point[11].

Q5: What signaling pathways regulate toxin production in fungi?

A5: In many filamentous fungi, G protein signaling pathways are known to regulate both sporulation and mycotoxin production. These pathways are influenced by external factors and can be a target for understanding the regulation of toxin biosynthesis[12]. However, the specific signaling pathways in Ilyonectria liriodendri have not been extensively studied.

Data Presentation

Table 1: Influence of Temperature on Mycelial Growth of Ilyonectria liriodendri

Temperature (°C)Mycelial Growth
5Slow
10Moderate
15Good
20-25Optimal
30Reduced
35No Growth
Source: Based on data from Alaniz et al., 2011[1].

Table 2: Influence of pH on Mycelial Growth of Ilyonectria liriodendri

pHMycelial Growth
< 4Reduced
4-8Active Growth
> 8Reduced
Source: Based on data from Alaniz et al., 2011[1].

Experimental Protocols

Protocol 1: General Procedure for Culturing Ilyonectria liriodendri

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15-20 minutes[13].

  • Inoculation: Aseptically transfer a small plug of an actively growing Ilyonectria liriodendri culture onto the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 20-25°C in the dark[5].

  • Monitoring: Observe the plates periodically for mycelial growth and any signs of contamination.

Protocol 2: General Method for Mycotoxin Extraction from Fungal Culture

  • Harvesting: After the desired incubation period, harvest the fungal biomass and the culture filtrate separately.

  • Biomass Extraction:

    • Lyophilize (freeze-dry) the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with a suitable solvent (e.g., a mixture of methanol and water) by shaking for several hours.

    • Separate the extract from the solid residue by filtration or centrifugation[10].

  • Culture Filtrate Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Collect the organic phase containing the toxins.

  • Concentration and Analysis:

    • Evaporate the solvent from the extracts under reduced pressure.

    • Redissolve the residue in a small volume of a suitable solvent for analysis by techniques such as HPLC or LC-MS/MS[9].

Mandatory Visualization

Experimental_Workflow cluster_0 Phase 1: Growth Optimization cluster_1 Phase 2: Toxin Production Optimization Culture Culture Ilyonectria liriodendri (e.g., on PDA) Vary_Temp Vary Temperature (5-30°C) Culture->Vary_Temp Vary_pH Vary pH (4-8) Culture->Vary_pH Measure_Growth Measure Mycelial Growth Vary_Temp->Measure_Growth Vary_pH->Measure_Growth Optimal_Growth Determine Optimal Growth Conditions Measure_Growth->Optimal_Growth Optimal_Culture Culture under Optimal Growth Conditions Optimal_Growth->Optimal_Culture Inform Vary_CN Vary Carbon & Nitrogen Sources/Ratio Optimal_Culture->Vary_CN Vary_Incubation Vary Incubation Time Optimal_Culture->Vary_Incubation Extract_Toxin Extract Toxin Vary_CN->Extract_Toxin Vary_Incubation->Extract_Toxin Quantify_Toxin Quantify Toxin Yield (e.g., HPLC) Extract_Toxin->Quantify_Toxin Optimal_Toxin Determine Optimal Toxin Production Conditions Quantify_Toxin->Optimal_Toxin

Caption: Experimental workflow for optimizing toxin production.

Fungal_Signaling_Pathway cluster_pathway Generalized Fungal Secondary Metabolism Regulation External_Signal External Signals (e.g., Nutrient Limitation, pH, Light) G_Protein G Protein Signaling Cascade External_Signal->G_Protein Transcription_Factor Global Transcription Factors (e.g., LaeA, VeA) G_Protein->Transcription_Factor Pathway_Specific_TF Pathway-Specific Transcription Factor Transcription_Factor->Pathway_Specific_TF Biosynthetic_Genes Toxin Biosynthetic Gene Cluster Pathway_Specific_TF->Biosynthetic_Genes Toxin_Production Toxin Production Biosynthetic_Genes->Toxin_Production

Caption: Generalized signaling pathway for fungal toxin production.

References

Technical Support Center: Enhancing Ilyonectria liriodendri Transformation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of genetic transformation in Ilyonectria liriodendri. The following sections detail protocols and solutions for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for genetic transformation of filamentous fungi like Ilyonectria liriodendri?

A1: The two most prevalent and effective methods for transforming filamentous fungi are Agrobacterium-mediated transformation (AMT) and protoplast-mediated transformation. AMT is often favored for its high efficiency and tendency to produce single-copy integrations. Protoplast transformation, while technically more demanding, can also yield high numbers of transformants and is useful for certain applications like CRISPR/Cas9-based gene editing.

Q2: I am getting no or very few transformants. What are the critical parameters to check?

A2: Low transformation efficiency is a common issue. Key factors to investigate include:

  • Quality and quantity of DNA: Ensure you are using high-quality, pure plasmid DNA.

  • Viability and competency of fungal material: Use fresh, actively growing mycelium or spores for protoplasting, and ensure explants for AMT are healthy.

  • Agrobacterium or protoplast viability: Check the viability of your Agrobacterium culture or the regeneration rate of your protoplasts.

  • Selection pressure: The concentration of the selective agent (e.g., hygromycin, geneticin) may be too high or too low. It's crucial to determine the minimum inhibitory concentration (MIC) for your wild-type strain.

  • Co-cultivation conditions: For AMT, factors like co-cultivation time, temperature, and the composition of the induction medium are critical.

Q3: How can I confirm that the transformants are stable and the gene of interest is integrated into the genome?

A3: Putative transformants should be subcultured multiple times on selective media to ensure mitotic stability. To confirm genomic integration, Southern blot analysis is the gold standard. PCR analysis can be used as an initial screening method to detect the presence of the transgene, and quantitative PCR (qPCR) can help estimate the copy number of the integrated gene.

Agrobacterium-Mediated Transformation (AMT) Troubleshooting

The Agrobacterium-mediated transformation process involves the transfer of a T-DNA region from an Agrobacterium tumefaciens vector into the fungal genome.

Experimental Workflow: Agrobacterium-Mediated Transformation

AMT_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection & Verification A Grow I. liriodendri on PDA B Prepare fungal explants (mycelial plugs) A->B E Co-cultivate I. liriodendri explants and A. tumefaciens B->E C Grow A. tumefaciens with T-DNA plasmid D Induce Virulence Genes (with Acetosyringone) C->D D->E F Wash explants to remove Agrobacterium E->F G Transfer to selective medium (e.g., PDA + Hygromycin + Cefotaxime) F->G H Subculture putative transformants G->H I Molecular analysis (PCR, Southern Blot) H->I

Workflow for Agrobacterium-Mediated Transformation of I. liriodendri.
Troubleshooting Guide: AMT

Problem Possible Cause Recommended Solution
No/Low Transformation Efficiency 1. Inefficient Agrobacterium infection.Optimize co-cultivation conditions: vary the Agrobacterium density (OD600 of 0.6-1.0), co-cultivation time (2-5 days), and acetosyringone (B1664989) concentration (100-200 µM).[1]
2. Ineffective selection.Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic for wild-type I. liriodendri. Use an appropriate concentration for selection.
3. Poor health of fungal explants.Use freshly grown, healthy mycelium from the edge of an actively growing colony.
High Rate of Escapes (False Positives) 1. Incomplete removal of Agrobacterium.Increase the concentration of the bacteriostatic agent (e.g., cefotaxime, carbenicillin) in the selection medium. Perform additional washing steps after co-cultivation.
2. Selection pressure is too low.Re-evaluate the MIC and slightly increase the antibiotic concentration in the selection plates.
Transformants Grow Slowly or Show Abnormal Morphology 1. T-DNA inserted into an essential gene (insertional mutagenesis).This is an inherent risk. Screen a larger number of transformants to find ones with a healthy phenotype.
2. High copy number of the transgene.Use Southern blot analysis to identify single-copy transformants, which are often more stable and have a more predictable phenotype.
Quantitative Data: Optimizing AMT Parameters

The following table summarizes hypothetical data from an experiment to optimize key parameters in an Agrobacterium-mediated transformation protocol for I. liriodendri.

Agrobacterium OD600 Co-cultivation Time (days) Acetosyringone (µM) Transformation Efficiency (%)
0.6210015.2
0.6320025.8
0.8320045.5
0.8420042.1
1.0320038.9

Transformation Efficiency is calculated as (Number of confirmed transformants / Total number of explants) x 100.

Protoplast-Mediated Transformation Troubleshooting

This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which can then be induced to take up foreign DNA.

Experimental Workflow: Protoplast Transformation

Protoplast_Workflow cluster_prep Protoplast Generation cluster_transformation Transformation cluster_selection Regeneration & Selection A Grow I. liriodendri in liquid culture B Harvest and wash young mycelium A->B C Digest cell wall with lytic enzyme cocktail B->C D Isolate and purify protoplasts C->D E Incubate protoplasts with plasmid DNA and PEG D->E F Wash and remove PEG E->F G Plate on regeneration medium with osmotic stabilizer F->G H Overlay with selective medium G->H I Isolate and subculture putative transformants H->I J Molecular analysis I->J

Workflow for Protoplast-Mediated Transformation of I. liriodendri.
Troubleshooting Guide: Protoplast Transformation

Problem Possible Cause Recommended Solution
Low Protoplast Yield 1. Mycelium is too old or not actively growing.Harvest mycelium from the early to mid-logarithmic growth phase.
2. Ineffective enzymatic digestion.Optimize the enzyme cocktail (e.g., combinations of Driselase, Glucanex, Lysing Enzymes). Adjust digestion time and temperature. An improved protocol for a related fungus successfully used VinoTaste Pro enzyme.[2][3]
Protoplasts Lyse After Isolation 1. Osmotic instability.Ensure all solutions (digestion buffer, washing buffer, regeneration medium) contain an appropriate osmotic stabilizer (e.g., 0.6-1.2 M Mannitol, Sorbitol, or KCl).
2. Mechanical stress.Handle protoplasts gently. Avoid vigorous vortexing or centrifugation at high speeds. Use wide-bore pipette tips.
Low Regeneration Rate 1. Protoplasts are not viable.Check viability with fluorescent dyes (e.g., fluorescein (B123965) diacetate). Optimize the digestion time to avoid over-digestion.
2. Suboptimal regeneration medium.Test different regeneration media. Ensure the osmotic stabilizer concentration is gradually reduced during subculturing.
No/Few Transformants After Successful Regeneration 1. Inefficient DNA uptake.Optimize the PEG-calcium chloride transformation protocol. Vary the concentration of PEG (25-40%), DNA (5-15 µg), and incubation time.[4][5]
2. Plasmid DNA degradation.Use high-quality, sterile plasmid DNA.
Quantitative Data: Optimizing Protoplast Yield

The following table presents hypothetical data for optimizing the enzymatic digestion step to maximize protoplast yield from I. liriodendri mycelium.

Enzyme Cocktail Digestion Time (hours) Protoplast Yield (protoplasts/g mycelium) Regeneration Rate (%)
Driselase (20 mg/mL)21.5 x 10^615
Driselase (20 mg/mL)43.2 x 10^612
Driselase + Lysing Enzymes (10 mg/mL each)35.8 x 10^625
Driselase + Lysing Enzymes (10 mg/mL each)56.1 x 10^618
VinoTaste Pro (15 mg/mL)38.9 x 10^635

Detailed Experimental Protocols

Protocol 1: Agrobacterium-Mediated Transformation of I. liriodendri

Materials:

  • I. liriodendri culture grown on Potato Dextrose Agar (PDA).

  • Agrobacterium tumefaciens strain (e.g., EHA105, AGL-1) harboring a binary vector with the gene of interest and a selectable marker.

  • Media: LB, YEP, Induction Medium (IM), PDA, Selective PDA (PDA + appropriate antibiotic + cefotaxime).

  • Acetosyringone.

Methodology:

  • Fungal Preparation: Culture I. liriodendri on PDA plates for 5-7 days at 25°C.

  • Agrobacterium Preparation:

    • Inoculate a single colony of A. tumefaciens into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Transfer the overnight culture to 50 mL of YEP medium and grow to an OD600 of 0.6-0.8.

    • Centrifuge the culture, discard the supernatant, and resuspend the pellet in IM to a final OD600 of 0.8.

    • Add acetosyringone to a final concentration of 200 µM and incubate at room temperature for 3-6 hours.

  • Co-cultivation:

    • Cut mycelial plugs (5 mm diameter) from the edge of the I. liriodendri colony.

    • Immerse the plugs in the induced Agrobacterium suspension for 10-20 minutes.

    • Place the plugs on a cellophane-overlaid IM plate and incubate at 22-25°C in the dark for 3 days.

  • Selection:

    • Transfer the mycelial plugs to Selective PDA plates containing the appropriate concentration of a selective antibiotic (e.g., 50 µg/mL Hygromycin B) and a bacteriostatic agent (e.g., 200 µg/mL Cefotaxime).

    • Incubate at 25°C until transformants begin to grow from the edge of the plugs.

  • Purification and Verification:

    • Subculture the growing hyphae onto fresh Selective PDA plates to isolate pure transformant colonies.

    • Perform molecular analysis (PCR, Southern blot) to confirm transformation.

Protocol 2: Protoplast-Mediated Transformation of I. liriodendri

Materials:

  • I. liriodendri liquid culture.

  • Enzyme cocktail (e.g., 15 mg/mL VinoTaste Pro in KC buffer or a mix of Driselase and Lysing Enzymes).

  • Buffers: KC Buffer (0.6 M KCl, 50 mM CaCl2), STC Buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • PEG Solution (40% PEG 4000 in STC buffer).

  • Regeneration Medium (e.g., PDA supplemented with 0.8 M Sucrose).

Methodology:

  • Mycelium Growth: Inoculate I. liriodendri spores or mycelial fragments into Potato Dextrose Broth (PDB) and grow for 2-3 days at 25°C with shaking.

  • Protoplast Generation:

    • Harvest the young mycelium by filtration and wash with KC buffer.

    • Resuspend the mycelium in the enzyme cocktail solution and incubate at 30°C with gentle shaking (50-80 rpm) for 3-4 hours.

    • Separate protoplasts from mycelial debris by filtering through sterile miracloth or glass wool.

    • Pellet the protoplasts by gentle centrifugation (e.g., 1,000 x g for 10 min), wash twice with STC buffer, and resuspend in STC buffer to a concentration of 1 x 10^7 protoplasts/mL.

  • Transformation:

    • To 100 µL of the protoplast suspension, add 5-10 µg of plasmid DNA.

    • Gently add 50 µL of PEG solution and mix. Incubate at room temperature for 20-30 minutes.

    • Add 1 mL of STC buffer, mix gently, and pellet the protoplasts.

  • Regeneration and Selection:

    • Resuspend the protoplasts in 200 µL of STC buffer and mix with 20 mL of molten Regeneration Medium (cooled to ~45°C).

    • Pour onto plates and incubate at 25°C for 24-48 hours.

    • Overlay the plates with 10 mL of molten PDA containing the selective antibiotic at double the final desired concentration.

    • Incubate at 25°C until resistant colonies appear.

  • Purification and Verification:

    • Isolate individual colonies and transfer them to Selective PDA plates.

    • Confirm transformation using molecular techniques.

References

Technical Support Center: Ilyonectria liriodendri Pathogenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ilyonectria liriodendri pathogenicity assays.

Frequently Asked Questions (FAQs)

1. What are the typical symptoms of Ilyonectria liriodendri infection in host plants?

Ilyonectria liriodendri, a primary causal agent of black foot disease, particularly in grapevines, induces a range of symptoms indicative of root and vascular distress. Infected plants typically exhibit poor growth, twig and branch death, and premature defoliation.[1][2] A characteristic symptom is necrosis at the base of the collar and root rot, which can manifest as blackening of the entire root system.[1][2] Internally, brown to dark streaks can be observed developing upwards from the rootstock base, accompanied by wood necrosis and sunken necrotic lesions on the roots, leading to a significant reduction in root biomass.[3]

2. Which inoculum type is most effective for inducing disease in pathogenicity assays?

Ilyonectria liriodendri produces three types of infective propagules: mycelium, conidia (macro- and microconidia), and chlamydospores.[4] All three are capable of causing infection. However, studies have shown that conidial suspensions often result in a higher disease incidence and severity compared to mycelium or chlamydospores.[3][4] The concentration of the propagules, rather than just the type, is also a critical factor affecting disease incidence and severity.[3]

3. How does soil composition affect the pathogenicity of Ilyonectria liriodendri?

Soil type plays a significant role in the development of black foot disease. Heavier soils, such as clay loam, have been shown to lead to higher disease levels compared to lighter soils like sandy loam or silt loam.[4] This is likely due to factors such as water retention and aeration, with asphyxiating conditions in soil predisposing plants to infection.[2]

4. Is there variability in virulence among different isolates of Ilyonectria liriodendri?

Yes, significant variation in virulence has been observed among different species of Ilyonectria and even between different isolates of I. liriodendri.[5][6] Some studies have indicated that other Ilyonectria species, such as I. lusitanica and I. europaea, can be more virulent to grapevines than I. liriodendri.[6] Therefore, the selection of a well-characterized and virulent isolate is crucial for consistent results in pathogenicity assays. Genetic differences, however, do not always correlate with differences in virulence.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low disease symptoms in inoculated plants. 1. Low pathogen virulence: The selected isolate may have low virulence or may have lost virulence through repeated subculturing. 2. Insufficient inoculum: The concentration of conidia, mycelial fragments, or chlamydospores may be too low to cause significant infection. 3. Host resistance: The host plant cultivar or rootstock may possess a degree of resistance to the pathogen.[7] 4. Suboptimal environmental conditions: Temperature, humidity, or soil conditions may not be conducive to disease development.[2] 5. Inactive inoculum: The propagules may not have been viable at the time of inoculation.1. Verify isolate virulence: Use a recently isolated and confirmed virulent strain. If possible, test multiple isolates.[6][8] 2. Increase inoculum concentration: Prepare a fresh inoculum suspension and verify the concentration (e.g., spores/mL) using a hemocytometer. A typical concentration used in studies is 10^5 conidia/mL.[1] 3. Use susceptible hosts: Ensure the plant material used is known to be susceptible to I. liriodendri. 4. Optimize conditions: Maintain optimal conditions for infection, which often involves high humidity and appropriate temperatures (e.g., 25°C).[9] Ensure soil conditions do not inhibit fungal growth. 5. Check inoculum viability: Test the germination rate of conidia or the growth of mycelial plugs on a suitable agar (B569324) medium (e.g., PDA) prior to the experiment.
High variability in disease severity among replicates. 1. Inconsistent inoculation: Uneven application of the inoculum to each plant. 2. Non-uniform plant material: Differences in the age, size, or health of the host plants at the start of the experiment. 3. Environmental heterogeneity: Variations in light, temperature, or moisture across the experimental setup.1. Standardize inoculation technique: Ensure each plant receives the same volume and concentration of inoculum, applied in the same manner (e.g., root dipping, soil drench). 2. Use uniform plants: Select plants of similar size, age, and developmental stage. Discard any unhealthy-looking individuals before starting the experiment. 3. Control environmental conditions: Randomize the placement of replicates and ensure consistent environmental conditions for all plants.
Contamination of cultures or experimental units. 1. Inadequate sterile technique: Contamination introduced during isolation, culture transfer, or inoculation. 2. Contaminated source material: The original plant tissue or soil may have been contaminated with other microorganisms.1. Strict aseptic techniques: Work in a laminar flow hood, sterilize all equipment and media, and use appropriate sterile handling procedures. 2. Use selective media: When isolating from plant tissue, use a medium like potato dextrose agar (PDA) supplemented with antibiotics (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.[1] 3. Surface sterilize plant material: Before isolation, thoroughly surface sterilize plant tissues (e.g., with a sodium hypochlorite (B82951) solution).[1]
Difficulty in re-isolating I. liriodendri from symptomatic tissue (fulfilling Koch's postulates). 1. Low pathogen viability in necrotic tissue: The pathogen may be difficult to recover from older, heavily necrotic lesions. 2. Competition from secondary colonizers: Other faster-growing fungi or bacteria may overgrow I. liriodendri on isolation plates. 3. Inappropriate isolation technique: The chosen tissue for isolation may not contain viable pathogen, or the culture conditions may be suboptimal.1. Isolate from the lesion margin: Take tissue samples from the leading edge of the necrotic lesion, where the pathogen is most likely to be active. 2. Use selective media and sterile technique: As mentioned above, use antibiotic-amended media to reduce bacterial competition.[1] 3. Optimize culture conditions: Incubate isolation plates at a suitable temperature (e.g., 24-25°C) in the dark.[1][9]

Experimental Protocols

Protocol 1: Preparation of Ilyonectria liriodendri Inoculum

This protocol describes the preparation of a conidial suspension for pathogenicity assays.

Materials:

  • Pure culture of I. liriodendri on Potato Dextrose Agar (PDA) (2-3 weeks old)

  • Sterile distilled water

  • Sterile 2 ml tubes

  • Steel beads

  • Homogenizer (e.g., FastPrep)

  • Hemocytometer or spectrophotometer

  • Sterile flasks

Procedure:

  • Grow I. liriodendri on PDA plates at 25°C in the dark for 2 to 3 weeks to allow for ample sporulation.[9]

  • Scrape the surface of the mycelium and conidia from the pure cultures.

  • Transfer the scraped material into a 2 ml tube containing sterile distilled water and steel beads.[9]

  • Homogenize the mixture to release the conidia. For example, use a FastPrep instrument at 5 m/s for 20 seconds, repeated twice.[9]

  • Filter the suspension through sterile cheesecloth into a sterile flask to remove mycelial fragments.

  • Adjust the concentration of the conidial suspension using a hemocytometer. A common target concentration for inoculation is 1 x 10^5 conidia/ml.[1]

  • The suspension is now ready for use in pathogenicity assays.

Protocol 2: Inoculation of Host Plants (Root-Wounding Method)

This protocol is adapted for inoculating young, rooted plants.

Materials:

  • Healthy, young host plants (e.g., 6-month-old walnut rootstocks or grapevine rootstocks)[1]

  • Prepared I. liriodendri conidial suspension (see Protocol 1)

  • Sterile distilled water (for control)

  • Sterile substrate for potting

  • Pots

  • Sterile blade or scissors

Procedure:

  • Gently remove the young plants from their current substrate and wash the roots carefully under running water.

  • For the inoculation group, prune the roots by cutting approximately 5 cm from the root tip with a sterile blade.[1] This wounding step facilitates infection.[10]

  • Immerse the wounded roots of the test plants in the prepared conidial suspension (e.g., 10^5 conidia/ml) for a set duration, for example, 30 minutes.[1]

  • For the control group, immerse the wounded roots of control plants in sterile distilled water for the same duration.[1]

  • After the incubation period, transplant both inoculated and control plants into pots containing a sterile substrate.[1]

  • Maintain the plants in a greenhouse or growth chamber with controlled conditions suitable for disease development.

  • Monitor the plants regularly for the appearance of disease symptoms over a period of several weeks (e.g., 6 weeks).[1]

  • At the end of the experiment, assess disease severity by observing external symptoms and by sectioning the root and basal stem to look for internal necrosis.

Data Presentation

Table 1: Example of Disease Severity Assessment Data

TreatmentNumber of ReplicatesDisease Incidence (%)Average Lesion Length (cm) ± SDRoot Dry Weight (g) ± SD
Control (Water) 1000 ± 05.2 ± 0.8
I. liriodendri Isolate A 10803.5 ± 0.62.1 ± 0.4
I. liriodendri Isolate B 10904.2 ± 0.51.8 ± 0.3

Visualizations

Experimental Workflow and Logical Relationships

G cluster_prep Inoculum Preparation cluster_inoc Plant Inoculation cluster_eval Evaluation C Pure Culture of I. liriodendri on PDA S Scrape Mycelium and Conidia C->S H Homogenize and Filter S->H A Adjust Spore Concentration (e.g., 10^5 conidia/mL) H->A I Inoculation: Root dipping in spore suspension A->I P Select Healthy Host Plants W Wound Roots P->W W->I Ctrl Control: Root dipping in sterile water W->Ctrl G Greenhouse Incubation (e.g., 6 weeks) I->G Ctrl->G D Data Collection: - Disease Incidence - Lesion Length - Root Biomass G->D R Re-isolation of Pathogen D->R K Confirmation of Pathogenicity R->K Fulfill Koch's Postulates

Caption: Workflow for Ilyonectria liriodendri pathogenicity assay.

Conceptual Signaling Pathway of Pathogenesis

While the detailed signaling pathways for Ilyonectria liriodendri are a complex area of ongoing research, a generalized conceptual pathway for many pathogenic fungi involves the secretion of enzymes to break down plant defenses.

G cluster_pathogen Pathogen: Ilyonectria liriodendri cluster_plant Host Plant cluster_interaction Interaction P Pathogen Recognition of Host S Secretion of Cell Wall Degrading Enzymes (e.g., Cellulases, Pectinases) P->S PCW Plant Cell Wall S->PCW Enzymatic Attack Detox Detoxification of Phenolic Compounds (e.g., Polyphenol Oxidases) PR Plant Defense Response (e.g., Phenolic Compounds) PCW->PR Degradation NT Necrotic Tissue/ Disease Symptoms PR->NT Overwhelmed defense PR->Detox Inhibits

Caption: Conceptual pathway of Ilyonectria liriodendri pathogenesis.

References

Technical Support Center: Refining Droplet Digital PCR (ddPCR) Assays for Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing droplet digital PCR (ddPCR) to detect and quantify Ilyonectria liriodendri.

Troubleshooting Guide

Droplet digital PCR is a powerful technique for the absolute quantification of nucleic acids, offering high precision and sensitivity.[1] However, like any molecular assay, it can present challenges. This guide addresses common issues encountered during ddPCR experiments.

ProblemPotential Cause(s)Recommended Solution(s)
No Amplification or Very Low Signal Poor primer/probe design- Ensure primers and probes are specific to Ilyonectria liriodendri. - Check for primer-dimer formation and secondary structures.[2] - Design amplicons to be between 75-200 bp.[3]
Suboptimal annealing temperature- Perform a temperature gradient experiment to determine the optimal annealing temperature.[2]
Insufficient number of PCR cycles- Increase the number of PCR cycles, typically up to 40 cycles.[4]
Low DNA concentration- Verify the concentration of your template DNA.[5]
Degraded DNA template- Assess DNA integrity using gel electrophoresis. - If using archived or environmental samples, consider that DNA may be fragmented.[6]
Presence of PCR inhibitors- Dilute the DNA sample to reduce inhibitor concentration.[6] - Use a DNA purification kit known to effectively remove inhibitors from your sample type (e.g., soil, plant tissue).[2]
"Rain" (Droplets with Intermediate Fluorescence) Suboptimal annealing temperature- Optimize the annealing temperature using a gradient PCR to achieve better separation between positive and negative droplets.[7][8]
Poor primer or probe performance- Increase primer concentrations.[7] - Consider redesigning primers or probes.[2]
Partial PCR inhibition- Dilute the sample to reduce the concentration of inhibitors.[6] - Re-purify the DNA sample.[2]
Damaged or degraded probe- Use a fresh aliquot of the probe. Probes are sensitive to light and multiple freeze-thaw cycles.[9]
Incomplete DNA digestion (for gDNA)- Ensure complete restriction digestion of genomic DNA to reduce viscosity and improve partitioning.[2]
High Background Fluorescence in Negative Droplets Probe degradation- Use fresh, properly stored probes.[9]
Suboptimal probe concentration- Titrate the probe concentration to find the optimal balance between signal and background.[10]
Non-specific probe binding- Increase the annealing temperature to enhance specificity.[2]
Low Droplet Count Bubbles in the sample wells- Carefully inspect sample wells for bubbles before loading the cartridge. Centrifuge the plate briefly if necessary.[11][12]
Clogged microfluidics- Ensure the sample and reagents are free of precipitates. - Follow the manufacturer's maintenance procedures for the droplet generator.
Incorrect sample or oil volume- Use the precise volumes of sample and oil recommended by the instrument manufacturer.[12]
Positive Signal in No-Template Control (NTC) Reagent contamination- Use fresh, nuclease-free water and reagents. - Aliquot reagents to avoid contaminating stock solutions.[2]
Cross-contamination- Use aerosol-resistant pipette tips. - Physically separate pre-PCR and post-PCR work areas.

Frequently Asked Questions (FAQs)

Q1: How should I design primers and probes for a specific Ilyonectria liriodendri ddPCR assay?

A1: For a successful ddPCR assay, primer and probe design is critical.[2] Here are key considerations:

  • Target Specificity: Use BLAST or a similar tool to ensure your primer and probe sequences are unique to Ilyonectria liriodendri and will not cross-react with other fungal species, especially those commonly found in the same environment.[2]

  • Amplicon Length: Aim for an amplicon size between 75 and 200 base pairs.[3]

  • Melting Temperature (Tm): The Tm of your primers should be between 58°C and 62°C and within 2°C of each other. The probe's Tm should be 5–10°C higher than the primers'.[2][3]

  • GC Content: The GC content for primers should ideally be between 30% and 70%.[2]

  • Probe Design: Avoid a 'G' at the 5' end of the probe as it can quench the fluorophore. The probe should be placed between the forward and reverse primers.[13]

Q2: What is the optimal annealing temperature and how do I determine it for my Ilyonectria liriodendri assay?

A2: The optimal annealing temperature is crucial for maximizing the separation between positive and negative droplet populations and minimizing "rain".[7][8] A study on Ilyonectria liriodendri ddPCR established an optimal annealing temperature of 59°C.[14] However, it is best practice to empirically determine this for your specific assay by running a temperature gradient PCR.[2] This typically involves testing a range of temperatures from 55°C to 65°C.[2][13]

Q3: How should I prepare my DNA samples from soil or plant tissue to minimize PCR inhibition?

A3: Environmental samples like soil and plant tissue often contain PCR inhibitors such as humic acids and polysaccharides.[6] Proper sample preparation is key to obtaining reliable ddPCR results.[2]

  • DNA Extraction: Use a commercial DNA extraction kit specifically designed for soil or plant samples. These kits often include steps to remove common inhibitors.

  • DNA Quality Control: Assess the purity of your extracted DNA using a spectrophotometer. Ratios of A260/280 and A260/230 can indicate protein and salt contamination, respectively.

  • Dilution: If inhibition is suspected, diluting the DNA sample can often alleviate the problem without significantly impacting the ability to detect the target, especially with the high sensitivity of ddPCR.[6]

Q4: My 1D plot shows a population of droplets between the main negative and positive clusters (rain). What causes this and how can I fix it?

A4: "Rain" can be caused by several factors, including suboptimal assay conditions or issues with the template DNA.[15][16] To address this:

  • Optimize Annealing Temperature: As mentioned, a temperature gradient is the first step to improve cluster separation.[7]

  • Check Primer/Probe Concentrations: Increasing primer concentrations can sometimes improve droplet separation.[7]

  • Assess Template Integrity: Degraded DNA can lead to inefficient amplification and intermediate fluorescence.[6]

  • Consider Restriction Digestion: For genomic DNA, incomplete fragmentation or complex secondary structures can hinder amplification. Digesting the DNA with a restriction enzyme that does not cut within your amplicon can improve results.[2]

Q5: Can I multiplex my Ilyonectria liriodendri assay with another target?

A5: Yes, ddPCR is well-suited for multiplexing, allowing for the simultaneous quantification of multiple targets in the same well.[13] This is often done for copy number variation analysis or to include an internal control. For multiplexing, you will need to use probes with different fluorescent dyes (e.g., FAM and HEX/VIC) and ensure that the primer pairs for each target do not interfere with one another.[13]

Experimental Protocols

DNA Extraction from Ilyonectria liriodendri Mycelium

This protocol is adapted for fungal mycelium grown in culture.[17]

  • Harvest mycelium from a culture plate.

  • Homogenize the mycelial tissue in a 2 mL tube containing 600 µL of a suitable lysis buffer (e.g., P1 buffer from the E.Z.N.A. Plant Miniprep kit) and steel beads.[17]

  • Use a bead beater (e.g., FastPrep) at a moderate speed for two short cycles to disrupt the fungal cell walls.[17]

  • Proceed with the DNA extraction following the manufacturer's protocol of your chosen plant or fungal DNA extraction kit.

  • Elute the DNA in a low-salt buffer or nuclease-free water.

  • Quantify the DNA and assess its purity.

Droplet Digital PCR Reaction Setup

This protocol provides a general framework. Always refer to the specific instructions for your ddPCR supermix and instrument.

  • Reaction Mix Preparation: On ice, prepare a master mix for the number of reactions plus a 10% excess to account for pipetting errors. For a single 20 µL reaction, combine:

    • 10 µL of 2x ddPCR Supermix for Probes (No dUTP)

    • 1.8 µL of each forward and reverse primer (final concentration of 900 nM each is common)

    • 0.5 µL of probe (final concentration of 250 nM is common)[3]

    • Nuclease-free water to bring the volume to 16 µL.

  • Add Template: Add 4 µL of template DNA to 16 µL of the master mix for a final volume of 20 µL. For NTC wells, add 4 µL of nuclease-free water.

  • Mix: Gently vortex and briefly centrifuge the reaction plate or tubes.

  • Droplet Generation:

    • Load 20 µL of each reaction into the sample wells of a droplet generation cartridge.

    • Load 70 µL of droplet generation oil into the oil wells.

    • Generate droplets according to the manufacturer's instructions for your droplet generator.[12]

  • PCR Amplification:

    • Carefully transfer the generated droplets to a 96-well PCR plate.

    • Seal the plate with a foil seal using a recommended plate sealer.[12]

    • Perform thermal cycling using a program such as:

      • Enzyme Activation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing/Extension: 59°C for 60 seconds (optimize this temperature)[14]

      • Enzyme Deactivation: 98°C for 10 minutes

      • Hold: 4°C

  • Droplet Reading: Read the droplets on the droplet reader according to the manufacturer's instructions.

Visualizations

ddPCR_Workflow cluster_pre_pcr Pre-PCR cluster_pcr Droplet Generation & PCR cluster_post_pcr Post-PCR DNA_Extraction 1. DNA Extraction (Soil/Plant/Culture) Reaction_Setup 2. Reaction Setup (Master Mix + Template) DNA_Extraction->Reaction_Setup Droplet_Gen 3. Droplet Generation Reaction_Setup->Droplet_Gen PCR 4. Thermal Cycling Droplet_Gen->PCR Droplet_Reading 5. Droplet Reading PCR->Droplet_Reading Data_Analysis 6. Data Analysis (Quantification) Droplet_Reading->Data_Analysis

Caption: A generalized workflow for a ddPCR experiment.

Troubleshooting_Tree cluster_no_amp cluster_rain cluster_ntc Start ddPCR Issue Identified No_Amp No/Low Amplification? Start->No_Amp Rain Droplet 'Rain'? NTC_Positive Positive NTC? Check_Primers Verify Primer/Probe Design & Integrity No_Amp->Check_Primers Yes Temp_Gradient Run Annealing Temp Gradient Check_Primers->Temp_Gradient Check_DNA Assess DNA Quality & Check for Inhibitors Temp_Gradient->Check_DNA Optimize_Temp Optimize Annealing Temperature Rain->Optimize_Temp Yes Optimize_Conc Adjust Primer/Probe Concentrations Optimize_Temp->Optimize_Conc Digest_DNA Ensure Complete DNA Digestion Optimize_Conc->Digest_DNA Check_Reagents Use Fresh Reagents & Aliquots NTC_Positive->Check_Reagents Yes Improve_Workflow Improve Aseptic Technique Check_Reagents->Improve_Workflow

References

Technical Support Center: Morphological Identification of Ilyonectria Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the morphological identification of Ilyonectria species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the morphological identification of Ilyonectria species?

The primary challenges in identifying Ilyonectria species based on morphology include:

  • High Morphological Similarity: Many Ilyonectria species are morphologically very similar, making it difficult to distinguish them based on macroscopic and microscopic features alone.[1]

  • Overlapping Characteristics: Key morphological characteristics such as conidial size, shape, and septation often overlap among different species.[1][2][3]

  • Cryptic Species: The existence of cryptic species, which are genetically distinct but morphologically indistinguishable, is common within the Ilyonectria genus.[2][3]

  • Cultural Variability: The appearance of colonies and the production of spores can vary significantly depending on the culture medium, temperature, and age of the culture.

  • Genetic Diversity: High levels of genetic diversity have been observed even within what was once considered a single species, such as Ilyonectria macrodidyma, leading to the description of several new species.[2][3]

Q2: Why is molecular analysis often required for accurate identification of Ilyonectria species?

Due to the high degree of morphological similarity and the presence of cryptic species, morphological identification alone is often unreliable for Ilyonectria. Molecular analysis, particularly multi-gene sequencing, is crucial for accurate species delimitation.[1][2][3][4] Genes such as the internal transcribed spacer (ITS), β-tubulin (TUB), histone H3 (HIS), and translation elongation factor 1-α (TEF) are commonly used to resolve species complexes.[1][2][3]

Q3: What are the key morphological features to examine for Ilyonectria identification?

Despite the challenges, a thorough morphological examination is still a critical first step. Key features to observe include:

  • Macroconidia: Size, shape (cylindrical, straight, or slightly curved), number of septa (typically 1–3), and the shape of the apical and basal cells.[5][6][7]

  • Microconidia: Presence or absence, shape (elliptical, oval), and septation (typically 0–1 septate).[7]

  • Chlamydospores: Presence or absence, formation (singly or in chains), and location (intercalary or terminal).[7][8]

  • Conidiophores: Structure (simple or complex), length, and arrangement of phialides.[5][6]

  • Colony Characteristics: Growth rate on specific media (e.g., PDA), colony color (obverse and reverse), and texture (e.g., cottony, felt-like).[6][8]

Troubleshooting Guide

Q1: My Ilyonectria isolates all look the same in culture. How can I differentiate them?

This is a common issue due to the high morphological similarity among species.

  • Standardize Culture Conditions: Ensure all isolates are grown on the same medium (e.g., Potato Dextrose Agar (B569324) - PDA) and incubated at a consistent temperature (e.g., 25°C) and light cycle.[1] This will minimize cultural variability.

  • Detailed Microscopic Examination: Carefully measure at least 30-50 macroconidia and microconidia for each isolate. Note subtle differences in shape and septation.

  • Use Multiple Media: Some species may exhibit more distinct characteristics on different media. Consider using both PDA and Spezieller Nährstoffarmer Agar (SNA) to observe conidiophore structure and sporulation.

  • Proceed to Molecular Analysis: If morphological differences are not apparent, molecular identification is necessary. Sequence the histone H3 (HIS) gene, as it has been shown to provide high resolution for distinguishing closely related Ilyonectria species.[2][3][4]

Q2: I am having trouble inducing sporulation in my Ilyonectria cultures. What can I do?

Poor sporulation can hinder morphological identification.

  • Culture Medium: Transfer a small piece of the mycelium to a nutrient-poor medium like SNA or Water Agar (WA). This can often stimulate conidia production.

  • Light Exposure: Incubate the cultures under a cycle of near-UV light (e.g., 12 hours light, 12 hours dark).

  • Physical Stress: Gently scrape the surface of the mycelium with a sterile scalpel to induce the formation of conidiophores.

  • Temperature Shift: Try incubating the cultures at a slightly lower temperature (e.g., 20°C), as some Ilyonectria species sporulate better at cooler temperatures.[9]

Q3: The conidial measurements from my isolates overlap with the descriptions of multiple species. How do I make a definitive identification?

Overlapping conidial sizes are a significant challenge.

  • Combine Morphological Traits: Do not rely on a single characteristic. Create a multi-character profile for your isolate, including colony growth rate, conidiophore structure, and the presence/absence of microconidia and chlamydospores.[2]

  • Compare with Ex-type Strain Data: When possible, compare your measurements with those from published descriptions of ex-type or reference strains.

  • Multi-locus Sequence Analysis: This is the most reliable method to resolve ambiguity. Sequence multiple genes (e.g., HIS, TEF, and TUB) and perform a phylogenetic analysis to determine the species identity.[1][2][3]

Data Presentation

Table 1: Comparison of Macroconidial Dimensions for Selected Ilyonectria Species

Species1-septate (µm)2-septate (µm)3-septate (µm)Source(s)
I. capensis(11.5–)17(–24.5) × (2–)3(–3.5)(11.5–)15.5(–20.5) × (2.5–)3(–4.5)(13–)18.5(–24) × (2.5–)3.5(–4.5)[5]
I. liriodendri(9.5–)12(–14) × (1.5–)2(–2.5)Rarely ObservedRarely Observed[5]
I. robusta(22.70–)25.09–31.63(–34.76) × (4.17–)4.99–7.25(–8.15)(25.61–)28.25–33.97(–37.86) × (4.78–)5.43–6.76(–7.21)(30.78–)33.71–40.82(–43.36) × (4.45–)5.28–6.96(–8.01)[6]
I. venezuelensis(22.05–)23.21–26.52(–28.62) × (3.72–)4.34–5.12(–5.43)(26.55–)27.15–34.0(–38.38) × (4.81–)5.05–5.90(–6.39)(30.57–)31.93–36.11(–39.26) × (4.92–)5.33–6.35(–7.62)[6]
I. vredehoekensis(22.54–)26.26–28.80(–32.08) × (4.07–)4.41–5.63(–6.70)(24.44–)26.41–29.78(–30.94) × (5.16–)5.48–6.44(–7.16)(30.26–)31.70–36.10 × (5.16–)5.48–6.44(–7.16)[6]

Table 2: Colony Diameter of Selected Ilyonectria Species on PDA after 14 days at 25°C

SpeciesAverage Colony Diameter (mm)Source(s)
I. liriodendri50.3[5]
I. mors-panacisVariable, often faster growing than other species from the same host[1]
I. robustaVariable[1]
I. panacisVariable[1]
I. crassaVariable[1]

Experimental Protocols

1. Fungal Isolation and Pure Culture

  • Source Material: Isolate from symptomatic plant tissue (e.g., necrotic roots).

  • Surface Sterilization: Wash the tissue in running tap water. Surface sterilize by immersing in 70% ethanol (B145695) for 30-60 seconds, followed by 1-2% sodium hypochlorite (B82951) for 1-3 minutes, and then rinse three times with sterile distilled water.

  • Plating: Place small pieces of the sterilized tissue onto Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 1 g/L rifampicin) to suppress bacterial growth.[8][10]

  • Incubation: Incubate plates at 25°C in the dark for 7-10 days.[8][10]

  • Single-Spore Isolation: To obtain a pure culture, prepare a spore suspension from the initial culture. Streak the suspension onto a new agar plate to obtain individual colonies. Under a microscope, pick a single germinated spore and transfer it to a fresh PDA plate.[8][10]

2. Morphological Characterization

  • Culture Media: Grow the purified isolates on PDA and SNA for morphological characterization.

  • Macroscopic Features: Record colony diameter, color (obverse and reverse), and texture after 14 days of incubation at 25°C.

  • Microscopic Features: Mount fungal structures in a drop of lactic acid or sterile water on a microscope slide. Observe and measure the length and width of at least 30 macroconidia, microconidia, and chlamydospores using a calibrated microscope. Note the septation of conidia and the structure of conidiophores.

3. Molecular Identification (PCR and Sequencing)

  • DNA Extraction: Scrape mycelium from a 7-10 day old culture grown on PDA. Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Amplify target gene regions using appropriate primers. The histone H3 (HIS) gene is highly recommended for species-level identification.

    • Example Primers for HIS: Consult literature for specific primer sequences (e.g., from Cabral et al., 2012).

  • PCR Conditions: A general PCR protocol is as follows:

    • Initial denaturation at 98°C for 30 seconds.

    • 35 cycles of:

      • Denaturation at 98°C for 10 seconds.

      • Annealing at 55-65°C for 30 seconds (optimize for specific primers).

      • Extension at 72°C for 30-60 seconds.

    • Final extension at 72°C for 5 minutes.[11]

  • Sequencing and Analysis: Purify the PCR products and send them for Sanger sequencing. Compare the resulting sequences with those in public databases (e.g., NCBI GenBank) using BLASTn. For a more robust identification, perform a phylogenetic analysis including sequences from known Ilyonectria species.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_morpho Morphological ID cluster_molecular Molecular ID start Symptomatic Plant Tissue sterilize Surface Sterilization start->sterilize plate Plate on PDA + Antibiotics sterilize->plate incubate Incubate (25°C, 7-10 days) plate->incubate single_spore Single-Spore Isolation incubate->single_spore pure_culture Pure Culture single_spore->pure_culture macro Macroscopic (Colony Features) pure_culture->macro micro Microscopic (Spores, Conidiophores) pure_culture->micro dna_extraction DNA Extraction pure_culture->dna_extraction tentative_id Tentative ID macro->tentative_id micro->tentative_id analysis BLAST & Phylogenetic Analysis tentative_id->analysis Compare & Verify pcr PCR Amplification (e.g., Histone H3) dna_extraction->pcr sequencing Sequencing pcr->sequencing sequencing->analysis final_id Confirmed ID analysis->final_id

Caption: Workflow for the integrated morphological and molecular identification of Ilyonectria species.

troubleshooting_logic start Problem: Ambiguous Morphological ID q1 Are culture conditions standardized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is sporulation sufficient for measurement? a1_yes->q2 sol1 Action: Standardize media, temperature, and light. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Do spore measurements still overlap between species? a2_yes->q3 sol2 Action: Use nutrient-poor media (SNA) and/or induce stress (light, scraping). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no final_step Proceed to Multi-Locus Sequence Analysis (e.g., HIS, TEF, TUB) a3_yes->final_step sol3 Action: Combine multiple morphological characters for a holistic view. a3_no->sol3 sol3->final_step

Caption: Decision-making flowchart for troubleshooting ambiguous morphological identifications of Ilyonectria.

References

Minimizing contamination in Ilyonectria liriodendri cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination in Ilyonectria liriodendri cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended growth medium for Ilyonectria liriodendri?

A1: The most commonly used medium for routine culture of Ilyonectria liriodendri is Potato Dextrose Agar (B569324) (PDA). This medium provides the necessary nutrients to support robust mycelial growth and sporulation. Some protocols also utilize oatmeal agar or wheat meal agar.

Q2: What are the optimal growth conditions for Ilyonectria liriodendri in vitro?

A2: Ilyonectria liriodendri is typically incubated at temperatures between 20°C and 25°C in the dark. These conditions promote healthy mycelial development.

Q3: How can I obtain a pure culture of Ilyonectria liriodendri from infected plant tissue?

A3: To obtain a pure culture, you will need to isolate the fungus from surface-sterilized plant tissue. This involves excising a small portion of the symptomatic tissue, treating it with a disinfectant to remove surface contaminants, and then placing it on a suitable growth medium. Subsequent single-spore isolation is highly recommended to ensure a genetically pure culture.

Q4: What are the most common contaminants in Ilyonectria liriodendri cultures?

A4: Common contaminants include bacteria (often appearing as slimy or wet-looking colonies) and other fungi such as Penicillium, Aspergillus, and Trichoderma (typically appearing as fuzzy or powdery colonies of various colors).[1][2]

Q5: How can I prevent bacterial contamination in my cultures?

A5: Incorporating broad-spectrum antibiotics into your growth medium is an effective way to inhibit bacterial growth. Commonly used antibiotics include streptomycin (B1217042), chloramphenicol (B1208), and penicillin.[1] It is crucial to add the antibiotic solution to the autoclaved medium after it has cooled to approximately 45-50°C to prevent heat degradation of the antibiotic.

Q6: What should I do if I see fungal cross-contamination in my Ilyonectria liriodendri culture?

A6: If you observe fungal cross-contamination, it is best to discard the contaminated plate to prevent further spread of the contaminant's spores. If the culture is invaluable, you may attempt to rescue it by carefully transferring a small piece of uncontaminated Ilyonectria liriodendri mycelium to a fresh plate of medium containing an antifungal agent. However, success is not guaranteed.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Cloudy or slimy patches on the agar surface, often with a foul odor. Bacterial contamination.Discard the contaminated culture. For future cultures, add antibiotics such as streptomycin or chloramphenicol to the growth medium. Review and reinforce aseptic techniques.
Green, blue, black, or white fuzzy or powdery colonies appear on the agar. Fungal cross-contamination (e.g., Penicillium, Aspergillus, Trichoderma).Immediately seal and discard the contaminated plate to prevent the dispersal of spores. Thoroughly clean and disinfect the incubator and workspace. Review sterile technique.
Slow or no growth of Ilyonectria liriodendri after inoculation. 1. Inoculum is not viable. 2. Suboptimal growth conditions (e.g., incorrect temperature). 3. Incorrect media formulation.1. Use a fresh, healthy culture for inoculation. 2. Ensure the incubator is set to the optimal temperature range (20-25°C). 3. Verify the composition and pH of your growth medium.
Culture appears to have multiple different morphologies of the target fungus. Mixed culture of different fungal species or strains.Perform a single-spore isolation to obtain a pure, homogenous culture.
Ilyonectria liriodendri culture morphology changes over successive subcultures. 1. Genetic drift or mutation. 2. Contamination with a cryptic fungal species.1. Return to an earlier, frozen stock of the culture. 2. Perform a single-spore isolation and verify the morphology and genetic identity of the resulting colonies.

Data Presentation

Table 1: Commonly Used Antibiotics to Inhibit Bacterial Contamination in Fungal Cultures

Antibiotic Typical Working Concentration Target Organisms Notes
Streptomycin Sulfate50 - 100 µg/mLGram-negative and some Gram-positive bacteriaOften used in combination with penicillin.
Chloramphenicol50 µg/mLBroad-spectrum (Gram-positive and Gram-negative bacteria)Heat-stable, can be added to the medium before autoclaving.
Penicillin G50 - 100 units/mLGram-positive bacteriaOften used in combination with streptomycin.

Table 2: Antifungal Agents for Controlling Fungal Cross-Contamination

Antifungal Agent Typical Working Concentration Target Organisms Notes
Amphotericin B2.5 µg/mLYeasts and moldsCan be toxic to some fungal cultures; use with caution.
Nystatin50 - 100 units/mLYeasts and moldsOften used in animal cell culture to prevent fungal contamination.
Fluconazole150 - 300 µg/mLYeasts and some moldsA broad-spectrum antifungal.

Table 3: Efficacy of 8-Hydroxyquinoline (B1678124) Derivatives Against Ilyonectria liriodendri

Compound Minimal Inhibitory Concentration (MIC) for Strain 176 Minimal Inhibitory Concentration (MIC) for Strain 1117
PH 1516.25 µg/mL6.25 µg/mL
Tebuconazole>50 µg/mL>50 µg/mL
Mancozeb12.5 µg/mL25 µg/mL

Data from a study on the efficacy of 8-hydroxyquinoline derivatives in controlling I. liriodendri.

Experimental Protocols

Protocol 1: Preparation of Potato Dextrose Agar (PDA)

Materials:

  • 200 g potatoes

  • 20 g dextrose

  • 20 g agar

  • 1 L distilled water

  • Autoclave

  • Sterile petri dishes

Procedure:

  • Wash and peel the potatoes, then slice them into small pieces.

  • Boil the potato slices in 500 mL of distilled water for 30 minutes.

  • Filter the potato extract through cheesecloth into a clean flask.

  • Add distilled water to the potato extract to bring the total volume to 1 L.

  • Add the dextrose and agar to the potato extract and stir to dissolve.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • Allow the medium to cool to approximately 45-50°C before pouring it into sterile petri dishes.

Protocol 2: Isolation of Ilyonectria liriodendri from Infected Plant Tissue

Materials:

Procedure:

  • Excise a small section of tissue (approximately 5x5 mm) from the margin of the symptomatic area.

  • Immerse the tissue section in 70% ethanol for 30-60 seconds.

  • Transfer the tissue to a 1% sodium hypochlorite solution for 1-2 minutes.

  • Rinse the tissue three times in sterile distilled water to remove any residual sterilizing agents.

  • Blot the tissue dry on sterile filter paper.

  • Aseptically place the sterilized tissue onto the center of a PDA plate.

  • Incubate the plate at 20-25°C in the dark and monitor for fungal growth.

Protocol 3: Single-Spore Isolation of Ilyonectria liriodendri

Materials:

  • A mature, sporulating culture of Ilyonectria liriodendri on a PDA plate.

  • Sterile water

  • Sterile inoculating loop or needle

  • Sterile micropipette and tips

  • Water agar plates (2% agar in distilled water)

  • Dissecting microscope

Procedure:

  • Add a small drop of sterile water to the surface of the sporulating culture.

  • Gently scrape the surface with a sterile inoculating loop to suspend the conidia in the water.

  • Create a serial dilution of the spore suspension in sterile water.

  • Spread a small aliquot (10-50 µL) of a dilute spore suspension onto the surface of a water agar plate.

  • Incubate the plate at 20-25°C for 12-24 hours to allow the spores to germinate.

  • Under a dissecting microscope, identify a single, well-isolated germinated spore.

  • Using a sterile needle or scalpel, excise the small block of agar containing the single germinated spore.

  • Transfer the agar block to a fresh PDA plate.

  • Incubate the plate at 20-25°C until a new colony forms.

Visualizations

Contamination_Troubleshooting_Workflow Start Observe Ilyonectria liriodendri Culture IsContaminated Is there evidence of contamination? (e.g., unusual color, texture, smell) Start->IsContaminated NoContamination Continue incubation and monitoring. IsContaminated->NoContamination No IdentifyContaminant Identify the type of contaminant. IsContaminated->IdentifyContaminant Yes End End of Troubleshooting NoContamination->End Bacterial Bacterial Contamination (slimy, wet appearance) IdentifyContaminant->Bacterial Bacterial Fungal Fungal Contamination (fuzzy, colored colonies) IdentifyContaminant->Fungal Fungal ActionBacterial Discard culture. Review aseptic technique. Use antibiotics in new media. Bacterial->ActionBacterial ActionFungal Discard culture immediately. Decontaminate workspace and incubator. Review aseptic technique. Fungal->ActionFungal ActionBacterial->End ActionFungal->End

Caption: A workflow for troubleshooting microbial contamination.

Single_Spore_Isolation_Workflow Start Start with a sporulating Ilyonectria liriodendri culture SporeSuspension Create a dilute spore suspension in sterile water. Start->SporeSuspension Plating Spread the suspension on a water agar plate. SporeSuspension->Plating Incubation Incubate at 20-25°C for 12-24 hours. Plating->Incubation Microscopy Observe for germinated spores under a dissecting microscope. Incubation->Microscopy Isolation Excise a single, isolated germinated spore with an agar block. Microscopy->Isolation Transfer Transfer the agar block to a fresh PDA plate. Isolation->Transfer NewCulture Incubate to grow a pure, single-spore culture. Transfer->NewCulture End Pure Culture Obtained NewCulture->End

Caption: Workflow for obtaining a pure single-spore culture.

References

Technical Support Center: Long-Term Storage of Ilyonectria liriodendri Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term preservation of Ilyonectria liriodendri isolates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the viability and stability of your cultures.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the long-term storage of Ilyonectria liriodendri?

A1: Cryopreservation in liquid nitrogen (-196°C) is considered the gold standard for the long-term preservation of most filamentous fungi, offering the best chances for maintaining culture viability and genetic stability over decades.[1][2] Storage at -80°C with a suitable cryoprotectant is also a widely accepted and effective method for long-term storage.

Q2: My Ilyonectria liriodendri culture appears to have lost its pathogenicity after storage. What could be the cause?

A2: Loss of pathogenicity can occur due to repeated subculturing before preservation or suboptimal storage and recovery conditions.[3][4] To mitigate this, it is crucial to use a fresh, actively growing culture for preservation. After revival, it is recommended to perform a pathogenicity test to confirm the virulence of the isolate.

Q3: I am seeing morphological changes in my culture after reviving it from storage. Is this normal?

A3: Some morphological alterations can occur after prolonged storage, especially with methods like sterile water storage.[5][6] This can manifest as changes in colony appearance or reduced sporulation. To minimize this, use robust preservation methods like cryopreservation and avoid repeated freeze-thaw cycles.

Q4: Can I use a standard freezer (-20°C) for long-term storage?

A4: Storage at -20°C is generally not recommended for the long-term preservation of fungal cultures as it can be less effective and may not ensure the viability and stability of the isolates over extended periods.[7] For long-term storage, temperatures of -80°C or -196°C (liquid nitrogen) are preferred.

Q5: How can I be sure my stored isolate is still pure?

A5: After reviving a culture, it is good practice to streak it onto a fresh agar (B569324) plate to obtain single colonies. This allows you to check for any contamination that may have been introduced during the preservation or revival process and to ensure you are working with a pure culture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Culture fails to revive after cryopreservation. - Inadequate cryoprotectant concentration.- Slow freezing or thawing rate.- Poor initial culture health.- Non-viable spores or mycelium used for preservation.- Ensure the correct concentration of cryoprotectant (e.g., 10-25% glycerol).- Follow a controlled, slow freezing protocol and rapid thawing in a 37°C water bath.[7]- Use a young, actively growing culture for preservation.- For non-sporulating fungi, use mycelial plugs from the growing edge of the colony.
Low viability of revived cultures. - Repeated freeze-thaw cycles of the stock.- Improper drying in the filter paper method.- Ice crystal formation during freezing.- Prepare multiple cryovials to avoid repeated thawing of the master stock.- Ensure complete desiccation of the filter paper in a sterile environment before storage.[1]- Use an appropriate cryoprotectant and a controlled freezing rate to minimize ice crystal damage.
Contamination of revived cultures. - Non-sterile technique during preservation or revival.- Contaminated storage vials or reagents.- Use a laminar flow hood and sterile techniques for all manipulations.- Autoclave all materials (vials, filter paper, media) and use sterile cryoprotectants.
Loss of sporulation after storage. - Genetic drift from repeated subculturing.- Stress from the preservation process.- Minimize the number of subcultures before preservation.- Culture the revived isolate on a medium that promotes sporulation.

Data Presentation: Viability of Fungal Isolates with Different Storage Methods

The following table summarizes general viability data for filamentous fungi using various long-term storage methods. Specific quantitative data for Ilyonectria liriodendri is not extensively available in the literature; however, these methods are widely applicable to plant pathogenic fungi.

Storage Method Temperature Typical Duration Reported Viability References
Cryopreservation in Liquid Nitrogen-196°C10+ years>90% for many fungal species.[1][1][2]
Cryopreservation with Glycerol (B35011)-80°C5-10+ yearsHigh; one study on Cylindrocarpon sp. indicates this is a suitable method.
Lyophilization (Freeze-Drying)4°C to Room Temp.10+ yearsHighly variable depending on the species; effective for many sporulating fungi.[3][4][3][4][8]
Filter Paper Method4°C or -20°C2-10+ yearsGood; a study on Cylindrocarpon sp. confirms its use. Viability of 75-100% reported for other fungi after 2-4 years.[9]
Sterile WaterRoom Temperature or 4°C1-5 yearsModerate to high, but with a greater risk of morphological changes.[5][6][5][6]

Experimental Protocols

Protocol 1: Cryopreservation of Mycelial Plugs in Glycerol (-80°C)

This method is suitable for both sporulating and non-sporulating isolates of Ilyonectria liriodendri.

Materials:

  • Actively growing culture of I. liriodendri on Potato Dextrose Agar (PDA).

  • Sterile 2 ml cryovials.

  • Sterile 25% glycerol solution.

  • Sterile cork borer (5 mm diameter).

  • Sterile forceps.

Procedure:

  • Grow I. liriodendri on PDA plates until the colony is well-established.

  • Using a sterile cork borer, cut several mycelial plugs from the actively growing edge of the colony.

  • With sterile forceps, transfer 3-4 mycelial plugs into a sterile cryovial.

  • Add 1 ml of sterile 25% glycerol solution to the cryovial, ensuring the plugs are submerged.

  • Seal the cryovials tightly.

  • For optimal viability, gradually cool the vials to -80°C. This can be achieved by placing the vials in a -20°C freezer for 2 hours before transferring them to a -80°C freezer.

  • For revival, remove a vial from the -80°C freezer and thaw it quickly in a 37°C water bath. Aseptically transfer the mycelial plugs onto a fresh PDA plate and incubate at 25°C.

Protocol 2: Filter Paper Storage Method

This is a cost-effective method for storing fungal isolates. A study has shown its effectiveness for Cylindrocarpon species.

Materials:

  • Actively growing culture of I. liriodendri on PDA.

  • Sterile Whatman No. 1 filter paper discs.

  • Sterile petri dishes.

  • Sterile forceps and scissors.

  • Sterile screw-cap vials.

  • Desiccator with silica (B1680970) gel.

Procedure:

  • Aseptically place a sterile filter paper disc onto the surface of a fresh PDA plate.

  • Inoculate the center of the filter paper with a small agar plug of I. liriodendri.

  • Incubate the plate at 25°C for 7-14 days, or until the fungus has fully colonized the filter paper.

  • Under sterile conditions, use forceps to peel the colonized filter paper from the agar and place it in an empty sterile petri dish.

  • Allow the filter paper to air-dry in a laminar flow hood or a desiccator for 2-7 days until completely dry.

  • Use sterile scissors to cut the dried filter paper into small pieces (approximately 5x5 mm).

  • Transfer the pieces into a sterile, airtight screw-cap vial for storage at 4°C.[1]

  • To revive the culture, place a single piece of the colonized filter paper onto a fresh PDA plate and incubate at 25°C.[1]

Visualizing Experimental Workflows

CryopreservationWorkflow cluster_prep Culture Preparation cluster_preserve Preservation cluster_revive Revival Culture Actively Growing I. liriodendri Culture Plugs Cut Mycelial Plugs Culture->Plugs Use sterile cork borer Vial Transfer Plugs to Cryovial Plugs->Vial Aseptic transfer Glycerol Add 25% Glycerol Vial->Glycerol Freeze Controlled Freezing to -80°C Glycerol->Freeze Thaw Rapid Thaw at 37°C Freeze->Thaw Storage Plate Plate on Fresh PDA Thaw->Plate Incubate Incubate at 25°C Plate->Incubate

Caption: Workflow for Cryopreservation of I. liriodendri Mycelial Plugs.

FilterPaperWorkflow cluster_prep Colonization cluster_dry Drying and Storage cluster_revive Revival PDA PDA Plate with Sterile Filter Paper Inoculate Inoculate with I. liriodendri PDA->Inoculate Incubate_Colonize Incubate until Fully Colonized Inoculate->Incubate_Colonize Dry Air-Dry Colonized Filter Paper Incubate_Colonize->Dry Aseptic transfer Cut Cut into Small Pieces Dry->Cut Store Store in Vial at 4°C Cut->Store Plate_Revive Place Paper Piece on Fresh PDA Store->Plate_Revive Storage Incubate_Revive Incubate at 25°C Plate_Revive->Incubate_Revive

Caption: Workflow for the Filter Paper Storage Method for I. liriodendri.

References

Addressing inconsistent results in Ilyonectria liriodendri experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to inconsistent results in experiments involving Ilyonectria liriodendri.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variation in virulence between different isolates of Ilyonectria liriodendri?

A1: Significant variability in virulence among isolates of I. liriodendri is a well-documented phenomenon. This variability can be attributed to genetic diversity within the species. Different isolates may possess different genetic traits that influence their pathogenicity. To ensure consistency, it is crucial to use well-characterized, single-spore isolates for your experiments. If you are comparing multiple isolates, this inherent variability should be a key consideration in your data analysis.

Q2: My Ilyonectria liriodendri cultures are growing slower than expected or not sporulating well. What could be the cause?

A2: Suboptimal culture conditions are the most common reason for poor growth and sporulation. Ilyonectria liriodendri is typically cultured on Potato Dextrose Agar (PDA) at around 25°C in the dark.[1][2] Deviations from these conditions can impact growth. Additionally, the age of the culture and the specific nutrient composition of the media can affect sporulation. For consistent conidia production, cultures are often grown for 2-3 weeks.[1]

Q3: I am having trouble distinguishing Ilyonectria liriodendri from other closely related species. How can I be sure of the identity of my fungus?

A3: Morphological identification of Ilyonectria species can be challenging due to overlapping characteristics. Therefore, molecular identification is highly recommended for accurate species confirmation. Sequencing of specific gene regions, such as the histone H3 (his3), β-tubulin (tub2), and translation elongation factor 1-alpha (tef1-α), is a reliable method for differentiating I. liriodendri from other species within the Ilyonectria and Dactylonectria genera.[3][4]

Q4: My pathogenicity assays are yielding inconsistent results, even when using the same isolate. What factors could be at play?

A4: Inconsistent pathogenicity assay results can stem from several factors. The type and concentration of the inoculum are critical; for instance, conidia have been shown to cause greater disease incidence than mycelium or chlamydospores.[5] The method of inoculation, such as root dipping or soil drenching, and the health and age of the host plant material can also significantly influence the outcome.[3][5] Environmental conditions during the assay, like soil type, moisture levels, and temperature, also play a crucial role.[6]

Troubleshooting Guides

Issue 1: Inconsistent Mycelial Growth Rate in Culture
Possible Cause Troubleshooting Step
Media Variability Ensure the PDA medium is prepared consistently in every batch. Use a standardized protocol and high-quality ingredients.
Temperature Fluctuations Verify that the incubator maintains a stable temperature of 25°C. Use a calibrated thermometer to check for any fluctuations.[1][2]
Isolate Vigor Cultures can lose vigor over successive subculturing. It is advisable to use fresh cultures started from long-term stocks (e.g., cryopreserved mycelium) for experiments.
Contamination Microscopic examination of the culture can help identify bacterial or other fungal contaminants that may be inhibiting growth.
Issue 2: Low or No Sporulation
Possible Cause Troubleshooting Step
Inappropriate Culture Medium While PDA is commonly used, some isolates may sporulate better on other media like Spezieller Nährstoffarmer Agar (SNA).
Incorrect Incubation Conditions Ensure cultures are incubated in the dark for 2-3 weeks at 25°C to induce sporulation.[1]
Culture Age Very young or very old cultures may not sporulate well. Use cultures that are actively growing but have had sufficient time to mature.
Isolate-Specific Characteristics Some isolates of I. liriodendri are naturally poor sporulators. If possible, try sourcing a different, well-sporulating isolate for comparison.
Issue 3: Inconsistent Pathogenicity Assay Results
Possible Cause Troubleshooting Step
Inoculum Inconsistency Prepare a standardized inoculum for each experiment. For conidial suspensions, use a hemocytometer to accurately determine the concentration (e.g., 1 x 10^5 conidia/mL).[3]
Variable Host Plant Health Use host plants of the same age and from the same batch to minimize variability in susceptibility. Ensure they are healthy and not stressed before inoculation.
Inoculation Method Variation Adhere to a strict, detailed protocol for inoculation. For root-dipping assays, ensure the duration of immersion and the handling of the roots are consistent.[3]
Environmental Fluctuations Conduct pathogenicity assays in a controlled environment with consistent temperature, humidity, and lighting conditions. Soil moisture should be monitored and maintained at a consistent level.

Quantitative Data Summary

Table 1: Comparison of Virulence Among Different Cylindrocarpon-like Species on Almond Twigs

Fungal SpeciesMean Lesion Length (cm)
Ilyonectria liriodendri3.5 - 4.4
Neonectria quercicola1.5 - 2.8
Neonectria sp. 11.1 - 2.5
Dactylonectria novozelandica0.7 - 1.1
Dactylonectria macrodidyma0.2 - 0.9
Data from a study assessing pathogenicity on detached almond twigs. Lesion lengths were measured after a set incubation period.[4]

Table 2: Effect of Inoculum Type on Disease Incidence in Grapevine

Inoculum TypeDisease Incidence at Stem Base (%)
Chlamydospores84.4
Conidia82.3
Mycelium65.5
Water Control40.0
Wheat Control (for mycelium)20.5
Data from a field experiment on grapevine rootstocks.[6]

Experimental Protocols

Culture of Ilyonectria liriodendri
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes.

  • Inoculation: Aseptically transfer a small mycelial plug (approximately 5 mm in diameter) from an actively growing culture of I. liriodendri to the center of a fresh PDA plate.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate at 25°C in the dark for 2-3 weeks for optimal growth and sporulation.[1][2]

DNA Extraction from Mycelium (CTAB Method)
  • Harvest Mycelium: Scrape mycelium from a 2-3 week old PDA culture.

  • Grinding: Grind the mycelium to a fine powder in liquid nitrogen using a sterile mortar and pestle.

  • Lysis: Add the powdered mycelium to a microcentrifuge tube containing CTAB extraction buffer and incubate at 65°C for 1 hour.

  • Purification: Perform a chloroform:isoamyl alcohol extraction to separate the aqueous phase containing the DNA.

  • Precipitation: Precipitate the DNA from the aqueous phase using isopropanol.

  • Washing: Wash the DNA pellet with 70% ethanol (B145695) to remove residual salts.

  • Resuspension: Air-dry the pellet and resuspend the DNA in sterile nuclease-free water or TE buffer.

Pathogenicity Assay (Root-Dip Method)
  • Inoculum Preparation:

    • Grow I. liriodendri on PDA plates for 2-3 weeks at 25°C in the dark.

    • Flood the plates with sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.[3]

  • Plant Preparation:

    • Use healthy, young host plants of a consistent age and size.

    • Gently uproot the plants and wash the roots carefully to remove soil.

    • For some protocols, roots may be wounded by cutting the tips to facilitate infection.[3]

  • Inoculation:

    • Immerse the roots of the prepared plants in the conidial suspension for a standardized period (e.g., 30-60 minutes).[3]

    • For the control group, immerse the roots in sterile distilled water.

  • Transplanting and Incubation:

    • Transplant the inoculated and control plants into pots containing sterile substrate.

    • Maintain the plants in a controlled environment (e.g., greenhouse) with consistent temperature, humidity, and watering for several weeks.

  • Disease Assessment:

    • After the incubation period (e.g., 6 weeks), carefully uproot the plants.[3]

    • Assess disease severity by measuring the length of necrotic lesions on the roots or by using a disease severity index based on the percentage of necrotic root tissue.

Visualizations

Experimental_Workflow_Pathogenicity_Assay cluster_prep Preparation cluster_inoc Inoculation cluster_incub Incubation & Assessment A Culture I. liriodendri on PDA B Prepare Conidial Suspension (1x10^5/mL) A->B D Root-Dip Inoculation (30-60 min) B->D C Prepare Healthy Host Plants C->D E Control: Water Dip C->E F Transplant to Pots D->F E->F G Incubate in Controlled Environment (e.g., 6 weeks) F->G H Assess Disease Severity (Lesion length, Necrosis) G->H

Caption: Workflow for a root-dip pathogenicity assay.

Fungal_Pathogenicity_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Host_Signal Host Signals (e.g., plant exudates) Receptor Membrane Receptors Host_Signal->Receptor Env_Stress Environmental Stress (e.g., nutrient limitation) Env_Stress->Receptor MAPK_Cascade MAPK Cascade (e.g., Fus3/Kss1) Receptor->MAPK_Cascade Activates cAMP_Pathway cAMP-PKA Pathway Receptor->cAMP_Pathway Activates TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation cAMP_Pathway->TF_Activation Gene_Expression Virulence Gene Expression TF_Activation->Gene_Expression Path_Development Pathogenic Development (Infection structures, etc.) Gene_Expression->Path_Development

Caption: Generalized fungal pathogenicity signaling pathway.

References

Validation & Comparative

Pathogenicity of Ilyonectria liriodendri Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ilyonectria liriodendri, a soil-borne fungal pathogen, is a significant causal agent of black foot disease in grapevines and root rot in various other plants, leading to substantial economic losses in agriculture and horticulture. The virulence of this pathogen can vary considerably among different isolates. Understanding these differences is crucial for developing effective disease management strategies and for research into novel antifungal agents. This guide provides a comparative overview of the pathogenicity of various Ilyonectria liriodendri isolates based on available experimental data.

Comparative Pathogenicity Data

The following tables summarize quantitative data on the pathogenicity of different Ilyonectria liriodendri isolates from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, host species, and assessment methods.

Table 1: Pathogenicity of Ilyonectria liriodendri Isolates on Grapevine (Vitis spp.)

Isolate(s)HostInoculumKey Pathogenicity MetricsReference
ICMP 16795, ICMP 16790, ICMP 16793Grapevine rootstocks ('101-14' and '5C')Mycelium, Conidia, ChlamydosporesHigh disease incidence and severity at 1 and 5 cm above the stem base. Shoot dry weights were significantly higher for I. liriodendri compared with Dactylonectria macrodidyma.[1]
A combination of isolates including ICMP 16795, ICMP 16790, and ICMP 16793Grapevine rootstock '101-14'Mycelium, Conidia, ChlamydosporesConidia and chlamydospores resulted in higher disease incidence and severity at the stem base compared to mycelium.[2]
MBAi232Grapevine cv. ChardonnayConidial suspension (10⁶ conidia/mL)Caused blackish-brown discoloration of xylem vessels, necrosis in basal ends and roots, and slight leaf wilting. The fungus was reisolated from 70.5% of inoculated plants.[3]
PARC70, PARC72, PARC340Grapevine rootstock '3309C' and 'Chardonnay' dormant canesMycelial plugsI. liriodendri isolate PARC70 caused the longest lesion among all inoculated species in the rootstock. All tested I. liriodendri isolates were pathogenic.[4]
Monosporic isolate 2T-VSC-101Grapevine rootstocks P1103, VR039-16, and IBBT481Mycelial discsCaused foliar and root system damage. Root damage was more severe in a sand-based medium compared to an agar-solidified medium.[5]

Table 2: Pathogenicity of Ilyonectria liriodendri on Other Hosts

IsolateHostInoculumKey Pathogenicity MetricsReference
AL79Almond 'Lauranne' grafted onto 'GxN-15'Mycelial plugsAmong the most aggressive species tested, causing necrotic lesions of 3.5 to 4.4 cm on detached twigs. It also caused a significant reduction in root biomass.[6][7]
Not specifiedAvocado cultivars Velvick, Hass, and ReedNot specifiedIn one study, I. liriodendri was found to be non-pathogenic on avocado seedlings.[8]
Not specifiedGinsengNot specifiedWhile not the most aggressive species, I. liriodendri is part of a species complex where virulence does not always correlate with genetic differences.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pathogenicity studies. Below are summaries of common experimental protocols used to assess the virulence of Ilyonectria liriodendri.

Inoculum Preparation
  • Mycelial Inoculum: Fungal isolates are cultured on a suitable medium such as Potato Dextrose Agar (PDA) for a defined period. Mycelial plugs of a specific diameter are then taken from the leading edge of the colony for inoculation.

  • Conidial Suspension: Cultures are grown on a sporulation-inducing medium. Conidia are harvested by flooding the plate with sterile distilled water and scraping the surface. The resulting suspension is filtered to remove mycelial fragments, and the conidial concentration is adjusted using a hemocytometer to a desired concentration (e.g., 10⁶ conidia/mL)[3].

  • Chlamydospore Production: Isolates are grown in a specific liquid medium (e.g., potato dextrose broth) and incubated for an extended period to induce chlamydospore formation. The spores are then collected and quantified.

Plant Inoculation
  • Detached Twig/Cane Assay: Healthy, young twigs or dormant canes are surface-sterilized. A wound is created, and a mycelial plug of the isolate is placed on the wound. The inoculated twigs are then incubated in a humid chamber, and lesion length is measured after a specific period[6].

  • Root Dip Inoculation: The root systems of young plants are gently washed and may be slightly trimmed to create wounds. The roots are then submerged in a conidial suspension for a set duration (e.g., 60 minutes) before being planted in a sterile potting mix[3].

  • Soil Drench Inoculation: A known volume of conidial suspension or a mixture of propagules is applied to the soil around the base of the plant.

Disease Assessment
  • Lesion Measurement: The length of necrotic lesions developing from the point of inoculation is measured, typically in centimeters[6].

  • Disease Incidence: The percentage of inoculated plants showing disease symptoms is calculated[2].

  • Disease Severity: The extent of tissue damage is rated on a scoring scale. For internal symptoms, this can involve longitudinally cutting the stem or rootstock and measuring the extent of vascular discoloration[1].

  • Biomass Reduction: The dry weight of shoots and roots of inoculated plants is compared to that of control plants to determine the impact on plant growth[6].

  • Re-isolation: To fulfill Koch's postulates, the pathogen is re-isolated from the symptomatic tissues of inoculated plants and its identity is confirmed[3].

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Pathogenicity Testing

The following diagram illustrates a typical workflow for assessing the pathogenicity of Ilyonectria liriodendri isolates.

experimental_workflow cluster_prep Inoculum Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_assessment Disease Assessment isolate Ilyonectria liriodendri Isolate culture Culture on PDA isolate->culture mycelium Mycelial Plugs culture->mycelium conidia_prep Induce Sporulation culture->conidia_prep conidia_susp Conidial Suspension conidia_prep->conidia_susp inoculate Inoculation (e.g., Root Dip) conidia_susp->inoculate plant Host Plant Material (e.g., Grapevine Cuttings) wound Wounding (e.g., Root Trimming) plant->wound wound->inoculate greenhouse Controlled Environment (Greenhouse/Growth Chamber) inoculate->greenhouse lesion Measure Lesion Length greenhouse->lesion severity Score Disease Severity greenhouse->severity biomass Measure Plant Biomass greenhouse->biomass reisolate Re-isolate Pathogen greenhouse->reisolate

Caption: A generalized workflow for Ilyonectria liriodendri pathogenicity testing.

Plant Defense Signaling in Response to Fungal Pathogens

While specific signaling pathways for Ilyonectria liriodendri are not yet fully elucidated, a general model of plant defense against necrotrophic and hemibiotrophic fungal pathogens involves the interplay of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling pathways. In some cases, infection by Ilyonectria species has been shown to modulate SA and JA pathways in the host plant[10].

plant_defense_signaling cluster_pathogen Pathogen Interaction cluster_plant_cell Plant Cell pathogen Ilyonectria liriodendri pamps PAMPs/MAMPs (e.g., chitin) pathogen->pamps prr Pattern Recognition Receptors (PRRs) pamps->prr Recognition pti PAMP-Triggered Immunity (PTI) prr->pti ros Reactive Oxygen Species (ROS) Burst pti->ros sa_pathway Salicylic Acid (SA) Signaling pti->sa_pathway ja_et_pathway Jasmonic Acid (JA) & Ethylene (ET) Signaling pti->ja_et_pathway sa_pathway->ja_et_pathway Antagonistic Crosstalk defense Defense Responses (e.g., PR proteins, secondary metabolites) sa_pathway->defense ja_et_pathway->sa_pathway ja_et_pathway->defense

Caption: A simplified model of plant defense signaling pathways activated by fungal pathogens.

Conclusion

The pathogenicity of Ilyonectria liriodendri is a complex trait that varies among isolates and is influenced by the host and environmental conditions. The data presented in this guide highlight the consistent ability of I. liriodendri to cause disease, particularly in grapevines and almonds. However, the variability in virulence underscores the need for standardized testing protocols to facilitate more direct comparisons between studies. For professionals in drug development, understanding the spectrum of pathogenicity within this species is essential for the screening and development of effective antifungal compounds. Future research should focus on identifying the genetic and molecular determinants of virulence in different I. liriodendri isolates and further elucidating the specific host signaling pathways involved in the defense against this important pathogen.

References

Comparative Genomics of Ilyonectria Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic features of various Ilyonectria species, plant pathogenic fungi of significant agricultural concern. This analysis is supported by experimental data from recent genomic studies.

Ilyonectria species are soil-borne fungi responsible for causing root rot and other diseases in a wide range of host plants, leading to significant economic losses in agriculture and forestry. Understanding the genomic underpinnings of their pathogenicity, virulence, and environmental adaptation is crucial for developing effective disease management strategies and potential antifungal therapies. This guide summarizes key comparative genomic data, details the experimental protocols used to generate this data, and visualizes a key signaling pathway involved in fungal pathogenesis.

Genomic Feature Comparison

The following tables summarize the key genomic features of several sequenced Ilyonectria species and the closely related species, Dactylonectria torresensis. These fungi are known causal agents of black foot disease in grapevines and root rot in various other plants. The data highlights the genomic diversity within this group of pathogens.

Table 1: General Genome Statistics of Ilyonectria and Dactylonectria Species

SpeciesStrainGenome Size (Mbp)GC Content (%)Number of Predicted GenesReference
Ilyonectria mors-panacis G3B61.4948.7218,321[1][2]
Type 1 (average)54.149.017,955[3]
Type 2 (average)54.249.018,367[3]
Ilyonectria robusta (average)51.950.117,801[3]
Ilyonectria destructans C1Not availableNot availableNot available[4]
Dactylonectria torresensis BV-34964.4250.6719,102 (proteins)[4]
BV-66665.3350.1719,090 (proteins)[4]
BV-74564.2150.2318,724 (proteins)[4]

Table 2: Comparison of Secretome and Non-Secretome Components in Ilyonectria mors-panacis and Ilyonectria robusta

FeatureIlyonectria robusta (average)Ilyonectria mors-panacis Type 1 (average)Ilyonectria mors-panacis Type 2 (average)
Total Predicted Non-Secreted Proteins 16,90317,04617,446
Total Predicted Secreted Proteins 898909921
Small Secreted Non-Cysteine-Rich Proteins (SSNPs) 118143145
Small Secreted Cysteine-Rich Proteins (SSCPs) 597980
Oxidoreductases 767475
Carbohydrate-Active Enzymes (CAZymes) 696768
Proteases 616060
Lipases 414142

Experimental Protocols

The following sections detail the methodologies employed in the genomic and functional analysis of Ilyonectria species.

Fungal Isolation and Culture
  • Isolation: Symptomatic plant tissues (e.g., roots, basal stems) are surface-sterilized, typically with a 1-2% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by rinsing with sterile distilled water.[5] Small fragments of tissue from the margin of the lesion are then plated on a suitable culture medium.

  • Culture Medium: Potato Dextrose Agar (PDA) is commonly used for the isolation and routine culture of Ilyonectria species.[5] Plates are typically incubated at 20-25°C in the dark.

  • Single-Spore Isolation: To obtain pure cultures, single-spore isolation is performed.[4]

DNA Extraction, Sequencing, and Genome Assembly
  • DNA Extraction: High-quality genomic DNA is extracted from fresh mycelium grown in liquid or on solid media. Commercial kits, such as the Wizard® Genomic DNA Purification Kit (Promega), are frequently used according to the manufacturer's instructions.[5]

  • Genome Sequencing: A hybrid sequencing approach combining long-read (e.g., PacBio SMRT) and short-read (e.g., Illumina HiSeq) technologies is often employed to achieve a high-quality genome assembly.[1][2]

  • Genome Assembly: Raw sequencing reads are processed to remove low-quality data. Long reads are typically used for initial de novo assembly using assemblers like the Hierarchical Genome Assembly Process (HGAP).[1] The resulting contigs are then polished and corrected using the high-accuracy short reads.[1]

Genome Annotation
  • Gene Prediction: Protein-coding genes are predicted from the final genome assembly using ab initio gene prediction software such as AUGUSTUS, often trained with gene models from closely related fungi like Fusarium oxysporum.[2]

  • Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public databases, including NCBI's UniProt, Kyoto Encyclopedia of Genes and Genomes (KEGG), and Gene Ontology (GO) databases.[2]

  • Virulence Gene Annotation: Putative virulence-associated genes are identified by searching against specialized databases like the Database of Virulence Factors in Fungal Pathogens (DFVF).[2]

  • Secretome Prediction: The secretome, comprising all secreted proteins, is predicted using tools that identify signal peptides in the predicted protein sequences.[4]

Pathogenicity Assays
  • Inoculum Preparation: Conidial suspensions are prepared by growing the fungus on a suitable medium (e.g., V8 agar) and harvesting the spores. The concentration of the spore suspension is adjusted to a standard concentration (e.g., 1 × 10^6 spores/mL).[3]

  • Plant Inoculation: Detached plant tissues (e.g., roots) or whole plants are wounded and inoculated with a defined volume of the spore suspension.[3]

  • Incubation and Assessment: Inoculated materials are incubated under controlled conditions (e.g., 22°C in the dark).[3] Disease severity is assessed after a specific period by measuring lesion size or other disease symptoms.[3]

Signaling Pathways and Experimental Workflows

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are highly conserved in eukaryotes and play a crucial role in regulating cellular responses to a wide range of extracellular stimuli. In pathogenic fungi, these pathways are central to processes such as infection structure formation, cell wall integrity, and stress responses, all of which are critical for successful host invasion.[6][7][8][9] The diagram below illustrates a generalized fungal MAPK pathway.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Host Cue, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., Ste11) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., Ste7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., Fus3/Kss1) MAPKK->MAPK Phosphorylation Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activation Cellular_Response Cellular Response (Pathogenicity, Stress Adaptation) Transcription_Factor->Cellular_Response Gene Expression

A generalized fungal MAPK signaling pathway.

Experimental Workflow for Comparative Genomics

The following diagram outlines the typical workflow for a comparative genomics study of Ilyonectria species, from fungal isolation to bioinformatic analysis.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal_Isolation Fungal Isolation & Culture DNA_Extraction Genomic DNA Extraction Fungal_Isolation->DNA_Extraction Library_Prep Sequencing Library Preparation DNA_Extraction->Library_Prep Sequencing Genome Sequencing (e.g., PacBio, Illumina) Library_Prep->Sequencing QC Read Quality Control Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Genomics (Orthology, Secretome, etc.) Annotation->Comparative_Analysis Functional_Analysis Functional Analysis (Pathways, Virulence Factors) Comparative_Analysis->Functional_Analysis

References

Virulence of Ilyonectria liriodendri in the Context of Grapevine Black Foot Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current research provides a comparative analysis of the virulence of Ilyonectria liriodendri against other fungal pathogens responsible for black foot disease in grapevines. This guide synthesizes quantitative data from multiple studies, details experimental methodologies for virulence assessment, and presents visual representations of proposed pathogenic mechanisms and experimental workflows to inform researchers, scientists, and drug development professionals.

Black foot disease is a significant threat to viticulture worldwide, causing substantial economic losses in nurseries and young vineyards. The disease is characterized by a complex of soil-borne fungal pathogens, primarily from the genera Ilyonectria and Dactylonectria. While Ilyonectria liriodendri is frequently implicated, its virulence relative to other black foot pathogens can vary, influencing disease severity and management strategies.

Comparative Virulence: A Data-Driven Overview

Pathogenicity studies reveal a spectrum of virulence among black foot pathogens. The pathogenic potential of these fungi is typically assessed by measuring disease incidence (the percentage of infected plants), disease severity (often quantified by the length of vascular necrosis or a disease severity index), and the impact on plant growth (such as reductions in root and shoot biomass).

The following tables summarize key quantitative data from comparative virulence studies. It is important to note that virulence can be highly variable between different isolates of the same species and can be influenced by experimental conditions, including grapevine cultivar, inoculum concentration, and environmental factors.

Table 1: Comparison of Lesion Length Caused by Ilyonectria and Dactylonectria Species on Grapevine Cuttings

Pathogen SpeciesMean Lesion Length (mm)Study Reference
Ilyonectria liriodendri22.8 - 23.4[1]
Dactylonectria macrodidyma1.95 cm (19.5 mm)[2]
Ilyonectria lusitanicaSignificantly higher than I. liriodendri[3]
Ilyonectria estremocensisSignificantly higher than I. liriodendri[3]
Ilyonectria europaeaSignificantly higher than I. liriodendri[3]
Dactylonectria novozelandicaMost virulent species in the study[4]
Dactylonectria alcacerensisMore virulent than I. liriodendri[4]
Control (uninoculated)6.0[1]

Table 2: Impact of Black Foot Pathogens on Grapevine Biomass

Pathogen SpeciesRoot Dry Weight Reduction (%)Shoot Dry Weight Reduction (%)Study Reference
Ilyonectria liriodendriSignificant reductionSignificant reduction[3][5]
Dactylonectria macrodidymaSignificant reductionLess reduction than I. liriodendri in one study[5][6]
Ilyonectria lusitanica44%57%[7]
Ilyonectria macrodidyma (grapevine isolates)Significant reductionSignificant reduction[7]
Dactylonectria novozelandicaSignificant reductionNot specified[4]

Experimental Protocols for Virulence Assessment

The following methodologies are representative of the experimental protocols used to assess the virulence of black foot pathogens.

Inoculum Preparation
  • Fungal Cultures: Isolates of Ilyonectria and Dactylonectria species are grown on a suitable culture medium, such as Potato Dextrose Agar (PDA), for several weeks to allow for sporulation.[1]

  • Conidial Suspension: The surface of the mature fungal colonies is flooded with sterile distilled water and gently scraped to release conidia. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • Concentration Adjustment: The concentration of the conidial suspension is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 106 conidia mL-1) with sterile distilled water.[8]

Plant Material and Inoculation
  • Grapevine Cuttings: Dormant, one-year-old cuttings of a susceptible grapevine rootstock (e.g., '1103 Paulsen' or 'Gravesac') are used. The basal ends of the cuttings are wounded to facilitate infection.[1][5]

  • Inoculation: The wounded basal ends of the grapevine cuttings are immersed in the conidial suspension for a specified period (e.g., 30 seconds to 1 hour). Control cuttings are immersed in sterile distilled water.[8]

  • Planting and Growth Conditions: The inoculated cuttings are planted in pots containing a sterilized potting mix and maintained in a greenhouse or growth chamber under controlled conditions (e.g., 25°C with a photoperiod) for several weeks to months to allow for disease development.[8]

Disease Assessment
  • External Symptoms: Plants are regularly monitored for the development of external symptoms of black foot disease, such as stunted growth, chlorosis, and wilting.

  • Internal Lesions: After the incubation period, the plants are carefully uprooted. The bark at the base of the rootstock is removed to expose the underlying vascular tissue. The length of the necrotic lesions extending from the inoculation point is measured.[1]

  • Fungal Reisolation: To fulfill Koch's postulates, small pieces of necrotic tissue are excised, surface-sterilized, and placed on a culture medium to confirm the presence of the inoculated pathogen.[1]

  • Biomass Measurement: The roots and shoots of the plants are separated, dried in an oven until a constant weight is achieved, and weighed to determine the root and shoot dry biomass.[7]

Visualizing Pathogenesis and Experimental Design

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Inoculum Preparation cluster_inoc Inoculation cluster_growth Incubation cluster_assess Disease Assessment culture Fungal Culture on PDA harvest Harvest Conidia culture->harvest adjust Adjust Spore Concentration harvest->adjust inoculate Immerse in Spore Suspension adjust->inoculate cuttings Prepare Grapevine Cuttings wound Wound Basal End cuttings->wound wound->inoculate plant Plant in Sterilized Soil inoculate->plant greenhouse Maintain in Greenhouse plant->greenhouse measure Measure Lesion Length greenhouse->measure reisolate Re-isolate Pathogen greenhouse->reisolate biomass Measure Dry Biomass greenhouse->biomass

Caption: Experimental workflow for assessing the virulence of black foot pathogens.

signaling_pathway cluster_pathogen Pathogen (Ilyonectria / Dactylonectria) cluster_effectors Virulence Factors cluster_plant Grapevine Host Cell cluster_symptoms Disease Symptoms pathogen Fungal Spore/Mycelium secretome Secretion of Effectors (Secretome) pathogen->secretome cwd_enzymes Cell Wall Degrading Enzymes (CWDEs) secretome->cwd_enzymes necrosis_peptides Necrosis-Inducing Peptides secretome->necrosis_peptides ssps Small Secreted Proteins (SSPs) secretome->ssps cell_wall Plant Cell Wall cwd_enzymes->cell_wall Degradation plasma_membrane Plasma Membrane necrosis_peptides->plasma_membrane Disruption defense Suppression of Plant Defenses ssps->defense Interference necrosis Cell Death and Necrosis cell_wall->necrosis plasma_membrane->necrosis defense->necrosis Leads to symptoms Black Foot Disease Symptoms: - Vascular Necrosis - Root Rot - Reduced Biomass - Stunting and Decline necrosis->symptoms

Caption: Proposed pathogenic signaling pathway for black foot disease fungi.

Molecular Mechanisms of Pathogenicity

Genomic and secretome analyses of black foot pathogens are beginning to shed light on the molecular mechanisms underlying their virulence. While specific signaling pathways in Ilyonectria liriodendri are not yet fully elucidated, comparative studies with other Ilyonectria and Dactylonectria species suggest a common arsenal (B13267) of virulence factors.[6][9]

These fungi secrete a cocktail of proteins, collectively known as the secretome, which are crucial for invading and colonizing the host plant.[9] Key components of the secretome include:

  • Carbohydrate-Active Enzymes (CAZymes): These enzymes, particularly cell wall degrading enzymes (CWDEs), break down the complex polysaccharides of the plant cell wall, facilitating fungal penetration into the root tissues.[6]

  • Necrosis-Inducing Peptides and Proteins: These molecules are thought to directly cause host cell death, leading to the characteristic necrotic lesions observed in the vascular tissues of infected grapevines.[6]

  • Small Secreted Proteins (SSPs): This diverse group of proteins may have various functions, including the manipulation of host defenses to create a more favorable environment for fungal growth.[9]

  • Secondary Metabolites: Some black foot pathogens possess gene clusters for the biosynthesis of secondary metabolites, such as fujikurins, which may act as virulence factors.[6]

The concerted action of these secreted molecules leads to the breakdown of host tissues, suppression of plant defenses, and ultimately, the development of black foot disease symptoms.

Conclusion

The virulence of Ilyonectria liriodendri is a critical factor in the epidemiology of black foot disease. While it is a significant pathogen, research indicates that other species, such as Ilyonectria lusitanica, Ilyonectria estremocensis, and Dactylonectria novozelandica, can exhibit equal or greater virulence under certain conditions.[3][4] Understanding the comparative virulence of these pathogens, the experimental methods used to evaluate them, and the underlying molecular mechanisms of pathogenesis is essential for developing effective disease management strategies and for the targeted development of novel antifungal agents. Further research into the specific signaling pathways and gene regulation in Ilyonectria liriodendri will provide a more complete picture of its role in black foot disease.

References

Efficacy of Chemical Versus Biological Control for Ilyonectria liriodendri: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ilyonectria liriodendri, a primary causal agent of black foot disease in grapevines, poses a significant threat to vineyard establishment and longevity. This guide provides a comparative analysis of chemical and biological control strategies aimed at managing this soil-borne fungal pathogen. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on disease management strategies.

Comparative Efficacy of Control Agents

The following tables summarize the in vitro and in vivo efficacy of various chemical and biological control agents against Ilyonectria liriodendri and related grapevine pathogens.

Chemical Control Efficacy

Table 1: In Vitro Mycelial Inhibition of Ilyonectria liriodendri by Chemical Fungicides

Active Ingredient(s)ConcentrationMycelial Inhibition (%)Reference
Cyprodinil + FludioxonilNot SpecifiedHigh[1]
Thiabendazole + Fludioxonil + Metalaxyl-M + AzoxystrobinNot SpecifiedHigh[1]
Azoxystrobin + Metalaxyl-M + FludioxonilNot SpecifiedHigh[1]
Tebuconazole>50 µg/mLLow (MIC)
Mancozeb12.5-25 µg/mLModerate (MIC)
8-Hydroxyquinoline Derivative (PH 151)6.25 µg/mLHigh (MIC)
CarbendazimNot SpecifiedHigh
Hydroxyquinoline SulphateNot SpecifiedHigh
ImazalilNot SpecifiedHigh
ProchlorazNot SpecifiedHigh

Table 2: In Vivo Efficacy of Chemical Fungicides Against Ilyonectria liriodendri

Active Ingredient(s)Application MethodDisease Incidence Reduction (%)Reference
Cyprodinil + FludioxonilPot trial (rooting of rootstock cuttings)63.4 (2020), 69.6 (2021)
Thiabendazole + Fludioxonil + Metalaxyl-M + AzoxystrobinPot trial (rooting of rootstock cuttings)Most effective in 2020 & 2021[1]
Azoxystrobin + Metalaxyl-M + FludioxonilPot trial (rooting of rootstock cuttings)Effective[1]
8-Hydroxyquinoline Derivative (PH 151)Preventive application to woundsExcellent
Biological Control Efficacy

Table 3: In Vitro Mycelial Inhibition of Ilyonectria liriodendri by Biological Control Agents

Biological Control AgentStrainMycelial Inhibition (%)Reference
Trichoderma harzianumRifai KRL-AG260.1 - 80.6[1]
Burkholderia sp.POA 75, 89, 245Significant

Table 4: In Vivo Efficacy of Biological Control Agents Against Ilyonectria liriodendri

Biological Control AgentStrainApplication MethodEfficacyReference
Trichoderma harzianumRifai KRL-AG2Pot trial (rooting of rootstock cuttings)Effective, but less so than top chemical fungicides[1]
Bacillus subtilisNot SpecifiedControlled field trial (before inoculation)26.39% disease reduction
Trichoderma harzianumNot SpecifiedControlled field trial (before inoculation)29.93% disease reduction
Bacillus subtilisNot SpecifiedControlled field trial (after inoculation)16.19% disease reduction
Trichoderma harzianumNot SpecifiedControlled field trial (after inoculation)31.70% disease reduction

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Antifungal Assay: Poisoned Food Technique

This method is used to evaluate the efficacy of chemical fungicides in inhibiting the mycelial growth of Ilyonectria liriodendri.

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize by autoclaving.

  • Fungicide Incorporation: Once the PDA has cooled to approximately 50-60°C, add the test fungicide at various concentrations to the molten agar. Pour the amended PDA into sterile Petri dishes. A control set of plates should be prepared with PDA without any fungicide.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing I. liriodendri culture onto the center of each PDA plate (both fungicide-amended and control).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the fungicide-treated plates.

In Vitro Biocontrol Assay: Dual Culture Technique

This technique is employed to assess the antagonistic activity of biological control agents against Ilyonectria liriodendri.

  • Culture Preparation: Grow both the biological control agent (e.g., Trichoderma harzianum) and the pathogen (I. liriodendri) on separate PDA plates until they are actively growing.

  • Inoculation: On a fresh PDA plate, place a mycelial plug of I. liriodendri at a set distance from the edge of the plate. On the opposite side of the plate, at an equal distance from the edge, place a mycelial plug of the biological control agent. For the control, a PDA plate is inoculated only with I. liriodendri.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.

  • Observation and Data Collection: Observe the plates daily for interactions between the two fungi, such as the formation of an inhibition zone or overgrowth of the pathogen by the biocontrol agent. Once the fungal growth in the control plate has covered a significant portion of the agar surface, measure the radial growth of I. liriodendri in both the dual culture and control plates.

  • Calculation of Inhibition: The percentage of inhibition of radial growth is calculated using the same formula as in the poisoned food technique.

In Vivo Efficacy Trial: Pot Assay for Grapevine Rootstocks

This experiment evaluates the efficacy of control agents in a setting that mimics nursery conditions.

  • Plant Material: Use dormant grapevine rootstock cuttings (e.g., 1103 Paulsen).

  • Inoculum Preparation: Prepare a spore suspension of I. liriodendri from a pure culture. The concentration of spores should be standardized (e.g., 1 x 10^6 spores/mL).

  • Treatment Application:

    • Chemical Control: Dip the basal ends of the rootstock cuttings in a solution of the test fungicide for a specified duration before planting.

    • Biological Control: The biological control agent can be applied in various ways, such as dipping the cuttings in a suspension of the biocontrol agent, or incorporating it into the potting medium.

  • Inoculation: After the treatment, the basal ends of the cuttings are dipped in the I. liriodendri spore suspension. Control groups should include untreated and uninoculated cuttings, as well as untreated and inoculated cuttings.

  • Planting and Growth Conditions: Plant the cuttings in pots containing a sterilized potting mix. Maintain the pots in a greenhouse or a controlled environment with optimal conditions for rooting and plant growth.

  • Disease Assessment: After a predetermined period (e.g., several months), carefully uproot the plants and assess the incidence and severity of black foot disease. This can be done by visually scoring the necrosis on the roots and the base of the cuttings and by re-isolating the pathogen from the symptomatic tissues.

  • Data Analysis: Analyze the data statistically to determine the significance of the differences in disease incidence and severity between the different treatments and the control groups.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow_for_Control_Efficacy cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays invitro_start Start In Vitro Evaluation poisoned_food Poisoned Food Technique (Chemical Control) invitro_start->poisoned_food Fungicides dual_culture Dual Culture Assay (Biological Control) invitro_start->dual_culture Biocontrol Agents mycelial_inhibition Measure Mycelial Growth Inhibition (%) poisoned_food->mycelial_inhibition dual_culture->mycelial_inhibition disease_assessment Assess Disease Incidence & Severity mycelial_inhibition->disease_assessment Inform Selection for In Vivo Testing invivo_start Start In Vivo Evaluation pot_trial Pot Trial with Grapevine Rootstocks invivo_start->pot_trial treatment_application Apply Chemical or Biological Treatments pot_trial->treatment_application pathogen_inoculation Inoculate with I. liriodendri treatment_application->pathogen_inoculation pathogen_inoculation->disease_assessment

Caption: Experimental workflow for evaluating control agents.

Trichoderma_Biocontrol_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms trichoderma Trichoderma spp. mycoparasitism Mycoparasitism trichoderma->mycoparasitism antibiosis Antibiosis trichoderma->antibiosis competition Competition for Nutrients and Space trichoderma->competition plant_growth Plant Growth Promotion trichoderma->plant_growth isr Induced Systemic Resistance (ISR) trichoderma->isr pathogen Ilyonectria liriodendri mycoparasitism->pathogen Enzymatic degradation of cell wall antibiosis->pathogen Production of inhibitory secondary metabolites competition->pathogen Resource depletion grapevine Grapevine Plant plant_growth->grapevine Hormone production, nutrient uptake isr->grapevine Activation of plant defense pathways

Caption: Biocontrol mechanisms of Trichoderma spp.

Grapevine_Defense_Signaling cluster_pathogen Pathogen Recognition cluster_signaling Signal Transduction Cascade cluster_defense Defense Responses pathogen Ilyonectria liriodendri mamps MAMPs/PAMPs (e.g., chitin, ergosterol) pathogen->mamps prrs Pattern Recognition Receptors (PRRs) on plant cell surface mamps->prrs Recognition ca_influx Ca2+ Influx prrs->ca_influx ros_burst Reactive Oxygen Species (ROS) Burst prrs->ros_burst mapk_cascade MAP Kinase Cascade ca_influx->mapk_cascade ros_burst->mapk_cascade hormone_signaling Hormone Signaling (Salicylic Acid, Jasmonic Acid, Ethylene) mapk_cascade->hormone_signaling gene_activation Activation of Defense Genes hormone_signaling->gene_activation pr_proteins Pathogenesis-Related (PR) Proteins (e.g., chitinases, glucanases) gene_activation->pr_proteins phytoalexins Phytoalexin Production (e.g., resveratrol) gene_activation->phytoalexins cell_wall Cell Wall Reinforcement (lignin, callose deposition) gene_activation->cell_wall resistance Enhanced Resistance to I. liriodendri pr_proteins->resistance phytoalexins->resistance cell_wall->resistance

Caption: Generalized grapevine defense signaling pathway.

References

Navigating the Specificity of Ilyonectria liriodendri Diagnostic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Ilyonectria liriodendri, a key pathogen implicated in black foot disease of grapevines and other woody plants, is paramount. The specificity of diagnostic assays is a critical factor in preventing misidentification and ensuring reliable results. This guide provides an objective comparison of commonly used molecular diagnostic assays for I. liriodendri, with a focus on their cross-reactivity with other fungal species, supported by experimental data.

Performance Comparison of Ilyonectria liriodendri Diagnostic Assays

The selection of a diagnostic assay for Ilyonectria liriodendri hinges on a balance between sensitivity and specificity. While some assays are designed for broad detection of Cylindrocarpon-like fungi, others aim for species-specific identification of I. liriodendri. The following tables summarize the performance of different PCR-based assays based on published data.

Table 1: Specificity of Primer Sets Used in Ilyonectria liriodendri Detection
Assay Type Primer Set
Multiplex PCRLir1/Lir2
Multiplex PCRMac1/MaPa2
Multiplex PCRPau1/MaPa2
Conventional PCRCyl-F/Cyl-R
qPCR/ddPCRYT2F/Cyl-R
qPCRIMP (Forward Primer)

| Table 2: Quantitative Comparison of qPCR and ddPCR for Ilyonectria liriodendri Detection | | | :--- | :--- | :--- | | Parameter | qPCR | ddPCR | | Limit of Detection (LOD) | 10 fg/µl | 5 fg/µl | | Correlation (R²) | 0.95 (compared to ddPCR) | 0.95 (compared to qPCR) | | Notes | Real-time PCR (qPCR) is a widely used technique for the detection and quantification of pathogens. | Droplet digital PCR (ddPCR) is reported to be more sensitive to lower target concentrations compared to qPCR.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of diagnostic assays. Below are the experimental protocols for the key assays discussed.

Multiplex PCR for Species-Specific Detection of Ilyonectria spp.

This method, developed by Alaniz et al. (2009), allows for the simultaneous and specific detection of I. liriodendri, the I. macrodidyma-complex, and "C." pauciseptatum.

  • DNA Extraction: DNA can be extracted from pure fungal cultures or infected plant tissue using standard methods.

  • Primer Pairs:

    • Lir1/Lir2: Specific for I. liriodendri.

    • Mac1/MaPa2: Specific for the I. macrodidyma-complex.

    • Pau1/MaPa2: Specific for "C." pauciseptatum.

  • PCR Reaction Mix:

    • Template DNA

    • Each primer pair

    • PCR buffer

    • dNTPs

    • Taq polymerase

    • Nuclease-free water

  • PCR Cycling Conditions:

    • Initial denaturation

    • 30-35 cycles of:

      • Denaturation

      • Annealing

      • Extension

    • Final extension

  • Product Analysis: PCR products are visualized by agarose (B213101) gel electrophoresis. The size of the amplified fragments is specific to each target species.

Genus-Specific PCR for Cylindrocarpon spp.

This protocol is designed for the broad detection of fungi within the Cylindrocarpon genus.

  • DNA Extraction: As described above.

  • Primers:

    • Cyl-F

    • Cyl-R

  • PCR Reaction Mix and Cycling Conditions: Similar to the multiplex PCR protocol, optimized for the specific primer pair.

  • Product Analysis: Visualization of a 395 bp product on an agarose gel indicates the presence of Cylindrocarpon spp., including I. liriodendri and I. macrodidymum.[2]

Quantitative Real-Time PCR (qPCR) and Droplet Digital PCR (ddPCR)

These methods are used for the quantification of fungal DNA. The protocol described by Martínez-Diz et al. (2020) uses primers that detect a range of Cylindrocarpon-like fungi.

  • DNA Extraction: As described above.

  • Primers and Probe:

    • Forward Primer: YT2F

    • Reverse Primer: Cyl-R

    • TaqMan Probe (labeled with a fluorophore and quencher)

  • Reaction Mix (qPCR):

    • Template DNA

    • Primers and Probe

    • qPCR Master Mix

    • Nuclease-free water

  • Reaction Mix (ddPCR):

    • Template DNA

    • Primers and Probe

    • ddPCR Supermix for Probes

    • Nuclease-free water

    • Droplet generation oil

  • Thermal Cycling: Performed on a real-time PCR instrument or a ddPCR system with appropriate cycling conditions.

  • Data Analysis: Quantification is based on the cycle threshold (Cq) in qPCR or the number of positive droplets in ddPCR.

Visualizing the Diagnostic Workflow

The following diagrams illustrate the logical workflow of selecting and performing a diagnostic assay for Ilyonectria liriodendri.

Diagnostic_Workflow cluster_0 Initial Assessment cluster_1 Assay Selection cluster_2 Assay Execution & Analysis cluster_3 Result Interpretation Sample Sample Collection (e.g., infected tissue, soil) DNA_Extraction DNA Extraction Sample->DNA_Extraction Assay_Choice Broad vs. Specific Detection? DNA_Extraction->Assay_Choice Genus_PCR Genus-Specific PCR (e.g., Cyl-F/Cyl-R) Assay_Choice->Genus_PCR Broad Multiplex_PCR Species-Specific Multiplex PCR (e.g., Lir1/Lir2) Assay_Choice->Multiplex_PCR Specific qPCR_ddPCR Quantitative PCR (e.g., YT2F/Cyl-R) Assay_Choice->qPCR_ddPCR Quantitative Gel Agarose Gel Electrophoresis Genus_PCR->Gel Multiplex_PCR->Gel Quantification Data Analysis & Quantification qPCR_ddPCR->Quantification Result_Genus Genus-Level Identification Gel->Result_Genus Result_Species Species-Level Identification Gel->Result_Species Result_Quant Pathogen Load Quantification Quantification->Result_Quant

Caption: Workflow for the molecular diagnosis of Ilyonectria liriodendri.

Cross_Reactivity_Concept cluster_assay Diagnostic Assay cluster_targets Potential Fungal Targets Assay I. liriodendri Specific Assay (e.g., Lir1/Lir2) I_liriodendri Ilyonectria liriodendri Assay->I_liriodendri Positive Amplification (Specific) I_macrodidyma Ilyonectria macrodidyma Assay->I_macrodidyma No Amplification I_robusta Ilyonectria robusta Assay->I_robusta No Amplification Other_Fungi Other Soil Fungi (e.g., Fusarium spp.) Assay->Other_Fungi No Amplification

Caption: Conceptual diagram of a highly specific diagnostic assay.

References

A Comparative Guide to the Diagnosis of Ilyonectria liriodendri, a Causal Agent of Black Foot Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diagnostic methods for the phytopathogenic fungus Ilyonectria liriodendri, a significant contributor to black foot disease in grapevines and other crops. Accurate and early detection is crucial for managing this disease, which can cause significant economic losses in nurseries and young vineyards.[1][2][3][4] This document details and contrasts traditional and advanced molecular techniques, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate diagnostic strategy.

Comparison of Diagnostic Method Performance

The selection of a diagnostic method for Ilyonectria liriodendri depends on the specific requirements of the study, such as the need for high sensitivity, quantification, or high throughput. The following table summarizes the key performance indicators of traditional and molecular detection methods.

Method Principle Sensitivity Specificity Speed Quantification
Morphological Identification Microscopic and macroscopic observation of fungal cultures.[3]LowModerateSlowNo
Multiplex PCR PCR amplification of specific DNA sequences.[3]ModerateHighModerateNo
Real-Time PCR (qPCR) Real-time monitoring of PCR amplification using fluorescent probes.[1][2][3][5]HighHighFastYes
Droplet Digital PCR (ddPCR) Partitioning of a PCR reaction into thousands of droplets for absolute quantification.[1][2][3][5]Very HighHighFastYes (Absolute)

Experimental Data Summary

Recent studies have focused on comparing the efficacy of qPCR and ddPCR for the detection and quantification of I. liriodendri in environmental samples. The data consistently demonstrates the superior sensitivity of ddPCR, particularly at low pathogen concentrations.

Parameter Real-Time PCR (qPCR) Droplet Digital PCR (ddPCR) Reference
Correlation with ddPCR R² = 0.95-[1][3][5]
Reaction Efficiency 0.970.83[5]
Coefficient of Determination (R²) 0.98930.9917[5]
Sensitivity HighHigher than qPCR, especially at low target concentrations.[1][3][5][1][3][5]

Experimental Protocols

Detailed methodologies for the key diagnostic techniques are provided below. These protocols are based on established and validated research.

Morphological Identification

This traditional method involves the isolation of the fungus from infected plant tissue and its cultivation on a suitable medium for the observation of characteristic morphological features.

Methodology:

  • Isolation: Small pieces of infected root or trunk tissue are surface-sterilized, typically with a 1% sodium hypochlorite (B82951) solution, and placed on a culture medium such as Potato Dextrose Agar (PDA).[6]

  • Incubation: Plates are incubated at 25 ± 1°C.[6]

  • Identification: After several days, the resulting fungal colonies are examined for their macroscopic (color, texture) and microscopic (conidia, conidiophores, chlamydospores) characteristics.[7] Ilyonectria liriodendri colonies on PDA are typically buff-colored with felt-like aerial hyphae.[8] Microscopic examination reveals characteristic macroconidia, microconidia, and chlamydospores.[6][7]

Molecular Detection: DNA Extraction and PCR-Based Methods

Molecular methods offer higher sensitivity and specificity compared to traditional techniques. The initial step for all PCR-based assays is the extraction of high-quality DNA from soil or plant samples.

DNA Extraction from Environmental Samples:

A common method for DNA extraction from soil and plant roots is the use of a commercial DNA extraction kit, following the manufacturer's instructions.

a. Real-Time PCR (qPCR)

Methodology:

  • Primer and Probe Design: Species-specific primers and probes are designed to target a unique gene of I. liriodendri, often targeting the histone H3 gene.[9]

  • Reaction Mixture: A typical qPCR reaction mixture includes DNA template, forward and reverse primers, a fluorescently labeled probe, and a qPCR master mix containing DNA polymerase, dNTPs, and buffer.

  • Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions generally consist of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension. The optimal annealing temperature for primers should be determined experimentally.[5]

  • Data Analysis: The amplification of the target DNA is monitored in real-time by detecting the fluorescence emitted from the probe. The cycle threshold (Cq) value is used to quantify the amount of target DNA in the sample by comparing it to a standard curve generated from a dilution series of known DNA concentrations.[5]

b. Droplet Digital PCR (ddPCR)

Methodology:

  • Reaction Mixture Preparation: The ddPCR reaction mixture is similar to that of qPCR but may not require a standard curve for absolute quantification.[3]

  • Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator. Each droplet contains a random distribution of the target DNA molecules.

  • PCR Amplification: The droplets are subjected to PCR amplification in a thermal cycler.

  • Droplet Reading: After amplification, the fluorescence of each individual droplet is read using a droplet reader. The droplets are scored as either positive (containing the target DNA) or negative (no target DNA).

  • Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the target DNA in the original sample using Poisson statistics, without the need for a standard curve.[3]

Visualizing the Diagnostic Workflow

The following diagrams illustrate the experimental workflows for the described diagnostic methods.

cluster_0 Morphological Identification A Sample Collection (Infected Tissue) B Surface Sterilization A->B C Plating on PDA B->C D Incubation C->D E Macroscopic & Microscopic Observation D->E

Caption: Workflow for the morphological identification of Ilyonectria liriodendri.

cluster_1 Molecular Diagnostics (qPCR & ddPCR) cluster_2 qPCR cluster_3 ddPCR F Sample Collection (Soil/Plant Tissue) G DNA Extraction F->G H qPCR Reaction Setup G->H K ddPCR Reaction Setup G->K I Real-Time Amplification H->I J Data Analysis (Cq) I->J L Droplet Generation K->L M PCR Amplification L->M N Droplet Reading M->N O Data Analysis (Poisson) N->O

Caption: Comparative workflow of qPCR and ddPCR for Ilyonectria liriodendri detection.

References

Comparative Analysis of Secondary Metabolites in the Genus Ilyonectria and the Family Nectriaceae: A Proxy for Ilyonectria liriodendri

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the specific secondary metabolites produced by Ilyonectria liriodendri. Despite its significance as a plant pathogen, particularly in causing black foot disease in grapevines, detailed chemical profiling of this species is not yet available.[1][2][3][4] This guide, therefore, presents a comparative analysis of secondary metabolites identified in closely related species within the genus Ilyonectria and the broader family Nectriaceae. This information serves as a valuable proxy for understanding the potential biosynthetic capabilities and chemical diversity of Ilyonectria liriodendri.

The family Nectriaceae is known for its production of a wide array of bioactive secondary metabolites.[5][6] Genomic studies have revealed that fungi in this family possess numerous biosynthetic gene clusters (BGCs), indicating a high potential for producing diverse classes of natural products.[5][6] These compounds are of significant interest to researchers and drug development professionals due to their potential antimicrobial, antifungal, and cytotoxic properties.[7][8][9][10]

Comparative Data of Secondary Metabolites in Ilyonectria Species

While specific data for I. liriodendri is absent, metabolomic studies of other Ilyonectria species, such as Ilyonectria mors-panacis, have led to the identification of several bioactive compounds. A comparative analysis of virulent and avirulent strains of I. mors-panacis revealed a correlation between virulence and the production of specific secondary metabolites.

Below is a summary of key secondary metabolites identified in the genus Ilyonectria, primarily from studies on I. mors-panacis.

Metabolite ClassCompound NameProducing Organism(s)Biological ActivityReference
Resorcylic Acid LactonesRadicicol (Monorden)Ilyonectria mors-panacisAntifungal, Cytotoxic, Hsp90 inhibitor
Resorcylic Acid LactonesPochonin DIlyonectria mors-panacisAntimicrobial
Resorcylic Acid LactonesOther Radicicol DerivativesIlyonectria mors-panacisPutative antimicrobial

Broader Comparative Context: Secondary Metabolites in the Nectriaceae Family

Expanding the comparison to the broader Nectriaceae family provides a wider perspective on the types of secondary metabolites that Ilyonectria liriodendri might produce. Various genera within this family are known to produce a rich diversity of compounds.

GenusExample Secondary MetabolitesBiological Activity
FusariumTrichothecenes (e.g., deoxynivalenol), Zearalenone, FumonisinsMycotoxic, Phytotoxic, Estrogenic
NeonectriaFusarubin, JavanicinAntibacterial, Antifungal
NectriaNectriapyronePhytotoxic

Experimental Protocols

The identification and quantification of fungal secondary metabolites involve a series of standardized experimental procedures. The following protocols are based on methodologies reported for the analysis of secondary metabolites in Ilyonectria and other related fungi.

Fungal Culture and Metabolite Extraction
  • Culture Conditions: Fungal isolates are typically grown on a solid or in a liquid medium to encourage the production of secondary metabolites. A common medium is Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB). For the metabolomic analysis of Ilyonectria species, isolates were grown on PDA for 20 days at 21°C in the dark.

  • Extraction: The fungal culture (mycelium and medium) is extracted with an organic solvent, such as ethyl acetate, to isolate the secondary metabolites. The solvent is then evaporated to yield a crude extract.

Chromatographic Separation and Mass Spectrometric Analysis
  • Sample Preparation: The dried crude extract is reconstituted in a suitable solvent, often a mixture of methanol (B129727) and water, and filtered to remove particulate matter.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique used for the separation and identification of secondary metabolites.

    • Chromatography: A reversed-phase C18 column is commonly used to separate the compounds in the extract based on their polarity.

    • Mass Spectrometry: The separated compounds are then ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing structural information for identification.

  • Data Analysis: The resulting data is processed using specialized software. Metabolites can be putatively identified by comparing their fragmentation patterns to spectral libraries, such as the Global Natural Products Social Molecular Networking (GNPS) platform.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of fungal secondary metabolites.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification Culture Inoculation and Growth (e.g., PDA, 20 days, 21°C) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Solvent (e.g., Methanol/Water) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Spectral Networking (GNPS) LCMS->DataProcessing Identification Putative Metabolite Identification DataProcessing->Identification

Caption: Workflow for Fungal Secondary Metabolite Analysis.

Logical_Relationship I_liriodendri Ilyonectria liriodendri Genus_Ilyonectria Genus Ilyonectria I_liriodendri->Genus_Ilyonectria is a species of Metabolite_Profile Secondary Metabolite Profile (Unknown) I_liriodendri->Metabolite_Profile produces Family_Nectriaceae Family Nectriaceae Genus_Ilyonectria->Family_Nectriaceae is a genus in Known_Metabolites Known Metabolites (e.g., Radicicol, Pochonins) Genus_Ilyonectria->Known_Metabolites contains species that produce Potential_Metabolites Potential Metabolite Classes (e.g., Terpenoids, Polyketides) Family_Nectriaceae->Potential_Metabolites is known to produce Known_Metabolites->Metabolite_Profile informs potential composition of Potential_Metabolites->Metabolite_Profile informs potential composition of

Caption: Inferring the Metabolite Profile of I. liriodendri.

References

Safety Operating Guide

Proper Disposal Procedures for Ilicol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ilicol, a natural product isolated from the roots of Saussurea lappa Clarke. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound (CAS: 72715-02-7) is presented below. This information is critical for understanding the substance's characteristics and for conducting a proper risk assessment before handling and disposal.

PropertyValue
CAS Number 72715-02-7
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.4 g/mol
Purity ≥98%
Physical Description Crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols: this compound Disposal Procedure

The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste. Adherence to these steps is mandatory to ensure the safety of laboratory personnel and to comply with environmental regulations.

Personnel Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Disposal Steps:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.

    • Label a dedicated, leak-proof waste container as "this compound Hazardous Waste."

  • Containerization of this compound Waste:

    • Solid Waste: Place contaminated solids (e.g., absorbent pads, gloves, weighing paper) directly into the labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemical-resistant container. Do not overfill the container; leave adequate headspace to allow for expansion.

    • Empty Containers: Rinse empty this compound containers three times with a suitable solvent in which this compound is soluble (e.g., acetone, ethyl acetate). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to institutional protocols.

  • Waste Storage:

    • Store the sealed this compound hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound hazardous waste.

    • Provide the EHS department with a completed hazardous waste disposal form, including the chemical name (this compound), CAS number (72715-02-7), and an estimate of the quantity of waste.

  • Spill Decontamination:

    • In the event of a spill, wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in the this compound hazardous waste container.

    • Decontaminate the spill site with a 10% bleach solution or another appropriate disinfectant, followed by a final rinse with water.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ilicol_Disposal_Workflow cluster_waste_type Select Waste Type start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify and Segregate This compound Waste ppe->identify_waste solid_waste Solid Waste (e.g., contaminated gloves, paper) identify_waste->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsates) identify_waste->liquid_waste Is it liquid? empty_container Empty this compound Container identify_waste->empty_container Is it an empty container? containerize_solid Place in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Sealable Hazardous Waste Container liquid_waste->containerize_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store Sealed Container in Designated Area containerize_solid->store_waste containerize_liquid->store_waste collect_rinseate Collect First Rinseate as Hazardous Waste rinse_container->collect_rinseate collect_rinseate->containerize_liquid contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.